molecular formula C20H21NO4S B1448251 Fmoc-Met-OH-d3

Fmoc-Met-OH-d3

Katalognummer: B1448251
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: BUBGAUHBELNDEW-CAGSJYCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Met-OH-d3 is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-CAGSJYCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Met-OH-d3: A Deuterated Amino Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Met-OH-d3 is a stable isotope-labeled amino acid that serves as a critical tool in advanced scientific research, particularly in the fields of proteomics, structural biology, and drug development. This deuterated analog of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine is chemically identical to its naturally occurring counterpart but carries a heavier isotope of hydrogen (deuterium, ²H or D) on its side-chain methyl group. This subtle mass difference, without altering the chemical properties, provides a powerful handle for sensitive and specific detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with this compound.

Deuterium-labeled amino acids are indispensable in modern research for their ability to provide profound insights into complex biological processes. By replacing hydrogen atoms with deuterium, researchers can subtly alter the physicochemical properties of amino acids without significantly disrupting the overall biological system.[1] This isotopic substitution is a powerful tool for examining drug metabolism, elucidating protein structure and dynamics, and tracing metabolic pathways with high precision.[1]

Core Properties and Data

The integration of deuterium into the methionine side chain provides a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative proteomics or a tracer for metabolic studies. The Fmoc protecting group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₁₈D₃NO₄S[2]
Molecular Weight 374.47 g/mol [2]
Synonyms D-Methionine-d3-N-FMOC (S-methyl-d3), FMOC-D-Met-OH-d3[2]
Purity (HPLC) Typically ≥95%[2]
Isotopic Purity Typically ≥98 atom % D[2]
Appearance White to off-white powder
Storage Store at -20°C for long-term stability

Table 2: Comparison of this compound and its Non-Deuterated Analog

PropertyThis compoundFmoc-Met-OH
Molecular Formula C₂₀H₁₈D₃NO₄SC₂₀H₂₁NO₄S[3][4][][6][7]
Molecular Weight 374.47 g/mol 371.45 g/mol [3][][6][7]
Mass Difference +3.02 Da-
Chemical Reactivity Essentially identicalStandard
Applications Quantitative Proteomics, NMR Spectroscopy, Metabolic TracingStandard Peptide Synthesis

Key Applications and Experimental Methodologies

The primary applications of this compound stem from its utility as a stable isotope-labeled internal standard and a probe for biophysical studies.

Quantitative Proteomics using Stable Isotope Labeling

In quantitative proteomics, this compound can be incorporated into synthetic peptides, which are then used as internal standards for the absolute quantification of proteins (a technique known as AQUA). These synthetic peptides, containing the deuterated methionine, are chemically identical to their endogenous counterparts but can be distinguished by their mass in a mass spectrometer.

This protocol outlines the manual synthesis of a short peptide containing a deuterated methionine residue using this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) and OxymaPure® (1.5 equivalents each relative to resin loading) in DMF.

    • Add DIC (1.5 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling or repeat the step.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Fmoc-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple this compound (DIC/Oxyma) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

Structural Biology and Protein Dynamics using NMR Spectroscopy

The introduction of a deuterated amino acid like Met-d3 into a protein that is otherwise protonated simplifies the ¹H-NMR spectrum. The deuterium nucleus has a different gyromagnetic ratio and a nuclear spin of 1, making it effectively "silent" in standard ¹H-NMR experiments. This leads to the disappearance of signals from the deuterated positions, reducing spectral overlap and facilitating the analysis of the remaining proton signals.

NMR_Simplification cluster_protein Protein Structure cluster_nmr NMR Analysis Protonated Fully Protonated Protein Complex_Spectrum Complex ¹H-NMR Spectrum (Signal Overlap) Protonated->Complex_Spectrum Produces Deuterated Selectively Deuterated Protein (with Met-d3) Simplified_Spectrum Simplified ¹H-NMR Spectrum (Reduced Crowding, Easier Assignment) Deuterated->Simplified_Spectrum Produces Complex_Spectrum->Simplified_Spectrum Is simplified to

Caption: Logical diagram illustrating how selective deuteration simplifies NMR spectra for protein analysis.

Conclusion

This compound is a valuable reagent for researchers requiring precise and sensitive analysis of peptides and proteins. Its application in quantitative proteomics as a component of internal standards allows for accurate determination of protein abundance, a critical aspect of biomarker discovery and validation. In structural biology, while less documented, its potential in NMR studies for elucidating protein dynamics and interactions is significant. The methodologies for its use are based on well-established principles of solid-phase peptide synthesis and modern analytical techniques. As the demand for higher precision in biological research continues to grow, the utility of stable isotope-labeled compounds like this compound will undoubtedly expand.

References

A Technical Guide to Fmoc-Met-OH-d3: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Fmoc-Met-OH-d3, a deuterated derivative of Fmoc-methionine, and its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize peptide synthesis and require detailed technical information.

Core Chemical Properties

This compound is a stable isotope-labeled amino acid that serves as a valuable tool in various research applications, particularly in mass spectrometry-based proteomics and pharmacokinetic studies. The deuterium labeling provides a distinct mass shift, allowing for the differentiation and quantification of peptides containing this modified residue.

Quantitative Data Summary

The following table summarizes the key chemical properties of this compound in comparison to its non-deuterated counterpart, Fmoc-Met-OH.

PropertyThis compoundFmoc-Met-OH
Molecular Formula C₂₀H₁₈D₃NO₄SC₂₀H₂₁NO₄S
Molecular Weight 374.47 g/mol 371.45 g/mol [1][2][3][4]
CAS Number 502692-58-271989-28-1[1][3][5][6][7]
Appearance White to off-white solid/powderWhite to off-white powder[5][6]
Purity Typically ≥98% (HPLC)≥98.0% to ≥99.7% (HPLC)[2][3][5][8][9]
Solubility Soluble in DMF and DMSOSoluble in DMF and DMSO[2][6]
Melting Point Not specified115 - 142 °C[5]; 121-123 °C; 130-140 °C
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6]

Experimental Protocols

The primary application of this compound is its incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative protocol for this process.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps for the incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[10][11]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)[11]

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[10]

  • Diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes in a reaction vessel.[11]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating it with 20% piperidine in DMF for a specified period (typically 5-20 minutes).[12] Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.

    • Add a base (e.g., DIPEA or collidine, typically 2 equivalents of the amino acid) to the activated amino acid solution.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[10]

  • Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups.[10] This step is typically carried out for 2-3 hours at room temperature.[10]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether. The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

Fmoc_SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Amino Acid (e.g., this compound) Activation Activation (e.g., HBTU/DIPEA) Fmoc_AA->Activation Activation->Coupling Washing1 Washing (DMF) Coupling->Washing1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1->Fmoc_Deprotection Washing2 Washing (DMF) Fmoc_Deprotection->Washing2 Elongated_Peptide Elongated Peptide on Resin Washing2->Elongated_Peptide Elongated_Peptide->Resin Repeat Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Elongated_Peptide->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Role of this compound in Peptide Synthesis

This diagram outlines the logical relationship of utilizing this compound as a building block in the synthesis of a labeled peptide.

Fmoc_Met_OH_d3_Role cluster_reagents Starting Materials cluster_process Synthesis Process cluster_product Final Product Fmoc_Met_d3 This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_Met_d3->SPPS Other_Fmoc_AA Other Fmoc-Amino Acids Other_Fmoc_AA->SPPS Resin Solid Support Resin Resin->SPPS Reagents Coupling Reagents, Solvents, etc. Reagents->SPPS Labeled_Peptide Deuterium-Labeled Peptide SPPS->Labeled_Peptide

Caption: Incorporation of this compound into a synthetic peptide.

References

An In-depth Technical Guide to Fmoc-Met-OH-d3: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated amino acid Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a valuable tool in modern peptide chemistry and proteomics. This document details its structure, synthesis, and key applications, with a focus on its utility in research and drug development.

Structure and Properties

This compound is a stable isotope-labeled derivative of Fmoc-L-Methionine where the three hydrogen atoms of the S-methyl group are replaced with deuterium atoms. This isotopic substitution provides a unique mass signature, making it an invaluable tracer in mass spectrometry-based applications without significantly altering the chemical properties of the molecule.

Structure:

Physicochemical Properties:

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart for reference.

PropertyThis compoundFmoc-Met-OH (for reference)
Molecular Formula C₂₀H₁₈D₃NO₄SC₂₀H₂₁NO₄S
Molecular Weight 374.47 g/mol []371.45 g/mol
Appearance White to off-white solidWhite to off-white solid[2]
Melting Point Not available121-123 °C
Optical Rotation ([α]20/D) Not available-29.5±1.5°, c = 1% in DMF
Deuterium Enrichment ≥ 98 atom % D[]N/A
Chemical Purity ≥ 95% by HPLC[]≥ 98.0% by HPLC

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of the deuterated methyl group followed by the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Synthesis Pathway

The general synthetic route can be visualized as a two-step process starting from a suitable precursor like L-homocysteine.

Synthesis_Pathway cluster_0 Step 1: Deuteromethylation cluster_1 Step 2: Fmoc Protection L-Homocysteine_derivative L-Homocysteine derivative L-Methionine-d3 L-Methionine-d3 L-Homocysteine_derivative->L-Methionine-d3 Base CD3I Methyl-d3 iodide (CD3I) CD3I->L-Methionine-d3 L-Methionine-d3_2 L-Methionine-d3 Fmoc_Cl Fmoc-Cl Fmoc_Met_OH_d3 This compound Fmoc_Cl->Fmoc_Met_OH_d3 L-Methionine-d3_2:e->Fmoc_Met_OH_d3:w Base (e.g., NaHCO3) in Dioxane/Water

Caption: General synthesis pathway for this compound.
Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of this compound. Note that specific conditions may vary and optimization may be required.

Step 1: Synthesis of L-Methionine-d3

  • Dissolution: Dissolve L-homocysteine in a suitable aqueous basic solution (e.g., sodium hydroxide solution).

  • Methylation: Add methyl-d3 iodide (CD₃I) to the solution. The reaction is typically carried out at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, acidify the reaction mixture to precipitate the L-Methionine-d3.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Step 2: Fmoc Protection of L-Methionine-d3

  • Dissolution: Suspend L-Methionine-d3 in a mixture of dioxane and an aqueous sodium bicarbonate solution.

  • Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise to the suspension while maintaining a basic pH.

  • Reaction: Allow the reaction to proceed at room temperature for several hours with vigorous stirring.

  • Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Purification: Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound. Collect the product by filtration, wash thoroughly with water, and dry under vacuum. The final product can be further purified by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a versatile tool with several important applications in the fields of proteomics, metabolic research, and drug development.

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a deuterated methionine residue at a specific position within a peptide sequence. This allows for the synthesis of peptides with a unique mass signature, which is particularly useful for:

  • Internal Standards for Mass Spectrometry: Peptides containing this compound can be used as internal standards in quantitative proteomics experiments. The mass shift of +3 Da allows for the clear differentiation and accurate quantification of the target peptide from its endogenous, non-labeled counterpart.

  • Metabolic Tracing and Protein Turnover Studies: The deuterated methionine can be incorporated into proteins in cell culture or in vivo, and its fate can be traced over time using mass spectrometry. This enables researchers to study protein synthesis, degradation, and post-translational modifications.

Experimental Workflow: Incorporation of this compound in SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin_Swelling Swell resin in DMF Fmoc_Deprotection Fmoc deprotection (e.g., 20% piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Wash resin Fmoc_Deprotection->Washing_1 Coupling Couple this compound (with activating agents like HBTU/DIEA) Washing_1->Coupling Washing_2 Wash resin Coupling->Washing_2 Final_Deprotection Final Fmoc deprotection Washing_2->Final_Deprotection Repeat cycle for subsequent amino acids Cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification by HPLC Cleavage->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Caption: Workflow for incorporating this compound in SPPS.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This compound can be used to synthesize labeled peptides which can then be used as standards in SILAC-based quantitative proteomics experiments. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while another population is grown in a "heavy" medium containing stable isotope-labeled amino acids. The synthesized deuterated peptide can serve as a spike-in standard for absolute quantification.

Conclusion

This compound is a powerful tool for researchers and drug development professionals. Its well-defined structure and the ability to introduce a stable isotope label at a specific site make it indispensable for a wide range of applications, from fundamental studies of protein metabolism to the development of new therapeutic peptides. The methodologies outlined in this guide provide a framework for the successful synthesis and application of this important deuterated amino acid.

References

In-depth Technical Guide: Molecular Weight of Fmoc-Met-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular weight of the deuterated amino acid derivative, Fmoc-Met-OH-d3. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their studies.

Core Analysis: Molecular Weight Determination

Fmoc-L-methionine (Fmoc-Met-OH) is a widely used derivative in solid-phase peptide synthesis. Its deuterated isotopologue, this compound, is a valuable tool in various research applications, including mass spectrometry-based proteomics and metabolic studies. The key to its utility lies in the precise mass difference introduced by the deuterium atoms.

The standard, non-deuterated Fmoc-Met-OH has a molecular formula of C₂₀H₂₁NO₄S and a molecular weight of 371.45 g/mol [1][2][3][4]. The "-d3" designation in this compound signifies that three hydrogen atoms have been replaced by three deuterium atoms. In the case of methionine, this substitution typically occurs at the terminal methyl group attached to the sulfur atom.

The molecular weight of this compound is calculated by subtracting the mass of the three replaced hydrogen atoms from the molecular weight of the standard Fmoc-Met-OH and adding the mass of the three deuterium atoms.

Calculation:

  • Molecular Weight of Fmoc-Met-OH = 371.45 g/mol

  • Atomic Weight of Hydrogen (H) ≈ 1.008 g/mol [5][6]

  • Atomic Weight of Deuterium (D) ≈ 2.014 g/mol

  • Mass of 3 Hydrogen atoms = 3 * 1.008 g/mol = 3.024 g/mol

  • Mass of 3 Deuterium atoms = 3 * 2.014 g/mol = 6.042 g/mol

Molecular Weight of this compound = (Molecular Weight of Fmoc-Met-OH) - (Mass of 3 H) + (Mass of 3 D) Molecular Weight of this compound = 371.45 - 3.024 + 6.042 = 374.468 g/mol

Data Presentation: Summary of Molecular Weights

For clarity and ease of comparison, the quantitative data related to the molecular weight determination is summarized in the table below.

Compound/ElementMolecular/Atomic Weight ( g/mol )
Fmoc-Met-OH371.45[1][2][3][4]
Hydrogen (H)1.008[5][6]
Deuterium (D)2.014
This compound 374.468

Experimental Protocols

The molecular weight of this compound presented in this guide is a calculated value derived from the known molecular weight of Fmoc-Met-OH and the standard atomic weights of hydrogen and deuterium. The experimental verification of this molecular weight would typically be performed using high-resolution mass spectrometry.

Conceptual Workflow for Mass Spectrometry Verification:

  • Sample Preparation : A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.

  • Infusion and Ionization : The sample solution is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography. Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of the analyte.

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the protonated molecule, [M+H]⁺.

Mandatory Visualization

The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram.

A Molecular Weight of Fmoc-Met-OH (371.45 g/mol) F Molecular Weight of this compound (374.468 g/mol) A->F - B Atomic Weight of Hydrogen (H) (1.008 g/mol) D Mass of 3 H atoms (3.024 g/mol) B->D x 3 C Atomic Weight of Deuterium (D) (2.014 g/mol) E Mass of 3 D atoms (6.042 g/mol) C->E x 3 E->F +

References

Isotopic Purity of Fmoc-Met-OH-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a deuterated amino acid increasingly utilized in pharmaceutical research and development. The incorporation of deuterium in place of hydrogen at the S-methyl group of methionine can significantly alter the metabolic profile and pharmacokinetic properties of peptides and therapeutic proteins.[1] Therefore, accurate determination of isotopic purity is critical for ensuring the quality, consistency, and performance of these molecules. This guide outlines the common analytical techniques and presents a workflow for the comprehensive characterization of this compound.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available this compound are key quality attributes. While specific values may vary between suppliers and batches, the following table summarizes typical specifications. It is crucial for researchers to obtain a certificate of analysis for each specific lot.

ParameterSpecificationMethodReference
Isotopic Enrichment≥ 98 atom % DMass Spectrometry, NMR[][3]
Chemical Purity≥ 95% - 99%HPLC[]
Enantiomeric Purity≥ 99.8% (L-isomer)Chiral HPLC[4]

Experimental Protocols

The determination of isotopic purity for this compound relies on a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the determination of isotopic enrichment.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the linear range of the instrument. A typical concentration for analysis is 1-10 µg/mL.

  • Prepare a sample of non-deuterated Fmoc-Met-OH as a reference standard.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan from m/z 100-500.

  • Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]+ ion of Fmoc-Met-OH (nominal m/z 372 for the non-deuterated and 375 for the d3-labeled).

    • From the mass spectrum of the d3-labeled compound, determine the relative intensities of the monoisotopic peak (M0) and the peaks corresponding to the deuterated species (M+1, M+2, M+3).

    • The isotopic enrichment is calculated based on the relative abundance of the ion containing three deuterium atoms compared to the total abundance of all isotopic forms of the molecule.[6]

Confirmation of Deuteration Site by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

2. NMR Analysis:

  • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the S-methyl protons (typically around 2.1 ppm for the non-deuterated compound) confirms deuteration at this position.

  • ²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal in the deuterium spectrum at the chemical shift corresponding to the S-methyl group provides direct evidence of deuteration at that site.

  • ¹³C NMR: In the carbon NMR spectrum, the signal for the carbon atom attached to the deuterium atoms will appear as a multiplet due to C-D coupling and will be at a slightly different chemical shift compared to the non-deuterated analog.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Results Sample This compound Sample HRMS LC-HRMS Analysis Sample->HRMS NMR NMR Spectroscopy Sample->NMR Ref_Sample Fmoc-Met-OH Reference Ref_Sample->HRMS MS_Data Mass Spectral Analysis HRMS->MS_Data NMR_Data NMR Spectral Interpretation NMR->NMR_Data Purity_Report Isotopic Purity Report MS_Data->Purity_Report NMR_Data->Purity_Report

Caption: Workflow for Isotopic Purity Determination.

References

A Technical Guide to Fmoc-Met-OH-d3: Synthesis, Applications, and Advanced Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Met-OH-d3, a deuterated derivative of the proteinogenic amino acid methionine, protected for use in solid-phase peptide synthesis (SPPS). This document details its chemical properties, outlines experimental protocols for its incorporation into peptides, and explores its applications in advanced research and drug development, particularly in the fields of quantitative proteomics and structural biology.

Core Data Presentation

Quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.

PropertyThis compoundFmoc-Met-OH
CAS Number 502692-58-271989-28-1[1][2][3][4]
Molecular Formula C₂₀H₁₈D₃NO₄S[5]C₂₀H₂₁NO₄S[1][2][3]
Molecular Weight 374.47 g/mol [5]371.45 g/mol [1][2]
Appearance White to off-white solidWhite to off-white powder[3]

Experimental Protocols

Detailed methodologies for the incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent analysis are provided below. These protocols are foundational and may require optimization based on the specific peptide sequence and desired application.

Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a deuterated methionine residue.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

  • Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature to remove the Fmoc protecting group.[7]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may be extended for longer peptides or difficult sequences.[6]

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

4. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. For methionine-containing peptides, a common cocktail is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent side reactions with the methionine side chain.[7] To further minimize oxidation of the methionine residue, ammonium iodide can be added to the cleavage cocktail.[6]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Preparation of a Deuterated Peptide Standard for Quantitative Proteomics

This protocol describes the use of a peptide synthesized with this compound as an internal standard for absolute quantification in mass spectrometry-based proteomics.

1. Synthesis and Purification of the Deuterated Peptide:

  • Synthesize the target peptide containing the deuterated methionine residue using the Fmoc-SPPS protocol described above (Protocol 1).

  • Purify the peptide to a high degree (>95%) using RP-HPLC.

  • Lyophilize the purified peptide.

2. Accurate Quantification of the Deuterated Peptide Standard:

  • Accurately determine the concentration of the purified, lyophilized deuterated peptide stock solution. This can be achieved through amino acid analysis or by using a quantitative NMR (qNMR) method.

3. Sample Preparation for Mass Spectrometry:

  • Prepare the biological sample containing the protein of interest for proteomic analysis. This typically involves protein extraction, denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Spike a known amount of the purified and quantified deuterated peptide internal standard into the digested biological sample.[8]

4. LC-MS/MS Analysis:

  • Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to specifically detect and quantify both the endogenous (light) peptide and the deuterated (heavy) internal standard peptide.

5. Data Analysis:

  • Extract the ion chromatograms for both the light and heavy peptides.

  • Calculate the peak area ratio of the endogenous peptide to the deuterated internal standard.

  • Determine the absolute quantity of the endogenous peptide in the original sample by comparing this ratio to a calibration curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_dMet Coupling of This compound Deprotection1->Coupling_dMet Chain_Elongation Chain Elongation (Repeat Deprotection/Coupling) Coupling_dMet->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS/NMR) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Quantitative_Proteomics_Workflow cluster_Standard Internal Standard Preparation cluster_Sample Biological Sample Preparation SPPS Synthesize Deuterated Peptide (with this compound) Purify_Standard Purify & Quantify Deuterated Peptide SPPS->Purify_Standard Spike Spike-in Internal Standard Purify_Standard->Spike Extract_Protein Protein Extraction Digest_Protein Enzymatic Digestion Extract_Protein->Digest_Protein Digest_Protein->Spike LCMS LC-MS/MS Analysis Spike->LCMS Data_Analysis Data Analysis & Absolute Quantification LCMS->Data_Analysis

Caption: Workflow for absolute quantification of proteins using a deuterated peptide internal standard.

NMR_Analysis_Workflow Synthesis Synthesize Peptide with Site-Specific d3-Met Purification Purify Peptide Synthesis->Purification Sample_Prep Prepare NMR Sample (in D2O or H2O/D2O) Purification->Sample_Prep NMR_Acquisition Acquire 2D/3D NMR Spectra (e.g., TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Assignment Resonance Assignment (Simplified by d3-label) NMR_Acquisition->Assignment Structure_Calc Structure Calculation & Refinement Assignment->Structure_Calc

Caption: Workflow for NMR-based structural analysis using a site-specifically deuterated peptide.

References

A Comprehensive Technical Guide on the Stability and Storage of Fmoc-Met-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine-d3 (Fmoc-Met-OH-d3). Understanding the stability profile of this deuterated amino acid derivative is critical for its effective use in peptide synthesis and other research and development applications, ensuring the integrity and purity of the final products.

Physicochemical Properties

This compound is a deuterated analog of Fmoc-Met-OH, where the three hydrogen atoms of the S-methyl group are replaced with deuterium. This isotopic labeling is primarily used for tracer studies in metabolic research and for creating internal standards for mass spectrometry-based quantitative analysis.

PropertyValue
Chemical Formula C₂₀H₁₈D₃NO₄S
Molecular Weight 374.49 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM)

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by temperature, light, and the presence of oxidizing agents. The primary degradation pathway involves the oxidation of the thioether side chain.

Oxidation

The sulfur atom in the methionine side chain is susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)) and, under harsher conditions, methionine sulfone (Met(O₂)). This oxidation can occur during storage and handling, as well as during peptide synthesis and cleavage. The primary degradation product is Fmoc-Met(O)-OH-d3.

Other Potential Degradation Pathways

While oxidation is the main concern, other degradation pathways common to Fmoc-amino acids should also be considered:

  • Formation of β-alanine derivatives: Impurities in the Fmoc protecting group or its reagents can lead to the formation of Fmoc-β-alanine adducts.

  • Dipeptide formation: Self-condensation of the amino acid can lead to the formation of Fmoc-Met-Met-OH-d3.

  • Hydrolysis: Although generally stable to acid, prolonged exposure to strong aqueous acids or bases can lead to the hydrolysis of the Fmoc group or the ester linkage if derivatized.

This compound This compound Fmoc-Met(O)-OH-d3 Fmoc-Met(O)-OH-d3 This compound->Fmoc-Met(O)-OH-d3 Oxidation (Primary Pathway) Other Degradants Other Degradants This compound->Other Degradants e.g., Hydrolysis, Dipeptide Formation Fmoc-Met(O2)-OH-d3 Fmoc-Met(O2)-OH-d3 Fmoc-Met(O)-OH-d3->Fmoc-Met(O2)-OH-d3 Further Oxidation cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Column and Mobile Phase B Optimize Gradient and Flow Rate A->B C Develop Detection Method (UV/MS) B->C E Analyze Stressed Samples by HPLC C->E D Stress Samples (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Assess Specificity, Linearity, Accuracy, Precision, Robustness E->F G Finalize Stability-Indicating Method F->G

Commercial Suppliers and Technical Guide for Fmoc-Met-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Met-OH-d3, a deuterated derivative of Fmoc-methionine, for researchers, scientists, and drug development professionals. The guide details commercial suppliers, quantitative data, and key experimental protocols for its application in peptide synthesis and quantitative proteomics.

Commercial Availability

This compound is a specialized chemical reagent available from several commercial suppliers that focus on stable isotope-labeled compounds for research purposes. The non-deuterated form, Fmoc-Met-OH, is more widely available from major chemical suppliers.

SupplierProduct NamePurity/Isotopic Enrichment
MedchemExpress This compoundNot specified
BOC Sciences Fmoc-D-Methionine-[d3]95% by HPLC; 98% atom D[]
Benchchem L-Methionine-D3-N-fmoc (S-methyl-D3)≥97% chemical purity; 98 atom% deuterium enrichment[2]
Cambridge Isotope Laboratories, Inc. L-Methionine (methyl-D3, 98%) (precursor)98%

Note: Data for non-deuterated Fmoc-Met-OH is included for comparison where relevant.

SupplierProduct NamePurity
Sigma-Aldrich (Novabiochem) Fmoc-D-Met-OH≥99.0% (HPLC)[3]
Advanced ChemTech Fmoc-Met-OHNot specified
CEM Corporation Fmoc-Met-OH≥ 99.0% HPLC Purity, ≥ 99.8% Enantiomeric Purity

Physicochemical Properties

PropertyValue
Molecular Formula C20H18D3NO4S
Molecular Weight 374.47 g/mol []
Appearance White to off-white solid

Synthesis Protocol

The synthesis of this compound involves the preparation of d3-methionine followed by the protection of the alpha-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Part 1: Synthesis of L-Methionine-d3

A common method for synthesizing L-methionine with a deuterated S-methyl group is through the reaction of a homocysteine derivative with a deuterated methyl source, such as methyl-d3 iodide (CD₃I).

Materials:

  • L-homocysteine derivative

  • Methyl-d3 iodide (CD₃I)

  • Suitable alkaline solvent (e.g., sodium hydroxide in water/ethanol)

Procedure:

  • Dissolve the L-homocysteine derivative in an alkaline solution to deprotonate the thiol group, forming a thiolate.

  • Under an inert atmosphere, add methyl-d3 iodide to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or mass spectrometry.

  • Acidify the reaction mixture to precipitate the L-methionine-d3.

  • Filter, wash, and dry the resulting product.

Part 2: Fmoc Protection of L-Methionine-d3

The Fmoc group is introduced to protect the primary amine of the synthesized L-methionine-d3, making it suitable for solid-phase peptide synthesis (SPPS).

Materials:

  • L-Methionine-d3

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Anhydrous dimethylformamide (DMF) or a similar aprotic solvent

  • Organic base (e.g., triethylamine or sodium bicarbonate)

Procedure:

  • Dissolve L-methionine-d3 in the chosen solvent.

  • Add the organic base to the solution.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours.

  • Upon completion, the this compound is typically isolated by precipitation with water and purified by recrystallization or chromatography.[2]

Experimental Applications and Protocols

This compound is primarily used in two key research areas: as a building block in the synthesis of isotopically labeled peptides and as an internal standard for quantitative mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

Workflow for SPPS using this compound

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling: This compound + Activator (e.g., HBTU/HOBt) + Base (e.g., DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 NextAA Couple Next Fmoc-AA-OH Deprotection2->NextAA Repeat cycle Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Deprotection2->Cleavage Final Cycle NextAA->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Procedure:

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with a 20% piperidine solution in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling of this compound:

    • Dissolve this compound, an activating agent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.[2]

    • Add the activation mixture to the resin and allow the coupling reaction to proceed for 30-60 minutes.[2]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Proteomics using a Deuterated Peptide Standard

A peptide containing d3-methionine, synthesized as described above, can be used as a heavy internal standard for the absolute quantification of the corresponding endogenous (light) peptide in a complex biological sample by mass spectrometry.

Workflow for Quantitative Proteomics

Caption: Workflow for absolute quantification of a peptide using a heavy internal standard.

Procedure:

  • Sample Preparation: Lyse the biological sample (e.g., cells or tissue) to extract proteins.

  • Spike-in Standard: Add a precisely known amount of the purified heavy peptide (containing Met-d3) to the protein lysate.

  • Proteolytic Digestion: Digest the protein mixture, including the spiked-in heavy peptide, into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using liquid chromatography (LC).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the light (endogenous) and heavy (d3-labeled) versions of the target peptide, which will be separated by a mass difference of 3 Da.

  • Data Analysis:

    • Extract the ion chromatograms for both the light and heavy peptide isotopes.

    • Calculate the ratio of the peak areas of the light and heavy peptides.

    • Since the amount of the heavy standard is known, the absolute quantity of the endogenous light peptide in the original sample can be determined.

Application in Metabolic Labeling

Deuterated methionine can also be used for metabolic labeling in cell culture to trace its incorporation into newly synthesized proteins and study metabolic pathways like the methionine cycle.

Methionine_Cycle Met_d3 Methionine-d3 SAM_d3 S-Adenosylmethionine-d3 (SAM-d3) Met_d3->SAM_d3 MAT Protein Protein Synthesis Met_d3->Protein SAH S-Adenosylhomocysteine (SAH) SAM_d3->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM_d3->Methylation Hcy Homocysteine SAH->Hcy SAHH Met Methionine Hcy->Met MS

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Met-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of Fmoc-Met-OH-d3 (N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine-d3), a deuterated amino acid derivative crucial for advancements in peptide synthesis, drug development, and metabolic research. This document details the physicochemical properties, safety protocols, and experimental considerations for the effective and safe use of this compound.

Physicochemical Properties

This compound is a stable, isotopically labeled version of Fmoc-Met-OH. The incorporation of deuterium in the methyl group of the methionine side chain provides a valuable tool for researchers, particularly in mass spectrometry-based applications. Below is a summary of the key physicochemical properties for both the deuterated and non-deuterated forms.

Table 1: Physicochemical Data of Fmoc-Met-OH and this compound

PropertyFmoc-Met-OHThis compound
Molecular Formula C₂₀H₂₁NO₄S[1]C₂₀H₁₈D₃NO₄S
Molecular Weight 371.45 g/mol [1]374.47 g/mol
CAS Number 71989-28-1[1]502692-58-2[2]
Appearance White to off-white solid/powder[3]White to off-white solid[2]
Melting Point 121-123 °CNot specified
Solubility Slightly soluble in Chloroform, DMF, and Methanol.[4] Soluble in DMSO (100 mg/mL).[3]Not specified, expected to be similar to Fmoc-Met-OH
Storage Temperature Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Purity (Typical) ≥98.0% (HPLC)Not specified, typically high purity for research applications

Safety and Handling

The safety profile of this compound is expected to be very similar to that of Fmoc-Met-OH. As a general practice, all chemicals should be handled by trained personnel in a well-ventilated laboratory setting, following standard safety procedures.

Hazard Identification

Based on the data for Fmoc-Met-OH, the following GHS hazard statements may apply[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

Table 2: Recommended Handling and Safety Precautions

PrecautionRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5]
Eye/Face Protection Wear chemical safety goggles or a face shield.[5]
Skin Protection Wear a lab coat and chemically resistant gloves (e.g., nitrile).[5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is recommended.[5]
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5]

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperatures are provided in Table 1.

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[5]

Experimental Protocols and Applications

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a deuterated methionine residue into a peptide sequence. This isotopic labeling is invaluable for quantitative proteomics, metabolic tracing, and for altering the metabolic profile of peptide-based drug candidates.[6]

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling: This compound, Activator, Base Resin->Coupling Washing1 Washing (e.g., DMF) Coupling->Washing1 Capping Capping (Optional) Washing1->Capping Washing2 Washing (e.g., DMF) Capping->Washing2 Deprotection Fmoc Deprotection (e.g., Piperidine) Washing2->Deprotection Washing3 Washing (e.g., DMF) Deprotection->Washing3 NextCycle Ready for Next Cycle Washing3->NextCycle

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Detailed Protocol for Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (e.g., DMF, DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[7]

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete deprotection.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[7]

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add a base (e.g., DIPEA, 2 equivalents to the amino acid) to the solution and allow it to pre-activate for a few minutes.

  • Coupling:

    • Add the activated this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[8]

    • Note: While the kinetic isotope effect of deuterium on the reactivity of the methionine side chain is negligible in this context, it is good practice to monitor the coupling reaction for completeness.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads with the Kaiser test) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and a base in DMF).

  • Cycle Repetition: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Role in Drug Development and Research

The use of deuterated amino acids like this compound is a strategic approach in modern drug development and biological research.

The Kinetic Isotope Effect (KIE)

Deuterium forms a stronger covalent bond with carbon compared to hydrogen. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[6] By strategically placing deuterium at sites of metabolic vulnerability in a peptide, the pharmacokinetic profile of the drug can be improved, potentially leading to:

  • Increased drug half-life

  • Reduced patient dosage and frequency

  • Decreased formation of toxic metabolites[6]

Metabolic Pathways of Methionine

Methionine is an essential amino acid that plays a central role in several key metabolic pathways. Understanding these pathways is critical when designing peptide-based therapeutics containing methionine or its derivatives. The diagram below illustrates the major metabolic routes of methionine.

Methionine_Metabolism Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT Protein Protein Synthesis Methionine->Protein SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Taurine Taurine Cysteine->Taurine Glutathione Glutathione Cysteine->Glutathione

Caption: Key metabolic pathways involving methionine.

Conclusion

This compound is a valuable reagent for researchers and drug developers. Its safe and effective use requires an understanding of its physicochemical properties, adherence to appropriate safety protocols, and knowledge of its application in peptide synthesis and its metabolic context. This guide provides a foundational understanding to support the use of this compound in advancing scientific research and pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Met-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS) due to the high susceptibility of its thioether side chain to oxidation.[1] This oxidation can occur during synthesis and, most notably, during the final acidic cleavage from the resin, leading to the formation of methionine sulfoxide (Met(O)) impurities.[1][2][3] These impurities can complicate purification and affect the biological activity of the final peptide. Fmoc-Met-OH-d3, a deuterated analog of the standard Fmoc-protected methionine, offers a strategic advantage in mitigating these issues and serves as a valuable tool for specific applications in peptide research and drug development.

The incorporation of stable isotopes, such as deuterium (d), into amino acids can provide a means to protect against unwanted chemical modifications and to serve as a tracer in various biochemical and pharmacological studies. The increased mass of the deuterated methyl group on the methionine side chain can subtly alter its reactivity, potentially reducing its susceptibility to oxidation. Furthermore, peptides incorporating this compound are invaluable for mass spectrometry-based quantitative proteomics and as internal standards.

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, detailing its advantages, experimental protocols, and expected outcomes.

Advantages of Using this compound

  • Reduced Oxidation: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down the rate of oxidation at the methionine side chain.

  • Internal Standard for Mass Spectrometry: Peptides synthesized with this compound can be used as heavy-labeled internal standards for accurate quantification of their non-deuterated counterparts in complex biological samples.

  • Probing Metabolic Stability: The deuterated methionine can be used to study the metabolic fate of methionine-containing peptides, as the deuterium label allows for clear differentiation from endogenous, non-labeled molecules.

  • Improved Synthesis of Aggregation-Prone Peptides: While not a direct property of deuteration, the careful handling of methionine, as detailed in these protocols, contributes to higher purity of hydrophobic and aggregation-prone peptides where methionine oxidation can exacerbate solubility issues.[4][5]

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and are adapted to address the specific considerations for incorporating methionine and its deuterated analog.

Resin Preparation and First Amino Acid Coupling

Standard resins for Fmoc-SPPS, such as Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids, can be used.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin):

    • Dissolve 1.5 equivalents of the first Fmoc-amino acid and 3 equivalents of N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM).

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

Standard Elongation Cycle for this compound Incorporation

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound (or other amino acids):

    • Prepare the activation solution: Dissolve 3-4 equivalents of this compound, 3-4 equivalents of a coupling reagent (e.g., HATU, HBTU), and 6-8 equivalents of a base (e.g., DIPEA or Collidine) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Capping (Optional): If the Kaiser test remains positive after a second coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Cleavage and Deprotection

The cleavage cocktail is critical for minimizing methionine oxidation.

  • Recommended Cleavage Cocktail (to minimize oxidation):

    • 94% Trifluoroacetic acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

    • 1% Dithiothreitol (DTT) or 0.5% dithioethane (DTE)[6]

    Note: The addition of scavengers like TIS and DTT/DTE is crucial to quench reactive cations generated during cleavage that can cause side reactions, including oxidation of methionine.

  • Cleavage Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS) and analytical RP-HPLC. The mass spectrum should show a +3 Da shift compared to the non-deuterated peptide.

Data Presentation

The following tables illustrate the expected outcomes when using this compound with optimized protocols compared to standard procedures.

Table 1: Comparison of Crude Peptide Purity with Different Cleavage Cocktails

Cleavage Cocktail CompositionTarget Peptide Purity (%)Met(O) Impurity (%)Other Impurities (%)
95% TFA, 5% Water~70-80%~15-25%~5%
94% TFA, 2.5% H₂O, 2.5% TIS, 1% DTT>90%<5%<5%

Data is illustrative and based on typical results for methionine-containing peptides.

Table 2: Mass Spectrometry Data for a Hypothetical Peptide (Ac-Gly-Met-Ala-NH₂)

PeptideTheoretical Mass (monoisotopic)Observed Mass (monoisotopic)
Ac-Gly-Met-Ala-NH₂289.13289.13
Ac-Gly-Met(d3)-Ala-NH₂292.15292.15
Ac-Gly-Met(O)-Ala-NH₂305.12305.12

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection->Coupling Wash 4. Washing (DMF) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Repeat->Deprotection Purification 6. Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Methionine_Oxidation Met Methionine (Met) -S-CH₃ Met_O Methionine Sulfoxide (Met(O)) -S(=O)-CH₃ Met->Met_O Oxidation Met_d3 Deuterated Methionine (Met-d3) -S-CD₃ Met_d3->Met_O Reduced Oxidation (Kinetic Isotope Effect) Oxidants Oxidizing Species (e.g., during cleavage)

Caption: Mitigation of methionine oxidation by deuteration.

References

Application Note: Fmoc-Met-OH-d3 as an Internal Standard for Accurate Quantification of Methionine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of amino acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. Methionine, an essential amino acid, plays a crucial role in protein synthesis and numerous metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for sensitive and specific quantification of small molecules like methionine in complex biological matrices. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1]

This application note details a robust and reliable method for the quantification of methionine in biological samples using Fmoc-Met-OH-d3 as an internal standard. The deuterated analog, this compound, closely mimics the chemical and physical properties of the analyte, Fmoc-Met-OH, ensuring accurate correction for matrix effects and instrument variability.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group enhances chromatographic retention and provides a common fragmentation pattern, facilitating straightforward method development.

Principle of the Method

The method involves the derivatization of both the endogenous methionine and the added this compound internal standard with an Fmoc-group. This is followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of methionine in the sample, effectively normalizing for any variations during the analytical process.

Materials and Reagents

  • Fmoc-Met-OH (Analyte)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

  • Borate buffer

  • Biological matrix (e.g., plasma, serum, cell lysate)

Experimental Protocols

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Fmoc-Met-OH in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to cover the desired concentration range.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Protein Precipitation: To 50 µL of the biological sample (e.g., plasma), add 150 µL of ice-cold methanol containing the internal standard (this compound) at a concentration of 100 ng/mL.

  • Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization (if starting with underivatized methionine):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of borate buffer (pH 9.0).

    • Add 50 µL of Fmoc-Cl solution (5 mg/mL in acetonitrile).

    • Vortex and incubate at room temperature for 30 minutes.

    • Add 20 µL of 1% formic acid in water to quench the reaction.

  • Final Preparation: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
LC System: Agilent 1290 Infinity II LC or equivalent
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL

Mass Spectrometry:

ParameterValue
MS System: Sciex 4000 QTRAP or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
Capillary Voltage: 4500 V
Source Temperature: 500°C
Collision Gas: Nitrogen
MRM Transitions: See Table 1

Table 1: MRM Transitions for Fmoc-Met-OH and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fmoc-Met-OH372.1179.125
This compound375.1179.125

Data Presentation

The following tables summarize the quantitative data obtained from method validation experiments.

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)
Methionine1 - 1000> 0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation sample Biological Sample (e.g., Plasma) is_addition Add this compound (Internal Standard) sample->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization with Fmoc-Cl (if necessary) supernatant->derivatization lc_ms LC-MS/MS Analysis (MRM Mode) derivatization->lc_ms data_analysis Data Analysis (Peak Area Ratio) lc_ms->data_analysis quantification Quantification of Methionine data_analysis->quantification

Caption: Experimental workflow for methionine quantification.

logical_relationship analyte Methionine (Analyte) derivatization Fmoc Derivatization analyte->derivatization is This compound (Internal Standard) is->derivatization lc_separation Co-elution in LC derivatization->lc_separation Similar Properties ms_detection MS/MS Detection (Different m/z) lc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification Correction for Variability

Caption: Logic of using an internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and robust approach for the quantification of methionine in complex biological matrices. The excellent linearity, precision, and accuracy of this method make it suitable for a wide range of applications in research and development. The use of a stable isotope-labeled internal standard that is structurally very similar to the analyte ensures the highest quality of quantitative data by effectively compensating for potential variations in the analytical process.

References

Quantitative Proteomics Using Deuterated Methionine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli or disease states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry. This application note details the use of Fmoc-Met-OH-d3, a deuterated and protected form of methionine, for SILAC-based quantitative proteomics. We provide comprehensive protocols from the initial deprotection of the labeled amino acid to the final data analysis, along with an example application in the study of growth factor signaling pathways.

Principle of the Method

The workflow begins with the deprotection of this compound to yield deuterated methionine (Met-d3). This isotopically heavy amino acid is then used to supplement a methionine-deficient cell culture medium. A control cell population is cultured in a parallel medium containing the natural, "light" methionine. Over several cell divisions, the respective amino acids are incorporated into the entire proteome of each cell population.

Following experimental treatment, such as stimulation with a growth factor, the "light" and "heavy" cell populations are combined. Proteins are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The mass difference of 3 Daltons between peptides containing Met-d3 and those with natural methionine allows for the accurate relative quantification of thousands of proteins in a single experiment.

Application: Elucidation of Growth Factor Signaling Pathways

Growth factor signaling pathways, such as the ERK/MAPK and mTOR pathways, are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Quantitative proteomics using SILAC with deuterated methionine provides a global and unbiased view of the proteomic changes induced by growth factor stimulation, offering insights into the intricate signaling networks and potential therapeutic targets.

In a typical experiment, one population of cells is labeled with Met-d3 (heavy) and another with natural methionine (light). The heavy-labeled cells are stimulated with a growth factor, while the light-labeled cells serve as the untreated control. By comparing the proteomes of the two populations, researchers can identify proteins that are up- or down-regulated upon growth factor stimulation, revealing key components and downstream effectors of the signaling cascade.

Experimental Protocols

Deprotection of this compound to Yield L-Methionine-d3

The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group for the amine functionality of the methionine and must be removed before it can be used in cell culture.[1][2]

Materials:

  • This compound

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • 0.1 M Hydrochloric acid (HCl)

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve this compound in 20% piperidine in DMF.

  • Stir the solution at room temperature for 2 hours to ensure complete removal of the Fmoc group.

  • Remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Precipitate the resulting L-Methionine-d3 by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Dissolve the precipitate in a minimal amount of 0.1 M HCl and then neutralize with a suitable base (e.g., NaOH) to pH 7.0.

  • Lyophilize the aqueous solution to obtain purified L-Methionine-d3 as a powder.

  • Confirm the purity and identity of the L-Methionine-d3 by NMR and mass spectrometry.

SILAC Labeling of Mammalian Cells

Materials:

  • SILAC-grade DMEM deficient in L-methionine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Methionine (light)

  • L-Methionine-d3 (heavy)

  • Penicillin-Streptomycin

  • Mammalian cell line of interest (e.g., HeLa, A549)

Procedure:

  • Prepare "Light" and "Heavy" SILAC media. Supplement the methionine-deficient DMEM with all necessary components (dFBS, Penicillin-Streptomycin) and either "light" L-Methionine or "heavy" L-Methionine-d3 to the normal physiological concentration.

  • Culture the cells in the "Light" and "Heavy" media for at least six cell doublings to ensure complete incorporation of the respective amino acids.[3]

  • Verify the incorporation efficiency (>97%) by mass spectrometric analysis of a small aliquot of cells from each population.

Growth Factor Stimulation and Sample Preparation

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

Procedure:

  • After complete labeling, serum-starve both cell populations for 12-24 hours.

  • Stimulate the "Heavy" labeled cells with the desired growth factor for the appropriate time. Add vehicle control to the "Light" labeled cells.

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Mix equal amounts of protein from the "Light" and "Heavy" lysates.

  • Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the free thiols with IAA.

  • Digest the proteins into peptides overnight using trypsin.

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

Mass Spectrometry and Data Analysis

Procedure:

  • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution Orbitrap mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Process the raw data using a software package capable of SILAC quantification, such as MaxQuant.

  • Identify peptides and proteins by searching against a relevant protein database.

  • Quantify the relative abundance of proteins based on the intensity ratios of the "Heavy" to "Light" peptide pairs.

  • Perform statistical analysis to identify proteins with significant changes in abundance.

Data Presentation

The quantitative data obtained from a SILAC experiment can be summarized in a table to facilitate the identification of proteins that are significantly regulated in response to the experimental stimulus.

Table 1: Representative Quantitative Proteomics Data of Growth Factor Stimulated Cells

Protein IDGene NameProtein DescriptionH/L Ratiop-valueRegulation
P04049JUNTranscription factor AP-12.580.001Upregulated
P62258MAP2K1Dual specificity mitogen-activated protein kinase kinase 11.890.005Upregulated
P27361MAPK3Mitogen-activated protein kinase 3 (ERK1)1.750.008Upregulated
P60709ACTBActin, cytoplasmic 11.020.95Unchanged
P08238HSP90AA1Heat shock protein HSP 90-alpha0.980.89Unchanged
Q06609BADBcl2-associated agonist of cell death0.450.002Downregulated
P42345GSK3BGlycogen synthase kinase-3 beta0.510.004Downregulated

Note: This is a representative dataset for illustrative purposes. Actual results will vary depending on the experimental conditions and cell type.

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the signaling pathways under investigation.

Quantitative Proteomics Workflow using this compound cluster_preparation Preparation of L-Methionine-d3 cluster_silac SILAC Labeling and Experiment cluster_analysis Sample Processing and Analysis This compound This compound Deprotection Deprotection This compound->Deprotection 20% Piperidine/DMF L-Methionine-d3 L-Methionine-d3 Deprotection->L-Methionine-d3 Light_Cells Cells in 'Light' Medium (Natural Methionine) Mixing Mixing Light_Cells->Mixing Heavy_Cells Cells in 'Heavy' Medium (L-Methionine-d3) Stimulation Growth Factor Stimulation Heavy_Cells->Stimulation Stimulation->Mixing Lysis_Digestion Cell Lysis & Protein Digestion Mixing->Lysis_Digestion LC_MS LC-MS/MS Analysis Lysis_Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for quantitative proteomics using this compound.

digraph "ERK_MAPK_Signaling_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Growth_Factor" [shape=ellipse, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; "Receptor" [fillcolor="#FFFFFF"]; "Ras" [fillcolor="#FFFFFF"]; "Raf" [fillcolor="#FFFFFF"]; "MEK" [fillcolor="#FFFFFF"]; "ERK" [fillcolor="#FFFFFF"]; "Transcription_Factors" [shape=ellipse, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; "Proliferation" [shape=cds, style=filled, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];

"Growth_Factor" -> "Receptor"; "Receptor" -> "Ras" [label="Activates"]; "Ras" -> "Raf" [label="Activates"]; "Raf" -> "MEK" [label="Phosphorylates"]; "MEK" -> "ERK" [label="Phosphorylates"]; "ERK" -> "Transcription_Factors" [label="Activates"]; "Transcription_Factors" -> "Proliferation" [label="Leads to"]; }

Caption: Simplified ERK/MAPK signaling pathway.

digraph "mTOR_Signaling_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Growth_Factor" [shape=ellipse, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; "PI3K" [fillcolor="#FFFFFF"]; "Akt" [fillcolor="#FFFFFF"]; "mTORC1" [fillcolor="#FFFFFF"]; "S6K1" [fillcolor="#FFFFFF"]; "4E-BP1" [fillcolor="#FFFFFF"]; "Protein_Synthesis" [shape=cds, style=filled, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; "Cell_Growth" [shape=cds, style=filled, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];

"Growth_Factor" -> "PI3K"; "PI3K" -> "Akt" [label="Activates"]; "Akt" -> "mTORC1" [label="Activates"]; "mTORC1" -> "S6K1" [label="Phosphorylates"]; "mTORC1" -> "4E-BP1" [label="Phosphorylates"]; "S6K1" -> "Protein_Synthesis" [label="Promotes"]; "4E-BP1" -> "Protein_Synthesis" [label="Inhibits\n(when unphosphorylated)"]; "Protein_Synthesis" -> "Cell_Growth"; }

Caption: Simplified mTOR signaling pathway.

Conclusion

The use of this compound in a SILAC workflow provides a robust and accurate method for quantitative proteomics. The detailed protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique. The application of this method to the study of growth factor signaling pathways can yield valuable insights into complex biological processes and aid in the discovery of novel therapeutic targets.

References

Fmoc-Met-OH-d3 in SILAC (stable isotope labeling by amino acids in cell culture) experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC using Fmoc-Met-OH-d3

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "heavy" media versus those grown in "light" (unlabeled) media, SILAC allows for the accurate relative quantification of protein abundance.

This document provides detailed application notes and protocols for the use of this compound, a deuterated version of the amino acid methionine, in SILAC experiments. While arginine and lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin digestion, methionine labeling can be advantageous for specific applications, such as studying protein turnover, dynamics of protein methylation, or for use in organisms where arginine and lysine metabolism may be complex.

Principle of the Method

The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic labeling of a specific amino acid. One population is cultured in "light" medium containing the natural amino acid (e.g., L-methionine), while the other is cultured in "heavy" medium containing the isotopically labeled counterpart (e.g., L-methionine-d3). After a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations can be subjected to different experimental conditions. The cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass difference between the "heavy" and "light" peptides allows for their differentiation and relative quantification.

This compound is supplied with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its N-terminus, which is standard for its use in solid-phase peptide synthesis. For use in SILAC, this Fmoc group must first be removed to yield the free amino acid, Met-d3, which can then be incorporated into cell culture media.

Key Features and Applications

  • Accurate Quantification: SILAC provides high accuracy in quantitative proteomics because the "heavy" and "light" samples are mixed at an early stage, minimizing experimental variability.[1]

  • In Vivo Labeling: The labeling occurs metabolically within living cells, providing a more accurate representation of the cellular proteome compared to in vitro chemical labeling methods.

  • Protein Turnover Studies: Dynamic SILAC (dSILAC) experiments, where cells are switched from "light" to "heavy" media (or vice versa), can be used to measure the rates of protein synthesis and degradation on a proteome-wide scale.[2][3]

  • Analysis of Post-Translational Modifications (PTMs): SILAC is a powerful tool for quantifying changes in PTMs, such as phosphorylation, in response to cellular stimuli or drug treatment.[4]

  • Signaling Pathway Analysis: The quantitative nature of SILAC makes it well-suited for elucidating the dynamics of signaling pathways, such as the EGFR and AKT/mTOR pathways, by measuring changes in protein abundance and phosphorylation.[5][6][7][8]

Considerations for Using Deuterated Methionine (Met-d3)

While effective, the use of deuterated amino acids like Met-d3 in SILAC requires a specific consideration. Deuterated compounds can sometimes exhibit a slight shift in retention time during reversed-phase liquid chromatography compared to their non-deuterated counterparts.[4][9] This chromatographic shift can potentially complicate data analysis and affect the accuracy of quantification if not properly accounted for by the data analysis software. It is therefore crucial to use software capable of handling such shifts or to validate the quantification with alternative methods if high precision is required.

Experimental Protocols

Deprotection of this compound to Yield L-Methionine-d3

The Fmoc protecting group must be removed from this compound before it can be used in cell culture media. A common method for Fmoc deprotection is treatment with a mild base.

Materials:

  • This compound

  • Piperidine

  • Dimethylformamide (DMF)

  • Diethyl ether (ice-cold)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Dissolve this compound in a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a small amount of deionized water.

  • Acidify the solution to a pH of approximately 2 with 1M HCl.

  • Wash the aqueous solution with diethyl ether three times to remove the dibenzofulvene-piperidine adduct.

  • Freeze the aqueous layer and lyophilize to obtain the purified L-Methionine-d3 hydrochloride salt.

  • Confirm the purity and identity of the product by mass spectrometry and NMR.

Preparation of 'Heavy' SILAC Medium with L-Methionine-d3

Materials:

  • Methionine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100X)

  • L-Glutamine or GlutaMAX™

  • L-Methionine-d3 (deprotected)

  • L-Lysine and L-Arginine (if not already in the base medium)

  • Sterile filter unit (0.22 µm)

Protocol:

  • To 500 mL of methionine-free medium, add 50 mL of dialyzed FBS (to a final concentration of 10%).

  • Add penicillin-streptomycin to a final concentration of 1X.

  • Add L-glutamine to the recommended final concentration (e.g., 2 mM).

  • If the medium is also deficient in lysine and arginine, add these to their normal concentrations.

  • Prepare a stock solution of L-Methionine-d3 in sterile PBS or water. The final concentration in the medium should be similar to that of L-methionine in standard media (typically around 0.1 mM or 15 mg/L).

  • Add the appropriate volume of the L-Methionine-d3 stock solution to the medium.

  • Sterile-filter the complete "heavy" medium using a 0.22 µm filter unit.

  • Prepare a "light" control medium in the same manner, but use unlabeled L-methionine.

Cell Culture and Labeling
  • Culture the cells of interest in the "light" SILAC medium for at least one passage to adapt them to the custom medium.

  • Split the cell population into two separate flasks. Continue to culture one population in the "light" medium and switch the other to the "heavy" medium.

  • Subculture the cells in their respective "heavy" and "light" media for at least five cell doublings to achieve >95% incorporation of the labeled amino acid.

  • Verify the incorporation efficiency by harvesting a small number of cells, extracting proteins, digesting them with trypsin, and analyzing by mass spectrometry. The mass spectra of methionine-containing peptides should show a near-complete shift to the "heavy" mass.

Protein Extraction, Digestion, and Mass Spectrometry
  • After the desired experimental treatment, harvest the "heavy" and "light" cell populations.

  • Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in the lysate using a BCA or similar protein assay.

  • Denature, reduce, and alkylate the proteins.

  • Digest the proteins into peptides using a protease such as trypsin.

  • Desalt the resulting peptide mixture using a C18 StageTip or similar method.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

Data Analysis
  • Process the raw mass spectrometry data using a software package capable of SILAC quantification (e.g., MaxQuant).

  • The software will identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

  • Protein ratios are calculated from the median of all quantified peptide ratios for that protein.

  • Perform statistical analysis to identify proteins with significant changes in abundance between the experimental conditions.

Data Presentation

The following tables provide examples of the types of quantitative data that can be generated from SILAC experiments using Met-d3.

Table 1: Example of Relative Protein Quantification Data. This table shows hypothetical data from an experiment comparing a treated versus a control cell population.

Protein IDGene NameProtein NameH/L Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor2.540.001Upregulated
P60709AKT1RAC-alpha serine/threonine-protein kinase1.050.89Unchanged
P42336MAPK1Mitogen-activated protein kinase 10.450.005Downregulated
Q15283GAB1GRB2-associated-binding protein 12.110.002Upregulated
P29353SHC1SHC-transforming protein 11.980.008Upregulated

Table 2: Example of Protein Turnover Data from a Dynamic SILAC Experiment. This table shows hypothetical protein half-life data calculated from the rate of incorporation of Met-d3 over time.

Protein IDGene NameProtein NameHalf-life (hours)R-squared
P08670VIMVimentin98.50.99
P62736ACTG1Actin, cytoplasmic 2120.20.98
P10809HSP90AA1Heat shock protein HSP 90-alpha45.30.99
P04637TP53Cellular tumor antigen p530.50.95
P00533EGFREpidermal growth factor receptor22.70.97

Visualizations

Experimental Workflow

SILAC_Workflow cluster_prep 1. Preparation cluster_culture 2. Cell Culture & Treatment cluster_analysis 3. Sample Processing & Analysis Fmoc_Met_d3 This compound Deprotection Fmoc Deprotection Fmoc_Met_d3->Deprotection Met_d3 L-Methionine-d3 Deprotection->Met_d3 Heavy_Medium Prepare 'Heavy' Medium Met_d3->Heavy_Medium Light_Met L-Methionine (Light) Light_Medium Prepare 'Light' Medium Light_Met->Light_Medium Culture_Heavy Culture cells in 'Heavy' Medium (>5 doublings) Heavy_Medium->Culture_Heavy Culture_Light Culture cells in 'Light' Medium (>5 doublings) Light_Medium->Culture_Light Treatment Experimental Treatment (e.g., Drug vs. Vehicle) Culture_Heavy->Treatment Culture_Light->Treatment Combine Combine Cell Populations (1:1) Treatment->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

Caption: General experimental workflow for SILAC using this compound.

Example Signaling Pathway: EGFR Signaling

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation (SILAC Quantifiable) PI3K PI3K EGFR->PI3K Phosphorylation (SILAC Quantifiable) PLCg PLCγ EGFR->PLCg Phosphorylation (SILAC Quantifiable) STAT STAT EGFR->STAT Phosphorylation (SILAC Quantifiable) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Transcription

Caption: Simplified EGFR signaling pathway, a common target for SILAC studies.

References

Applications of Deuterated Methionine in Metabolic Tracing Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking of molecules through complex metabolic pathways. Among the various stable isotope-labeled compounds, deuterated amino acids, such as L-Methionine (methyl-d3), play a pivotal role in elucidating the dynamics of protein metabolism, post-translational modifications, and one-carbon metabolism. This document provides detailed application notes and protocols for the use of deuterated methionine in metabolic tracing studies, with a special clarification on the role of its Fmoc-protected form, Fmoc-Met-OH-d3.

It is crucial to distinguish between the applications of L-Methionine (methyl-d3) for in vivo and in vitro metabolic labeling of cells and organisms, and this compound, which is primarily a building block for solid-phase peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is utilized to selectively protect the amino group of methionine during the stepwise assembly of peptides in a laboratory setting. The final peptide, containing the deuterated methionine, can then be used as a standard for mass spectrometry, in enzyme assays, or for other in vitro applications. For live-cell metabolic tracing, the unprotected L-Methionine (methyl-d3) is directly supplied to the cells in their culture medium.

I. Core Application: "Heavy Methyl" SILAC for Quantitative Methylomics

One of the most powerful applications of deuterated methionine is in "Heavy Methyl" Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This technique allows for the quantitative analysis of protein methylation, a critical post-translational modification involved in regulating numerous cellular processes.

In this approach, cells are cultured in a medium where normal methionine is replaced with a "heavy" version, such as L-Methionine (methyl-d3, 13C).[1] The cells metabolically convert this heavy methionine into S-adenosyl-L-methionine (SAM), the universal methyl donor.[2] Consequently, methyltransferases transfer the heavy methyl group (13CD3) onto proteins.[1] When combined with a control cell population grown in "light" medium, the relative abundance of methylated proteins can be accurately quantified by mass spectrometry. The mass shift of +4 Da for each heavy methyl group allows for the clear differentiation between light and heavy methylated peptides.[2]

Quantitative Data Summary: Expected Mass Shifts in Heavy Methyl SILAC
ModificationIsotopic LabelMass Shift (Da)
Monomethylation13CD3+4
Dimethylation2 x 13CD3+8
Trimethylation3 x 13CD3+12
Experimental Protocol: Heavy Methyl SILAC
  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. For the "heavy" population, use SILAC-grade DMEM or RPMI medium lacking L-methionine. Supplement this medium with dialyzed fetal bovine serum and "heavy" L-Methionine (methyl-d3, 13C). For the "light" control population, use the same base medium supplemented with normal ("light") L-methionine.[3]

    • Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[3]

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease, typically trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.[4]

    • Acquire data in a data-dependent acquisition mode to fragment peptides for identification and quantification.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the light and heavy peptide pairs.

    • The software will calculate the heavy-to-light (H/L) ratios for each methylated peptide, providing a quantitative measure of changes in methylation levels between the two conditions.

Visualization of the Heavy Methyl SILAC Workflow

Heavy_Methyl_SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Cells Cells in 'Light' Medium (Normal Methionine) Lysis_Light Lysis Light_Cells->Lysis_Light Heavy_Cells Cells in 'Heavy' Medium (L-Methionine-d3) Lysis_Heavy Lysis Heavy_Cells->Lysis_Heavy Mix Mix Equal Protein Amounts Lysis_Light->Mix Lysis_Heavy->Mix Digestion Proteolytic Digestion (e.g., Trypsin) Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification of H/L Ratios) LC_MS->Data_Analysis

Caption: Workflow for Heavy Methyl SILAC experiments.

II. Application: Tracing Protein Synthesis and Degradation Dynamics

Deuterated methionine can be employed to simultaneously measure the rates of muscle protein synthesis (MPS) and muscle protein breakdown (MPB).[5] This is achieved by tracking the incorporation of the labeled methionine into newly synthesized proteins and the release of a methylated catabolic product.

When cells or organisms are supplied with L-Methionine (methyl-d3), the deuterated methyl group can be transferred to histidine residues in actin and myosin, forming 3-methylhistidine (3-MH).[6] Upon protein degradation, 3-MH is released and not reincorporated into new proteins, making its appearance in the medium or plasma a reliable marker for myofibrillar protein breakdown.[5][6] Simultaneously, the incorporation of the deuterated methionine into the total protein pool provides a direct measure of protein synthesis.[5]

Quantitative Data Summary: Key Measurements in Protein Turnover Studies
ParameterMeasurementIsotopic Label
Protein SynthesisIncorporation of L-Methionine-d3 into proteind3
Protein BreakdownRate of appearance of 3-methylhistidine-d3 in medium/plasmad3
Experimental Protocol: Measuring Protein Turnover in Cell Culture
  • Labeling Phase:

    • Culture cells (e.g., C2C12 myotubes) to the desired confluency.

    • Replace the standard culture medium with a medium containing a known concentration of L-Methionine (methyl-d3).[5]

    • Collect cell lysates and media samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Processing for Protein Synthesis Measurement:

    • Precipitate the protein from the cell lysates (e.g., with trichloroacetic acid).

    • Hydrolyze the protein pellet to release individual amino acids.

    • Derivatize the amino acids for analysis by gas chromatography-mass spectrometry (GC-MS) or analyze directly by LC-MS.

    • Determine the isotopic enrichment of methionine in the protein hydrolysate.

  • Sample Processing for Protein Breakdown Measurement:

    • Extract amino acids from the collected media samples.

    • Analyze the samples by LC-MS to measure the concentration of labeled (d3) and unlabeled (d0) 3-methylhistidine.[6]

  • Calculation of Turnover Rates:

    • Calculate the fractional synthesis rate (FSR) of protein based on the rate of incorporation of labeled methionine.

    • Calculate the fractional breakdown rate (FBR) based on the rate of appearance of labeled 3-methylhistidine in the medium, taking into account the intracellular precursor enrichment.

Visualization of the Methionine-Based Protein Turnover Pathway

Protein_Turnover Met_d3 L-Methionine-d3 (in medium) Intracellular_Met_d3 Intracellular L-Methionine-d3 Met_d3->Intracellular_Met_d3 Protein_Synthesis Protein Synthesis Intracellular_Met_d3->Protein_Synthesis SAM_d3 S-Adenosyl-Methionine-d3 Intracellular_Met_d3->SAM_d3 Labeled_Protein Protein-bound Methionine-d3 Protein_Synthesis->Labeled_Protein Methylation Methylation of Histidine SAM_d3->Methylation Labeled_Myofibrillar_Protein Myofibrillar Protein (with 3-Methylhistidine-d3) Methylation->Labeled_Myofibrillar_Protein Protein_Degradation Protein Degradation Labeled_Myofibrillar_Protein->Protein_Degradation 3MH_d3 3-Methylhistidine-d3 (released into medium) Protein_Degradation->3MH_d3

Caption: Metabolic fate of L-Methionine-d3 in protein turnover.

III. Application: Tracing One-Carbon Metabolism

Methionine is a central hub in one-carbon metabolism, a network of pathways that transfer one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions. By using specifically labeled methionine tracers, such as L-Methionine (methyl-d3), researchers can follow the flux of the methyl group through these interconnected pathways.[7] This is critical for understanding cellular proliferation, redox homeostasis, and the metabolic reprogramming that occurs in diseases like cancer.

Experimental Protocol: General Metabolic Tracing with L-Methionine-d3
  • Cell Culture and Labeling:

    • Culture cells in a medium containing L-Methionine (methyl-d3) for a defined period. The duration of labeling will depend on the turnover rate of the metabolites of interest.[8]

  • Metabolite Extraction:

    • Rapidly quench metabolism and extract metabolites from the cells using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis:

    • Analyze the metabolite extracts using LC-MS to identify and quantify the isotopologues of downstream metabolites.

    • Key metabolites to monitor include SAM, S-adenosylhomocysteine (SAH), homocysteine, and methylated forms of DNA, RNA, and other small molecules.

  • Metabolic Flux Analysis:

    • Use the isotopic labeling patterns to calculate the relative or absolute flux through different branches of one-carbon metabolism. This often requires computational modeling.[7]

Visualization of Methionine's Role in One-Carbon Metabolism

One_Carbon_Metabolism Met_d3 L-Methionine-d3 SAM_d3 S-Adenosyl-Methionine-d3 Met_d3->SAM_d3 Methylation_Reactions Methylation Reactions (DNA, RNA, Proteins, etc.) SAM_d3->Methylation_Reactions SAH S-Adenosylhomocysteine Methylation_Reactions->SAH Homocysteine Homocysteine SAH->Homocysteine Remethylation Remethylation Homocysteine->Remethylation Transsulfuration Transsulfuration Pathway Homocysteine->Transsulfuration Remethylation->Met_d3 Folate_Cycle Folate Cycle Folate_Cycle->Remethylation Cysteine Cysteine Transsulfuration->Cysteine

Caption: Central role of methionine in one-carbon metabolism.

Deuterated methionine is a versatile and powerful tool for researchers in the life sciences. From quantifying post-translational modifications and dissecting the dynamics of protein turnover to tracing the intricate pathways of one-carbon metabolism, L-Methionine (methyl-d3) provides invaluable insights into cellular function in both health and disease. While its Fmoc-protected counterpart, this compound, is essential for the synthesis of labeled peptide standards, it is the unprotected form that is the key reagent for metabolic tracing studies in living systems. The protocols and conceptual frameworks provided herein offer a solid foundation for the successful application of deuterated methionine in your research endeavors.

References

Application Note: Quantitative Analysis of Peptides Containing Fmoc-Met-OH-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of synthetic peptides incorporating the deuterated and protected amino acid, Fmoc-L-methionine(methyl-d3)-OH (Fmoc-Met-OH-d3), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled amino acid with a mass shift of +3 Da allows for its use as an internal standard in quantitative assays, which is critical during drug development and peptide synthesis quality control. This document provides comprehensive protocols for sample preparation, LC-MS/MS analysis, and data interpretation. Additionally, it presents a workflow for monitoring peptide synthesis and purification, where the analysis of the Fmoc-protected, deuterated peptide is particularly relevant.

Introduction

The use of stable isotope-labeled compounds is a cornerstone of quantitative proteomics and peptide analysis. Deuterium-labeled amino acids, when incorporated into a peptide sequence, create an ideal internal standard that co-elutes with the endogenous, unlabeled peptide but is differentiated by mass in the mass spectrometer.[1] This allows for precise quantification by correcting for variability in sample preparation and matrix effects. This compound is a specialized reagent used in solid-phase peptide synthesis (SPPS) to introduce a deuterated methionine residue. The fluorenylmethyloxycarbonyl (Fmoc) group is a common N-terminal protecting group used during peptide synthesis. While typically removed in the final product, monitoring the presence of the Fmoc-containing peptide intermediate can be crucial for process optimization and impurity analysis.[2][3] This note focuses on the analytical workflow for peptides still containing the this compound residue.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful LC-MS/MS analysis. The following protocol is a general guideline and may require optimization based on the specific peptide and sample matrix.

  • Peptide Dissolution : Dissolve the crude or purified synthetic peptide containing this compound in an appropriate solvent. A common starting point is 5-30% acetonitrile in water with 0.1% formic acid.[4] For hydrophobic Fmoc-containing peptides, a higher organic percentage may be necessary.

  • Standard Curve Preparation : For quantitative analysis, prepare a calibration curve using a known concentration of the purified this compound peptide. A corresponding unlabeled peptide can be used as the analyte.

  • Internal Standard Spiking : If the this compound peptide is being used as an internal standard, spike it into the samples containing the unlabeled analyte at a fixed concentration.

  • Final Dilution : Dilute all samples, including calibration standards and quality controls, to a final concentration suitable for LC-MS/MS injection, typically in the low ng/mL to µg/mL range. The final solvent should be compatible with the initial mobile phase conditions.

LC-MS/MS Method

The following parameters provide a starting point for developing an LC-MS/MS method for the analysis of a peptide containing this compound.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Reversed-phase C18, e.g., Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 65% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Note: The use of formic acid is preferred over trifluoroacetic acid (TFA) for LC/MS applications to avoid ion suppression.[3]

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of the Fmoc-Met-d3-peptide
Product Ions (Q3) Select 2-3 characteristic fragment ions
Collision Energy Optimize for each transition
Dwell Time 50-100 ms

Fragmentation of this compound Peptides:

The fragmentation of peptides in the mass spectrometer provides structural information and allows for specific detection in MRM mode. For a peptide containing this compound, key fragmentation patterns include:

  • Peptide Backbone Fragmentation : This results in the characteristic b- and y-ions that are used for peptide sequencing and identification. The mass of any fragment containing the deuterated methionine will be shifted by +3 Da.

  • Fmoc Group Fragmentation : The Fmoc group can produce a characteristic fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, or a neutral loss of 222 Da (Fmoc moiety).

  • Methionine Side Chain Fragmentation : Upon collisional activation, methionine-containing peptides can exhibit a neutral loss of methanesulfenic acid (CH3SOH), which has a mass of 64 Da.[5][6] For the d3-methionine, this loss would be 67 Da.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of a calibration curve for the quantification of a synthetic peptide (Analyte) using its this compound labeled counterpart as an internal standard (IS).

Table 1: Example Calibration Curve Data

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,520305,1000.005
5.07,650310,2000.025
10.015,300308,5000.050
50.075,900301,4000.252
100.0151,200299,8000.504
500.0762,300303,6002.511
1000.01,530,000301,9005.068

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quality control of a synthetic peptide containing this compound during its production and purification.

workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis1 Crude Product Analysis cluster_purification Purification cluster_analysis2 Purified Product Analysis synthesis Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage from Resin synthesis->cleavage sample_prep1 Sample Preparation cleavage->sample_prep1 lcms1 LC-MS/MS Analysis of Crude Fmoc-Met-d3 Peptide sample_prep1->lcms1 purification Preparative HPLC lcms1->purification sample_prep2 Sample Preparation purification->sample_prep2 lcms2 LC-MS/MS Analysis of Purified Fmoc-Met-d3 Peptide sample_prep2->lcms2

Caption: Workflow for Synthesis and QC of this compound Peptides.

Signaling Pathway Example: Not Applicable

The analysis of a peptide containing this compound is primarily relevant to the chemical synthesis and manufacturing process of peptides, rather than a biological signaling pathway. The Fmoc group is a synthetic protecting group that is not present in biological systems. Therefore, a signaling pathway diagram is not applicable in this context. The experimental workflow diagram provided above is the most relevant logical relationship for this topic.

Conclusion

The LC-MS/MS method described provides a sensitive and specific approach for the analysis of peptides containing this compound. This methodology is highly valuable for monitoring the efficiency of peptide synthesis, optimizing purification processes, and for the development of quantitative assays where the deuterated peptide can serve as an internal standard. The ability to accurately quantify these synthetic peptides is essential for researchers in drug development and various scientific fields relying on custom peptides.

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-Met-OH-d3 Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into peptides under mild basic conditions.[1] This document provides detailed application notes and protocols for the efficient and clean deprotection of the Fmoc group from peptides containing deuterated methionine, specifically Fmoc-Met-OH-d3. The incorporation of stable isotope-labeled amino acids like Met-d3 is a critical strategy in quantitative proteomics and drug metabolism studies. While the deuterium labeling on the methyl group of methionine does not fundamentally alter the chemical mechanism of Fmoc deprotection, careful execution of the protocol is paramount to minimize potential side reactions and ensure high purity of the final peptide.

The Fmoc deprotection process proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This initiates the elimination of the carbamate, liberating the free N-terminal amine of the peptide and generating dibenzofulvene (DBF). The excess amine in the deprotection solution then traps the reactive DBF intermediate to form a stable adduct.[2][3]

Potential Side Reactions

While the Fmoc deprotection step is generally efficient, awareness of potential side reactions is crucial for optimizing the synthesis of methionine-containing peptides:

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during the final acidic cleavage from the resin.[4][5][6] While less common during the basic conditions of Fmoc deprotection, prolonged exposure to air or oxidative impurities in solvents can contribute to this side product.

  • S-Alkylation: S-alkylation of the methionine side chain is primarily a concern during the final trifluoroacetic acid (TFA) cleavage step due to the generation of carbocations from side-chain protecting groups.[4][6]

  • Aspartimide Formation: For peptides containing aspartic acid, the use of piperidine for Fmoc deprotection can induce the formation of a succinimide ring, known as an aspartimide. This can lead to epimerization and the formation of β-aspartyl peptide impurities.[2][3]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and truncation of the peptide chain. This is particularly prevalent when proline is one of the first two amino acids.[5]

Experimental Protocols

Materials and Reagents
  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Kaiser test kit

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most routine peptide syntheses.

  • Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Pre-wash: Drain the DMF and wash the resin twice with DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the mixture at room temperature for a total of 7-10 minutes. This can be performed as a single step or as two shorter treatments (e.g., 2 minutes followed by 5-8 minutes) to ensure complete removal of the Fmoc group.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A positive test (blue color) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.

  • Proceed to the next coupling step.

Protocol 2: Fmoc Deprotection with Reduced Risk of Aspartimide Formation

For sequences containing aspartic acid, modifying the deprotection conditions can minimize aspartimide formation.

  • Resin Swelling and Pre-wash: Follow steps 1 and 2 of Protocol 1.

  • Fmoc Deprotection:

    • Use a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.

    • Alternatively, a solution of 50% morpholine in DMF can be used, although deprotection may be slower.

    • Treat the resin with the chosen deprotection solution for 10-20 minutes, agitating at room temperature.

  • Washing: Follow step 4 of Protocol 1.

  • Monitoring: Perform a Kaiser test as described in Protocol 1.

  • Proceed to the next coupling step.

Data Presentation

The efficiency of Fmoc deprotection can be monitored quantitatively using UV-Vis spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at approximately 301 nm.

Table 1: Comparison of Common Fmoc Deprotection Reagents

Deprotection ReagentConcentrationTypical Reaction TimeAdvantagesDisadvantages
Piperidine20-50% in DMF5-20 min[7]Fast and effectiveCan induce aspartimide formation[2]
4-Methylpiperidine (4MP)20% v/v in DMF10 minSimilar efficiency to piperidine, potentially less toxicMay still cause some aspartimide formation
Piperazine (PZ)10% w/v in 9:1 DMF/ethanol10 minReduced toxicity compared to piperidineLower solubility, may be less efficient for hindered residues
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMF2 x 2 minReduces epimerization and byproduct formation in certain cases[8]Strong, non-nucleophilic base; requires careful control
Dipropylamine (DPA)25% v/v in DMF30 minStrongly reduces aspartimide formation[9]Slower deprotection kinetics compared to piperidine

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Adduct DBF-Piperidine Adduct Piperidine->Adduct Free_Amine H2N-Peptide Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Workflow for a Single Deprotection/Coupling Cycle

SPPS_Cycle Start Fmoc-AA(n)-Resin Swell Swell Resin in DMF Start->Swell Wash1 Wash with DMF Swell->Wash1 Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash with DMF Deprotect->Wash2 Kaiser Kaiser Test Wash2->Kaiser Couple Couple Fmoc-AA(n+1)-OH Wash2->Couple Positive Positive (Blue) Kaiser->Positive Negative Negative (Yellow) Kaiser->Negative Wash3 Wash with DMF Couple->Wash3 End Fmoc-AA(n+1)-AA(n)-Resin Wash3->End

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-Met-OH-d3 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Met-OH-d3 is the deuterated form of N-α-(9-fluorenylmethyloxycarbonyl)-L-methionine, a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of stable isotopes such as deuterium provides a powerful tool for a range of applications, including metabolic labeling, quantitative proteomics, and serving as internal standards for mass spectrometry-based bioanalytical assays. Achieving high coupling efficiency is essential for the synthesis of high-purity, isotopically labeled peptides.

These application notes provide a comprehensive guide to the factors influencing the coupling efficiency of this compound and detailed protocols for its use with various common coupling reagents. While the kinetic isotope effect of deuterium substitution on the amide bond formation is generally negligible, optimization of coupling conditions remains crucial, particularly for challenging sequences prone to aggregation or steric hindrance.

Factors Influencing Coupling Efficiency

The successful incorporation of this compound is dependent on several key experimental parameters:

  • Choice of Coupling Reagent: The activation agent plays a pivotal role. Uronium/aminium salt-based reagents such as HATU and HBTU are generally more effective for sterically demanding couplings compared to carbodiimide-based reagents like DIC.[1]

  • Reaction Time and Temperature: For difficult couplings, extending the reaction time or performing the synthesis at a moderately elevated temperature can significantly improve coupling yields.

  • Steric Hindrance: The bulky Fmoc protecting group, as well as the sequence of amino acids already on the resin, can physically obstruct the N-terminal amine, impeding the approach of the incoming activated amino acid.

  • Peptide Aggregation: The formation of secondary structures and aggregation of the growing peptide chain on the solid support can severely limit the accessibility of reactive sites, leading to incomplete coupling.

  • Solvent Quality: The use of high-purity, amine-free solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is critical to prevent undesirable side reactions, such as premature deprotection of the Fmoc group.

Data Presentation: Comparative Coupling Efficiency of Common Reagents

The following table provides a summary of representative coupling efficiencies for various coupling reagents. Although specific quantitative data for this compound is not widely available, the data presented here, extrapolated from studies on other amino acids, including those with significant steric hindrance, serves as a reliable guide for methods development.[1] The coupling behavior of this compound is expected to be nearly identical to its non-deuterated isotopologue.

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Coupling Yield (%)AdvantagesDisadvantages
HATU Uronium/Aminium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[1]Higher cost, potential for guanidinylation side reaction.[1]
HBTU Uronium/Aminium Salt30 - 6098 - 99.5Fast and efficient, widely used.[1][2]Potential for guanidinylation if used in excess.[1]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.[1]Slower reaction rates, potential for N-acylurea formation.[1]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.[1]Byproducts can be difficult to remove in solution-phase synthesis.[1]
COMU Uronium/Aminium Salt20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.[1]Higher cost.[1]

Note: The presented coupling yields are indicative for a standard SPPS protocol and can be highly dependent on the specific peptide sequence, the solid support used, and the precise reaction conditions.[1]

Experimental Protocols

The following protocols provide detailed procedures for the coupling of this compound using different activation strategies. These should be considered as starting points and may require further optimization based on the specific requirements of the target peptide.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol describes the essential steps for a single amino acid incorporation cycle in Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM) (Peptide synthesis grade)

  • This compound and corresponding coupling reagents (see Protocols 2-4)

Procedure:

  • Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • The resin is treated with 20% piperidine in DMF for 5 minutes, followed by draining.

    • A second treatment with 20% piperidine in DMF for 15-20 minutes ensures complete removal of the Fmoc protecting group.

  • Washing: The resin is washed extensively with DMF (5-7 times), followed by DCM (3 times), and a final series of washes with DMF (3 times) to completely remove residual piperidine.

  • Coupling: The coupling of this compound is performed according to one of the specific protocols outlined below (Protocols 2, 3, or 4).

  • Washing: Following the coupling reaction, the resin is washed with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and soluble byproducts.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling. In the case of a positive test, a second coupling (double coupling) is recommended.

Protocol 2: Coupling using HATU

Materials:

  • Deprotected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • DMF (Peptide synthesis grade)

Procedure:

  • Amino Acid Activation (Pre-activation): In a separate reaction vessel, this compound and HATU are dissolved in DMF. DIPEA is then added, and the mixture is allowed to pre-activate for 2-5 minutes.

  • Coupling Reaction: The pre-activated amino acid solution is added to the deprotected peptide-resin.

  • Incubation: The reaction mixture is agitated at room temperature for 20-45 minutes.

  • Monitoring and Washing: The procedure is completed by following steps 5 and 6 as described in Protocol 1.

Protocol 3: Coupling using HBTU

Materials:

  • Deprotected peptide-resin

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF (Peptide synthesis grade)

Procedure:

  • Amino Acid Activation (Pre-activation): In a separate vessel, this compound and HBTU are dissolved in DMF. DIPEA is added, and the solution is allowed to pre-activate for 2-5 minutes.

  • Coupling Reaction: The activated amino acid solution is transferred to the vessel containing the deprotected peptide-resin.

  • Incubation: The reaction is agitated at room temperature for 30-60 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 of Protocol 1 to complete the cycle.

Protocol 4: Coupling using DIC/HOBt

Materials:

  • Deprotected peptide-resin

  • This compound (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • DMF (Peptide synthesis grade)

Procedure:

  • Amino Acid Activation: In a separate vessel, this compound and HOBt are dissolved in a minimal volume of DMF.

  • Coupling Reaction: The activated amino acid solution is added to the resin, followed by the addition of DIC.

  • Incubation: The reaction mixture is agitated at room temperature for 60-120 minutes.

  • Monitoring and Washing: The cycle is completed by following steps 5 and 6 of Protocol 1.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Attach_AA1 Attach First Fmoc-AA-OH Resin->Attach_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Attach_AA1->Deprotection1 Wash1 Wash (DMF/DCM) Deprotection1->Wash1 Coupling Couple This compound Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection1 for next AA Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage after last AA Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Labeled Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Met_d3 This compound Activated_AA Activated this compound Fmoc_Met_d3->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_AA Base Base (DIPEA) Base->Activated_AA Coupled_Peptide Resin-Bound Peptide + this compound Activated_AA->Coupled_Peptide Resin_Peptide Resin-Bound Peptide (with free N-terminus) Resin_Peptide->Coupled_Peptide

Caption: Key steps in the coupling of this compound.

Troubleshooting_Logic Start Kaiser Test after Coupling Positive Positive Result (Incomplete Coupling) Start->Positive Blue Beads Negative Negative Result (Coupling Complete) Start->Negative Yellow Beads Double_Couple Perform Double Coupling Positive->Double_Couple Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Positive->Change_Reagent Increase_Time Increase Coupling Time Positive->Increase_Time Proceed Proceed to Next Cycle Negative->Proceed Double_Couple->Start Re-test Change_Reagent->Double_Couple Increase_Time->Double_Couple

Caption: Troubleshooting workflow for incomplete coupling.

References

Application Note: Fmoc-Met-OH-d3 for Precise Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins.[4][5] By comparing the mass spectrometry (MS) signal intensities of peptides from differentially labeled cell populations, accurate relative quantification of protein abundance can be achieved.[3][6] Deuterated amino acids, such as Fmoc-Met-OH-d3, serve as valuable tools in this approach, offering a distinct mass shift for clear differentiation in MS analysis.[6][7][]

This compound is a deuterated form of the standard Fmoc-protected methionine used in solid-phase peptide synthesis.[9][10][11][12][13] In the context of protein quantification, it is utilized to introduce a stable isotope label into proteins during cell culture. The deuterium atoms on the methyl group of methionine result in a +3 Da mass shift, which is readily detectable by mass spectrometry. This application note provides a detailed protocol for the use of this compound in SILAC-based quantitative proteomics experiments, targeting researchers, scientists, and drug development professionals.

Principle of the Method

The core principle involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. In this case, the "light" medium contains standard L-methionine, while the "heavy" medium is supplemented with L-methionine-d3 (derived from this compound after deprotection). After a sufficient number of cell divisions, the entire proteome of the "heavy" cell population will have incorporated the deuterated methionine.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the protein lysates from both populations are mixed in a 1:1 ratio. The proteins are then digested, and the resulting peptide mixture is analyzed by LC-MS/MS. Peptides containing methionine will appear as pairs of peaks separated by a specific mass difference (3 Da for each methionine residue). The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.

Experimental Protocols

1. SILAC Media Preparation

  • Light Medium: Prepare standard cell culture medium (e.g., DMEM, RPMI-1640) that is deficient in L-methionine. Supplement this medium with a known concentration of standard ("light") L-methionine.

  • Heavy Medium: Prepare the same L-methionine-deficient medium. Supplement this medium with the same concentration of L-methionine-d3. Note: this compound must be deprotected to yield L-methionine-d3 prior to addition to the medium or a commercially available L-methionine-d3 should be used.

2. Cell Culture and Labeling

  • Culture the chosen cell line in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Monitor the incorporation efficiency by performing a preliminary MS analysis of a small protein sample from the "heavy" culture.

  • Once complete labeling is confirmed, the cells are ready for the experiment. One population will serve as the control (e.g., grown in "light" medium), while the other will be subjected to the experimental treatment (e.g., grown in "heavy" medium).

3. Sample Preparation and Protein Extraction

  • After the experimental treatment, harvest the cells from both the "light" and "heavy" cultures.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

4. Protein Digestion

  • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).

  • Reduce the disulfide bonds in the protein mixture by adding dithiothreitol (DTT) and incubating.

  • Alkylate the free cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.

5. LC-MS/MS Analysis

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Set the mass spectrometer to operate in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

6. Data Analysis

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides and proteins.

  • The software will identify peptide pairs with the characteristic mass shift of 3 Da per methionine residue.

  • The ratio of the peak intensities for each peptide pair is calculated to determine the relative abundance of the corresponding protein.

Data Presentation

The quantitative data from a SILAC experiment using this compound can be summarized in a table for clear comparison.

Table 1: Example of Quantified Proteins in a Drug Treatment Study

Protein IDGene NameDescriptionHeavy/Light Ratiop-valueRegulation
P06733APPAmyloid beta A4 protein2.540.001Upregulated
P10636HSPA578 kDa glucose-regulated protein0.450.005Downregulated
Q06830VCPTransitional endoplasmic reticulum ATPase1.050.890Unchanged
P60709ACTBActin, cytoplasmic 10.980.950Unchanged

Visualizations

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Light Control Cells (Light Medium + Met) Mix Mix Cell Lysates (1:1) Light->Mix Heavy Treated Cells (Heavy Medium + Met-d3) Heavy->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: SILAC experimental workflow using this compound.

MS_Quantification cluster_Peptide Peptide from Protein of Interest cluster_MS Mass Spectrometry Analysis cluster_Quant Quantification Peptide ...VITALMetFL... MS_Spectrum MS1 Spectrum Light_Peak Light Peptide (Met) MS_Spectrum->Light_Peak m/z Heavy_Peak Heavy Peptide (Met-d3) MS_Spectrum->Heavy_Peak m/z + 3 Da Ratio Ratio (Heavy/Light) = Relative Protein Abundance Light_Peak->Ratio Heavy_Peak->Ratio

Caption: Principle of SILAC quantification by mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Methionine Oxidation in Fmoc-Met-OH-d3 during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering methionine oxidation during Solid-Phase Peptide Synthesis (SPPS), with a focus on Fmoc-Met-OH-d3.

Troubleshooting Guide

Issue: Significant oxidation of Methionine is observed in the final peptide.

Possible Causes:

  • Acidic Cleavage: The thioether side chain of methionine is highly susceptible to oxidation during the final trifluoroacetic acid (TFA)-based cleavage from the resin.[1][2][3][4][5]

  • Reagent Purity: Impurities or degradation products in solvents and reagents, such as peroxides in ether used for precipitation, can be oxidizing agents.[6]

  • Atmospheric Oxygen: Exposure to air during synthesis and cleavage can contribute to oxidation.

  • Extended Reaction Times: Longer exposure to acidic conditions or prolonged synthesis cycles can increase the extent of oxidation.[1][5]

  • Elevated Temperatures: Higher temperatures during cleavage can accelerate the rate of both oxidation and other side reactions.[1][5]

Solutions:

  • Optimize the Cleavage Cocktail: The composition of the cleavage cocktail is critical in preventing methionine oxidation. The inclusion of scavengers is essential to quench reactive species that cause oxidation.

    • Recommended Cocktails:

      • For peptides without other sensitive residues: A TFA cocktail containing scavengers like triisopropylsilane (TIS) and water is a common starting point (e.g., TFA/TIS/H₂O 95:2.5:2.5). However, for methionine-containing peptides, this is often insufficient.[2]

      • For enhanced protection: The addition of dimethylsulfide (DMS) and ammonium iodide (NH₄I) to the cleavage cocktail has been shown to significantly reduce or eliminate methionine sulfoxide formation.[2] A specific reagent, Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I), is designed for preventing Met oxidation.[1][3]

      • Advanced Formulations: A highly effective cleavage solution for eradicating methionine oxidation involves a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethylsulfide (Me₂S), with the addition of triphenylphosphine (PPh₃). For peptides also containing cysteine, triisopropylsilane (TIS) should be included.[1][3][5]

  • Employ Reducing Agents: If oxidation has already occurred, the resulting methionine sulfoxide (Met(O)) can often be reduced back to methionine.

    • Post-Cleavage Reduction: Treatment of the cleaved peptide with reagents like dithiothreitol (DTT) or N-mercaptoacetamide can reverse oxidation.[7]

    • In-situ Reduction: The inclusion of reducing agents in the cleavage cocktail, such as ammonium iodide, can help reduce any Met(O) formed during the cleavage process.[1][3]

  • Control Experimental Conditions:

    • Inert Atmosphere: Performing the synthesis and particularly the cleavage step under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.[6]

    • Use High-Purity Reagents: Ensure all solvents and reagents are fresh and of high purity. For instance, use peroxide-free ether for peptide precipitation.[6]

    • Optimize Time and Temperature: Minimize the duration of the cleavage reaction and perform it at room temperature or lower (e.g., 6°C) to reduce the rate of side reactions.[1][5]

Workflow for Preventing and Reversing Methionine Oxidation

cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start SPPS with This compound synthesis Peptide Elongation start->synthesis cleavage Cleavage from Resin (TFA-based) synthesis->cleavage scavengers Add Scavengers: - TIS, H2O - DMS, NH4I - PPh3, TMSCl cleavage->scavengers Crucial Step analysis Analyze Crude Peptide (HPLC, Mass Spec) scavengers->analysis oxidation_check Oxidation Observed? analysis->oxidation_check reduction Post-Cleavage Reduction (e.g., DTT) oxidation_check->reduction Yes purification Purification oxidation_check->purification No reduction->purification final_product Final Peptide purification->final_product

Caption: Workflow for SPPS of methionine-containing peptides, emphasizing prevention and troubleshooting of oxidation.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem in SPPS?

A1: Methionine oxidation is the chemical conversion of the thioether side chain of methionine to a sulfoxide (Met(O)).[2] This modification introduces a polar group, which can alter the peptide's structure, solubility, and biological activity.[8][9] It is a common side reaction during the acidic conditions of TFA cleavage in Fmoc-SPPS.[1][3][4][5]

Q2: Will the deuterium label in this compound affect the rate of oxidation?

A2: While the principles of preventing oxidation remain the same, the presence of deuterium atoms on the methyl group of methionine is unlikely to significantly alter the susceptibility of the sulfur atom to oxidation under standard SPPS conditions. The oxidation occurs at the sulfur, and the kinetic isotope effect for this type of reaction is expected to be negligible.

Q3: What are the most effective scavengers to prevent methionine oxidation during cleavage?

A3: A combination of scavengers is often most effective. While traditional scavengers like TIS and water offer some protection, cocktails containing dimethylsulfide (DMS) and ammonium iodide (NH₄I) are more robust.[2] For maximum prevention, a cocktail of TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethylsulfide (Me₂S) with triphenylphosphine (PPh₃) is highly recommended.[1][3][5]

Q4: Can I reverse methionine oxidation if it has already occurred?

A4: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved by treating the peptide with reducing agents such as dithiothreitol (DTT) or N-mercaptoacetamide after cleavage and deprotection.[7] Some cleavage cocktails containing reducing agents like ammonium iodide can also perform this reduction in situ.[1][3]

Q5: How can I detect and quantify methionine oxidation in my peptide sample?

A5: Methionine oxidation can be detected by a characteristic mass increase of 16 Da per oxidized methionine residue in mass spectrometry analysis.[2] In reverse-phase HPLC (RP-HPLC), the oxidized peptide, being more polar, will typically elute slightly earlier than the non-oxidized peptide.[7] Quantitative analysis can be performed by comparing the peak areas in the HPLC chromatogram or through specialized mass spectrometry techniques.[10][11][12]

Q6: Is it better to use Fmoc-Met(O)-OH directly in the synthesis?

A6: Using Fmoc-Met(O)-OH can be a strategic choice, especially for synthesizing aggregation-prone peptides.[9] The increased polarity of Met(O) can improve solubility and reduce aggregation during synthesis, leading to higher crude purity.[9] After purification of the oxidized peptide, the Met(O) can be quantitatively reduced to methionine.[9][13]

Logical Relationship of Oxidation Causes and Prevention Strategies

cluster_causes Causes of Methionine Oxidation cluster_prevention Prevention & Mitigation Strategies cause1 Acidic Conditions (TFA Cleavage) oxidation Methionine Oxidation (Met -> Met(O)) cause1->oxidation cause2 Reactive Oxygen Species (from air/impurities) cause2->oxidation cause3 High Temperature & Long Reaction Time cause3->oxidation strat1 Optimized Cleavage Cocktail (Scavengers & Reductants) oxidation->strat1 Prevents strat2 Inert Atmosphere & High-Purity Reagents oxidation->strat2 Minimizes strat3 Control Reaction Conditions (Temp & Time) oxidation->strat3 Reduces strat4 Post-Synthesis Reduction of Met(O) oxidation->strat4 Reverses

Caption: Relationship between the causes of methionine oxidation and the corresponding prevention and mitigation strategies in SPPS.

Quantitative Data on Cleavage Cocktails

The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation.

Cleavage Cocktail Composition (v/v/w)Peptide Sequence% OxidationReference
TFA/TIS/H₂O (95:2.5:2.5)Ac-Cys-Met-Glu-Glu-Pro-Asp-OH~50% (aged peptide)[1][5]
TFA/anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OH0%[1][5]
TFA/anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OH0%[1][5]
TFA/TIS/H₂O (95:2.5:2.5)Amyloid-beta (1-42)~50%[2]
TFA/DMS/NH₄IAmyloid-beta (1-42)Significantly reduced/eliminated[2]

Experimental Protocols

Protocol 1: Standard Cleavage with Scavengers
  • Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For a 100 mg resin sample, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Cleavage with a Low-Oxidation Cocktail
  • Resin Preparation: As described in Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/anisole/TMSCl/Me₂S (85:5:5:5, v/v/v/v). Dissolve triphenylphosphine (PPh₃) in the cocktail to a final concentration of 1 mg/mL. For peptides containing Trp or Cys, also include TIS (5%).

  • Cleavage Reaction: Add the cocktail to the resin and react for 2-3 hours at room temperature.

  • Work-up: Follow steps 4-6 from Protocol 1.

Protocol 3: Post-Cleavage Reduction of Methionine Sulfoxide
  • Dissolve Peptide: Dissolve the crude peptide containing Met(O) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate).

  • Add Reducing Agent: Add an excess of dithiothreitol (DTT) to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reduction by RP-HPLC and/or mass spectrometry. The reduced peptide will have a longer retention time and a mass decrease of 16 Da.

  • Purification: Once the reduction is complete, purify the peptide using standard chromatographic techniques.

References

Technical Support Center: Fmoc-Met-OH-d3 Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low coupling efficiency encountered with Fmoc-Met-OH-d3 during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower coupling efficiency for this compound compared to the standard Fmoc-Met-OH. What could be the underlying cause?

Lower coupling efficiency with this compound can be attributed to several factors, with the most probable cause being a kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at the methyl group of the methionine side chain creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. While the primary site of reaction for peptide bond formation is the alpha-carboxyl group, steric and electronic effects from the deuterated side chain may subtly influence the transition state of the coupling reaction, potentially leading to slower reaction kinetics.

Other general factors that can contribute to low coupling efficiency for any amino acid, including this compound, include:

  • Steric Hindrance: The bulky Fmoc protecting group, combined with the growing peptide chain on the solid support, can physically obstruct the approach of the activated amino acid.

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate on the resin, making the N-terminal amine less accessible for coupling.[1]

  • Suboptimal Activation: The activation of the carboxylic acid of this compound may be incomplete with standard coupling reagents, especially if the reaction time is insufficient.

Q2: How can we improve the coupling efficiency of this compound?

Several strategies can be employed to overcome low coupling efficiency with sterically demanding or kinetically slower amino acid derivatives:

  • Optimize Coupling Reagents: Switch to more potent coupling reagents. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective for difficult couplings than standard carbodiimides like DIC.[2] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[3]

  • Increase Reaction Time: Extending the coupling reaction time can help drive the reaction to completion, compensating for potentially slower kinetics.

  • Perform a Double Coupling: If a single coupling does not achieve the desired efficiency, a second coupling with a fresh solution of activated this compound can be performed before proceeding to the next deprotection step.[4]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful coupling events.[4]

  • Monitor the Reaction: Utilize a qualitative test, such as the Kaiser test, to monitor the presence of free primary amines on the resin.[5] A negative result (yellow beads) indicates complete coupling.

Q3: Are there any specific side reactions associated with methionine that we should be aware of during SPPS?

Yes, the thioether side chain of methionine is susceptible to oxidation, which can result in the formation of methionine sulfoxide (a mass increase of +16 Da).[6] While this is more commonly observed during the final acidic cleavage from the resin, it can also occur during synthesis if oxidizing impurities are present in the solvents or reagents.[6] It is crucial to use high-quality, fresh solvents and reagents to minimize this side reaction. The methionine side chain is generally not protected during Fmoc-based SPPS.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting low coupling efficiency with this compound.

Troubleshooting_Workflow start Low Coupling Efficiency with this compound kaiser_test Perform Kaiser Test to Confirm Incomplete Coupling start->kaiser_test coupling_reagent Optimize Coupling Reagent kaiser_test->coupling_reagent Positive (Blue) success Coupling Successful kaiser_test->success Negative (Yellow) hat_hbtu Switch to HATU, HBTU, or PyBOP coupling_reagent->hat_hbtu reaction_conditions Adjust Reaction Conditions hat_hbtu->reaction_conditions increase_time Increase Coupling Time (e.g., 2-4 hours) reaction_conditions->increase_time double_couple Perform Double Coupling increase_time->double_couple re_kaiser Re-evaluate with Kaiser Test double_couple->re_kaiser re_kaiser->success Negative (Yellow) failure Consult Further Technical Support re_kaiser->failure Positive (Blue)

Caption: A workflow diagram for troubleshooting low coupling efficiency.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentClassKey AdvantagesConsiderations
DIC/HOBt CarbodiimideCost-effective, readily available.Generally less efficient for hindered couplings.
HBTU/HCTU Uronium SaltHigh efficiency, fast reaction times.[2]Can cause side reactions if not used correctly.
HATU Uronium SaltVery high efficiency, low racemization, effective for hindered amino acids.[3]Higher cost compared to other reagents.
PyBOP Phosphonium SaltHigh efficiency, particularly for difficult couplings.Can be less stable than uronium salts.

Table 2: Recommended Strategies for Improving Coupling Efficiency

StrategyTypical ParametersExpected Outcome
Extended Coupling Time 2 - 4 hours (or overnight for very difficult couplings)Increased reaction completion.
Double Coupling Second coupling with fresh reagents for 1-2 hours.[4]Significantly improves coupling efficiency for difficult residues.
Increased Temperature 30 - 40°C (use with caution)Can increase reaction rate but may also increase side reactions.
Higher Reagent Concentration 0.5 M for amino acid and coupling reagent solutions.[4]Increases the probability of molecular interactions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for a Difficult Amino Acid

This protocol describes the use of HATU as the coupling reagent, which is highly recommended for challenging couplings.[3]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)[3]

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

HATU_Coupling_Workflow resin_prep Swell and Deprotect Resin activation Prepare Activation Mixture (this compound, HATU, DIPEA in DMF) resin_prep->activation coupling Add Activation Mixture to Resin and Agitate activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring monitoring->coupling Positive (Repeat) washing Wash Resin with DMF monitoring->washing Negative next_cycle Proceed to Next Cycle washing->next_cycle

Caption: Workflow for HATU-mediated amino acid coupling.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a qualitative method to detect free primary amines on the resin.[5]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Take a small sample of the peptide-resin (10-15 beads) in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Yellow beads and solution: Negative result (coupling is complete).

    • Blue beads and/or blue solution: Positive result (incomplete coupling, free amines are present).

Protocol 3: Double Coupling Procedure

This procedure is recommended if the Kaiser test indicates incomplete coupling after the initial attempt.[4]

Procedure:

  • After the first coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.

  • Repeat the coupling procedure (Protocol 1) with a fresh solution of activated this compound.

  • After the second coupling, perform the Kaiser test again to confirm completion.

  • Wash the resin thoroughly with DMF before proceeding to the next Fmoc deprotection step.

References

Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-Met-OH-d3 from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of peptides containing deuterated methionine (Fmoc-Met-OH-d3) from solid-phase resin.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of methionine-containing peptides in a question-and-answer format.

Q1: My peptide shows a mass addition of +16 Da after cleavage. What is the likely cause and how can I prevent it?

A: A mass increase of +16 Da is characteristic of methionine oxidation, forming methionine sulfoxide (Met(O)).[1] This is a common side reaction during the acidic conditions of cleavage.[2][3][4][5]

Prevention Strategies:

  • Use a dedicated cleavage cocktail: Employ a cleavage cocktail specifically designed to minimize methionine oxidation. "Reagent H," which contains trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (EDT), water, dimethylsulfide (DMS), and ammonium iodide, has been shown to prevent methionine oxidation.[6][7][8]

  • Incorporate reducing agents and scavengers: The addition of scavengers that can reduce sulfoxides or prevent oxidation is crucial. A combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage cocktail has been reported to eradicate Met(O) formation.[2][9]

  • Degas solvents: Ensure that all solvents, especially the ether used for precipitation, are peroxide-free and thoroughly degassed to minimize exposure to oxygen.[10][11]

  • Perform cleavage under an inert atmosphere: Conducting the cleavage reaction under a nitrogen or argon atmosphere can help reduce oxidation.[1]

Q2: I am observing a significant side product with a mass increase of +56 Da. What is this impurity and how can I minimize it?

A: A +56 Da mass addition strongly suggests S-alkylation of the methionine residue, specifically tert-butylation, forming a sulfonium salt.[2][4] This occurs when the tert-butyl cation, generated from protecting groups during cleavage, reacts with the nucleophilic sulfur of methionine.[12]

Minimization Strategies:

  • Optimize scavenger selection: Use efficient scavengers to trap the tert-butyl cations. Triisopropylsilane (TIS) is a commonly used and effective scavenger for this purpose.[10][11][13]

  • Control reaction time and temperature: Shorter cleavage times and lower temperatures can reduce the extent of S-alkylation. For instance, reducing the cleavage time from 1 hour to 30 minutes has been shown to decrease this side product.[2]

  • Reverse the modification: The S-tert-butylation of methionine can be reversed. Heating the peptide at 40°C for 24 hours in a 5% acetic acid solution can convert the sulfonium salt back to the free methionine-containing peptide.[2][4][5]

Q3: My peptide yield is very low after cleavage and precipitation. What are the potential reasons and solutions?

A: Low peptide yield can stem from several factors, including incomplete cleavage or reattachment of the peptide to the resin.

Troubleshooting Steps:

  • Verify cleavage completion: Ensure the cleavage time is sufficient for the specific resin linker used. While longer times can increase side reactions for methionine, incomplete cleavage will drastically reduce yield. A trial cleavage with monitoring by HPLC over time can determine the optimal duration.[14]

  • Prevent reattachment: Peptides containing C-terminal methionine can be susceptible to reattachment to the resin.[1][14] Using an appropriate scavenger cocktail, such as one containing EDT, can minimize this side reaction.[1][10][11]

  • Check peptide solubility: Highly hydrophobic peptides may not precipitate efficiently in cold ether or could be partially soluble.[1] If you suspect this, collect the ether supernatant and analyze it for the presence of your peptide.

  • Ensure proper resin swelling: For the cleavage cocktail to efficiently access all peptide chains, the resin must be adequately swollen. Wash the resin with dichloromethane (DCM) before adding the cleavage cocktail.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best standard cleavage cocktail for a peptide containing this compound?

A: While a "one-size-fits-all" answer is difficult, a highly effective and modern cleavage cocktail for methionine-containing peptides is TFA/Anisole/TMSCl/Me2S (85:5:5:5) containing 1 mg/mL of PPh3 .[2] For peptides that also contain Cysteine(Trityl), the addition of TIS is recommended: TFA/Anisole/TIS/TMSCl/Me2S (80:5:5:5:5) with 1 mg/mL PPh3 .[2][5][9] These cocktails have been shown to eliminate oxidation and significantly reduce S-alkylation.[2][3][4][5]

Q2: How does deuteration of methionine (this compound) affect the cleavage process?

A: The presence of deuterium on the methyl group of methionine is not expected to significantly alter the chemical reactivity of the thioether side chain during standard acidic cleavage. The primary concerns of oxidation and S-alkylation remain the same as for non-deuterated methionine. Therefore, the same optimization and troubleshooting strategies apply.

Q3: Can I use a standard cleavage cocktail like TFA/TIS/H2O (95:2.5:2.5)?

A: While TFA/TIS/H2O is a widely used and effective general-purpose cleavage cocktail, it may not be optimal for peptides containing methionine.[10][11] This mixture can still lead to significant oxidation of the methionine residue.[2] For peptides with sensitive residues like methionine, a more specialized cocktail is strongly recommended to ensure high purity of the final product.[2][8]

Q4: My peptide also contains Tryptophan and Cysteine. What should I consider?

A: When other sensitive residues are present, the choice of scavengers is critical to avoid multiple potential side reactions.

  • Tryptophan (Trp): Trp can be alkylated by tert-butyl cations. TIS is an effective scavenger for protecting Trp.[10][11]

  • Cysteine (Cys): Cys requires scavengers to remove the trityl protecting group effectively. TIS is imperative for scavenging the trityl carbocation.[2] EDT is also commonly used in cocktails for Cys-containing peptides.[10][11]

The recommended cocktails containing TMSCl, PPh3, and TIS have been shown to be compatible and effective for peptides containing both Met and Cys or Trp.[2][5]

Quantitative Data Summary

The following tables summarize the impact of different cleavage conditions on the formation of methionine side products, based on published data.

Table 1: Effect of Reaction Time and Temperature on Side Product Formation

Cleavage CocktailTime (h)Temperature (°C)Peptide (%)Met(O) (%)S-alkylated Met (%)
TFA/TIS/H₂O (95:2.5:2.5)125751015
TFA/TIS/H₂O (95:2.5:2.5)0.52583107
TFA/TIS/H₂O (95:2.5:2.5)225651124
TFA/TIS/H₂O (95:2.5:2.5)140301060
TFA/TIS/H₂O (95:2.5:2.5)168497

Data adapted from de la Torre, B. G.; Albericio, F. et al. ACS Omega 2023.[2]

Table 2: Efficacy of Optimized Cleavage Cocktails

Cleavage Cocktail Composition (v/v)Peptide (%)Met(O) (%)S-alkylated Met (%)
TFA/TIS/H₂O (95:2.5:2.5)751015
TFA/An/TMSCl/Me₂S (85:5:5:5) + 0.1% PPh₃9604
TFA/An/TIS/TMSCl/Me₂S (80:5:5:5:5) + 0.1% PPh₃9505

Data adapted from de la Torre, B. G.; Albericio, F. et al. ACS Omega 2023.[2]

Detailed Experimental Protocols

Protocol 1: Optimized Cleavage of a Methionine-Containing Peptide

This protocol is based on the optimized conditions reported to eliminate methionine oxidation and reduce S-alkylation.[2][9]

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to remove residual DMF and swell the resin. Allow the resin to swell in the final DCM wash for 20 minutes.

    • Drain the DCM completely.

  • Cleavage Cocktail Preparation (Prepare Fresh):

    • For peptides without Cys(Trt): In a fume hood, prepare the cleavage cocktail: Trifluoroacetic acid (TFA)/Anisole (An)/Trimethylsilyl chloride (TMSCl)/Dimethyl sulfide (Me₂S) in a ratio of 85:5:5:5 (v/v).

    • For peptides with Cys(Trt): Prepare the cleavage cocktail: TFA/An/Triisopropylsilane (TIS)/TMSCl/Me₂S in a ratio of 80:5:5:5:5 (v/v).

    • To the prepared cocktail, add solid Triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL (0.1% w/v). Ensure it dissolves completely.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the swollen resin (approximately 2-3 mL for 100 mg of resin).

    • Agitate the mixture gently at room temperature for 1 to 2 hours.

  • Peptide Isolation:

    • Filter the resin using a fritted syringe or funnel and collect the filtrate into a clean centrifuge tube.

    • Wash the resin twice with fresh TFA (2 x 1 mL) and combine the filtrates.

  • Peptide Precipitation:

    • Concentrate the combined filtrate under a gentle stream of nitrogen to a small volume (approx. 0.5 mL).

    • Add the concentrated solution dropwise to a new centrifuge tube containing 10 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether. A white precipitate of the crude peptide should form.

    • Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

    • Wash the peptide pellet twice more with cold MTBE to remove scavengers and other small molecules.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Precipitation cluster_final Final Product Resin Peptide-Resin Wash_DCM Wash with DCM (x3) Resin->Wash_DCM Swell Swell Resin (20 min) Wash_DCM->Swell Add_Cocktail Add Cleavage Cocktail (TFA/Scavengers/PPh3) Swell->Add_Cocktail React Agitate (1-2h at RT) Add_Cocktail->React Filter Filter Resin React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate in Cold Ether Concentrate->Precipitate Wash_Pellet Wash Pellet with Ether (x2) Precipitate->Wash_Pellet Dry Dry Under Vacuum Wash_Pellet->Dry Crude_Peptide Crude Peptide for HPLC Dry->Crude_Peptide Troubleshooting_Tree Start Analyze Crude Peptide by LC-MS Mass_Check Unexpected Mass? Start->Mass_Check Plus_16 Mass +16 Da? (Oxidation) Mass_Check->Plus_16 Yes Yield_Check Low Yield? Mass_Check->Yield_Check No Plus_56 Mass +56 Da? (S-alkylation) Plus_16->Plus_56 No Sol_Oxidation Solution: - Use Cocktail with TMSCl/PPh3 - Use Reagent H - Degas Solvents - Inert Atmosphere Plus_16->Sol_Oxidation Yes Sol_Alkylation Solution: - Add/Increase TIS - Reduce Cleavage Time/Temp - Reverse with 5% Acetic Acid Plus_56->Sol_Alkylation Yes Plus_56->Yield_Check No End Proceed to Purification Sol_Oxidation->End Sol_Alkylation->End Sol_Yield Troubleshoot: - Optimize Cleavage Time - Use Scavengers to Prevent Reattachment (EDT) - Check Ether for Soluble Peptide Yield_Check->Sol_Yield Yes Yield_Check->End No Sol_Yield->End

References

addressing solubility issues of Fmoc-Met-OH-d3 peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Met-OH-d3 during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the deuterium labeling affect its properties?

This compound is a deuterated version of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine, where the three hydrogen atoms on the side chain's terminal methyl group are replaced with deuterium. This isotopic substitution is often used in drug development to alter metabolic pathways, potentially enhancing the pharmacokinetic profile of a peptide therapeutic. While the chemical reactivity is nearly identical to the non-deuterated form, the increased mass of deuterium can subtly influence physical properties.

Q2: I am experiencing poor solubility of this compound in my standard DMF solvent system. Is this expected?

Yes, this can be a potential issue. Methionine is one of the more hydrophobic amino acids, and the Fmoc protecting group also contributes to poor solubility in some solvents. While specific data on the d3-variant is limited, deuteration can sometimes slightly increase the hydrophobicity of a molecule, which may lead to reduced solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF). It is crucial to ensure complete dissolution before starting the coupling reaction to avoid poor yields and peptide impurities.

Q3: How does the solubility of this compound compare to the standard Fmoc-Met-OH?

Q4: Can I use the same coupling reagents for this compound as for other Fmoc-amino acids?

Absolutely. The deuterium labeling does not affect the chemical reactivity of the carboxylic acid or the N-α-Fmoc group. Standard activation and coupling reagents such as HBTU, HATU, HCTU, or DIC/Oxyma are all suitable for use with this compound. The key to a successful coupling is ensuring the amino acid is fully dissolved in the reaction solvent.

Q5: Are there any specific side reactions I should be aware of when using this compound?

The primary side reaction concern for methionine residues, both deuterated and non-deuterated, is the oxidation of the thioether side chain to methionine sulfoxide during the final cleavage and deprotection step with trifluoroacetic acid (TFA). This can be minimized by adding scavengers to the cleavage cocktail.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common problem in SPPS and can often be traced back to poor solubility of the incoming Fmoc-amino acid. The following guide provides a systematic approach to troubleshooting these issues with this compound.

Problem: Low or incomplete coupling of this compound, as indicated by a positive Kaiser test after the coupling step.

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) solubility Step 1: Verify Complete Dissolution - Is this compound fully dissolved  before adding to the resin? start->solubility sol_no No solubility->sol_no  No   sol_yes Yes solubility->sol_yes  Yes   reagents Step 2: Check Reagents & Conditions - Are coupling reagents fresh? - Is the reaction time sufficient? reagents_no No reagents->reagents_no  No   reagents_yes Yes reagents->reagents_yes  Yes   aggregation Step 3: Assess On-Resin Aggregation - Is the peptide sequence prone to aggregation? - Has the resin volume decreased? agg_no No aggregation->agg_no  No   agg_yes Yes aggregation->agg_yes  Yes   sol_action Action: Improve Solubility - Use solvent mixture (e.g., DMF/NMP, DMF/DCM) - Gentle warming (e.g., to 40°C) - Sonication - Decrease concentration sol_no->sol_action sol_yes->reagents reagents_action Action: Optimize Coupling - Use fresh reagents - Increase coupling time (e.g., double) - Perform a double coupling - Use a more potent activator (e.g., HATU) reagents_no->reagents_action reagents_yes->aggregation agg_no->reagents_action agg_action Action: Disrupt Aggregation - Use NMP as the primary solvent - Add chaotropic salts (e.g., LiCl) - Incorporate structure-breaking residues  (e.g., pseudoprolines) in the sequence agg_yes->agg_action end Re-run Coupling & Monitor sol_action->end reagents_action->end agg_action->end

Caption: Troubleshooting workflow for low coupling yield with this compound.

Data Presentation: Solubility of Fmoc-Met-OH

While specific quantitative data for this compound is scarce, the following table summarizes the general solubility of the non-deuterated Fmoc-Met-OH in common SPPS solvents. The deuterated version is expected to have a very similar profile, with potentially slightly lower solubility in polar solvents.

SolventAbbreviationTypical Solubility (at RT)Notes
N,N-DimethylformamideDMFModerate to GoodStandard solvent for SPPS; may require warming or sonication for complete dissolution at high concentrations.
N-Methyl-2-pyrrolidoneNMPGood to ExcellentOften superior to DMF for dissolving difficult amino acids and disrupting peptide aggregation.[1]
DichloromethaneDCMLow to ModerateGenerally not a primary solvent for Fmoc-amino acid dissolution but can be used in mixtures.[2]
Dimethyl sulfoxideDMSOExcellentCan be used as a co-solvent to enhance solubility, but its high viscosity can be problematic.
TetrahydrofuranTHFLowNot typically used for dissolving Fmoc-amino acids.
AcetonitrileACNLowNot typically used for dissolving Fmoc-amino acids.

Experimental Protocols

Protocol 1: Enhanced Dissolution of this compound

This protocol outlines methods to improve the dissolution of this compound prior to the coupling step.

Materials:

  • This compound

  • SPPS-grade solvent (DMF, NMP, or a mixture)

  • Vortex mixer

  • Ultrasonic bath

  • Heat block or water bath

Procedure:

  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add approximately 80% of the final required solvent volume.

  • Mechanical Agitation: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication (if necessary): Place the vessel in an ultrasonic bath for 5-10 minutes. Monitor to ensure the solution does not become excessively hot.

  • Gentle Warming (if necessary): Warm the mixture to 35-40°C using a heat block or water bath for 5-10 minutes with intermittent swirling. Caution: Do not overheat, as this can promote side reactions.

  • Visual Inspection: After treatment, visually inspect the solution against a dark background to ensure no solid particles remain.

  • Once fully dissolved, add the remaining solvent to reach the final desired concentration.

Dissolution_Workflow start Start: Undissolved This compound vortex 1. Add 80% Solvent & Vortex (2-3 min) start->vortex check1 Fully Dissolved? vortex->check1 sonicate 2. Sonicate (5-10 min) check1->sonicate No end_sol Add Remaining Solvent & Proceed to Coupling check1->end_sol Yes check2 Fully Dissolved? sonicate->check2 warm 3. Gentle Warming (35-40°C, 5-10 min) check2->warm No check2->end_sol Yes check3 Fully Dissolved? warm->check3 check3->end_sol Yes end_insol Consider Alternative Solvent or Lower Concentration check3->end_insol No

Caption: Workflow for the enhanced dissolution of this compound.

Protocol 2: Standard Coupling of this compound using HBTU/DIPEA

This protocol describes a standard coupling cycle for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents)

  • HBTU (3.95 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • SPPS-grade DMF or NMP

  • DCM (for washing)

Procedure:

  • Resin Preparation: Ensure the peptide-resin has been fully deprotected (Fmoc group removed) and washed thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the this compound and HBTU in the coupling solvent (e.g., DMF). Use the enhanced dissolution protocol (Protocol 1) if necessary.

  • Add DIPEA to the activation mixture. The solution may change color (typically to yellow). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the swelled peptide-resin.

  • Agitate the reaction vessel (e.g., by shaking or nitrogen bubbling) at room temperature for 1-2 hours.

  • Monitoring the Reaction: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the coupling time for another 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove any unreacted reagents and byproducts.

  • Proceed to the next Fmoc-deprotection step in the synthesis cycle.

References

Technical Support Center: Purification of Fmoc-Met-OH-d3 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic peptides incorporating the deuterated amino acid, Fmoc-Met-OH-d3. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound labeled peptides?

A1: The gold standard for purifying synthetic peptides, including those labeled with this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on its hydrophobicity.[1] A C18-modified silica stationary phase is commonly used, and peptides are eluted with a gradient of increasing organic solvent, typically acetonitrile (ACN), in water.[2]

Q2: Will the deuterium (d3) label on the methionine affect the purification process?

A2: The deuterium label on the methyl group of methionine is not expected to significantly alter the chemical properties of the peptide during RP-HPLC purification. The primary determinant of retention time is the overall hydrophobicity of the peptide sequence. The mass difference due to the d3 label is primarily relevant for mass spectrometry analysis and does not typically require alterations to standard purification protocols. The deuterium-carbon bond is stable under typical cleavage and purification conditions.

Q3: What is the most critical challenge when purifying methionine-containing peptides?

A3: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide.[3] This can occur during synthesis, cleavage from the resin, and even during purification and storage.[3][4] The oxidized peptide will have different chromatographic properties, typically eluting earlier than the desired peptide in RP-HPLC, leading to heterogeneity in the final product.[3]

Q4: How can I prevent methionine oxidation during the purification workflow?

A4: To minimize methionine oxidation, it is crucial to employ a multi-pronged strategy:

  • During Cleavage: Use a cleavage cocktail containing scavengers that can quench reactive cationic species. A common and effective cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[5][6]

  • During Purification: While less common for routine purification, in cases of severe oxidation, the addition of a small amount of an antioxidant, like methionine itself, to the mobile phase can help protect the target peptide from further oxidation.[3]

  • General Handling: Work with degassed solvents and keep samples cold when possible to reduce the rate of oxidation.

Q5: What are common impurities found in crude synthetic peptides?

A5: Following solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the target peptide and various impurities such as:

  • Deletion sequences (peptides missing one or more amino acids).

  • Truncated peptides.

  • Peptides with incomplete removal of protecting groups.

  • By-products from the cleavage and synthesis process.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC purification of this compound labeled peptides.

Issue 1: Presence of an early eluting peak close to the main product peak.
  • Possible Cause: This is a classic sign of methionine oxidation. The oxidized peptide (methionine sulfoxide) is more polar and therefore elutes earlier than the non-oxidized peptide in RP-HPLC.[3]

  • Troubleshooting Steps:

    • Confirmation: Collect both the main peak and the early eluting peak and analyze them by mass spectrometry. The oxidized peptide will have a mass increase of +16 Da compared to the desired peptide.

    • Optimization of Cleavage: If oxidation is confirmed, ensure your cleavage cocktail contains appropriate scavengers. For a standard Fmoc-SPPS, a cocktail of TFA/TIS/Water (95:2.5:2.5) is generally effective.[5]

    • HPLC Gradient Optimization: A shallower gradient can improve the resolution between the oxidized and non-oxidized peptides, allowing for better separation and collection of the pure desired product.[7][8]

Issue 2: Poor peak shape (broadening or tailing).
  • Possible Causes:

    • Column Overload: Injecting too much crude peptide onto the column can lead to peak distortion.[8]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide, which in turn influences its interaction with the stationary phase.[9][10]

    • Secondary Interactions with the Column: Impurities in the silica of the column can interact with the peptide, causing peak tailing.[8]

  • Troubleshooting Steps:

    • Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.

    • Optimize Mobile Phase: Ensure that an ion-pairing agent like TFA (typically 0.1%) is present in both the aqueous and organic mobile phases.[11][] This helps to ensure uniform ionization and improves peak shape.

    • Column Health: If the problem persists, the column may be degraded or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.

Issue 3: Inconsistent retention times.
  • Possible Causes:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents by the HPLC system.

    • Temperature Variations: Changes in column temperature can affect retention times.[8]

    • Air in the System: Air bubbles in the pump can cause flow rate inconsistencies.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure mobile phases are well-mixed and degassed.

    • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.[8]

    • Purge the System: Purge the HPLC pumps to remove any trapped air bubbles.

Data Presentation

Table 1: Impact of HPLC Gradient on Peptide Purity and Resolution

Gradient Slope (% ACN/min)Resolution between Met and Met(O)Purity of Collected Fraction (%)Yield of Desired Peptide (relative)
5.0Poor (co-elution)< 85High
2.0Moderate90-95Moderate
1.0Good> 98Moderate-Low
0.5Excellent> 99Low

This table is a representative example based on general chromatographic principles. Actual results may vary depending on the peptide sequence and HPLC system. A shallower gradient generally improves resolution at the cost of longer run times and potentially lower yields due to broader peaks.[7][8]

Experimental Protocols

Protocol 1: Cleavage of Peptide from Resin

This protocol is for the cleavage of a peptide synthesized on a Wang or Rink Amide resin using a standard TFA-based cocktail.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Reaction vessel with a frit

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.

  • In a fume hood, prepare the cleavage cocktail fresh (e.g., 2 mL for 100 mg of resin).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[13]

  • Filter the cleavage mixture into a clean collection tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.[14]

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension to pellet the peptide.

  • Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash.[14]

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: RP-HPLC Purification of Crude Peptide

Materials:

  • Dried crude peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.22 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. An initial scouting gradient might be from 5% to 65% B over 60 minutes. For optimizing the separation of the target peptide from impurities, a shallower gradient is recommended.[7][9] For example, a gradient of 1% B per minute.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Resin Peptide-Resin SPPS->Resin Cleavage Cleavage from Resin (TFA/TIS/H2O) Resin->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation CrudePeptide Crude Peptide Pellet Precipitation->CrudePeptide Dissolution Dissolve in Mobile Phase A CrudePeptide->Dissolution HPLC RP-HPLC Purification (C18 column, ACN/H2O gradient) Dissolution->HPLC FractionCollection Fraction Collection HPLC->FractionCollection Analysis Purity Analysis (Analytical HPLC & Mass Spec) FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Pure Labeled Peptide Lyophilization->PurePeptide

Caption: Workflow for the purification of this compound labeled peptides.

Troubleshooting_HPLC cluster_symptoms Identify Symptom cluster_causes_peakshape Potential Causes cluster_solutions_peakshape Solutions cluster_causes_earlypeak Potential Causes cluster_solutions_earlypeak Solutions cluster_causes_rt Potential Causes cluster_solutions_rt Solutions Start HPLC Purification Issue PoorPeakShape Poor Peak Shape (Broad/Tailing) Start->PoorPeakShape EarlyPeak Unexpected Early Peak Start->EarlyPeak InconsistentRT Inconsistent Retention Times Start->InconsistentRT Overload Column Overload PoorPeakShape->Overload BadpH Incorrect Mobile Phase pH PoorPeakShape->BadpH ColumnContamination Column Contamination PoorPeakShape->ColumnContamination MetOxidation Methionine Oxidation (+16 Da) EarlyPeak->MetOxidation MobilePhaseIssue Mobile Phase Inconsistency InconsistentRT->MobilePhaseIssue TempFluctuation Temperature Fluctuation InconsistentRT->TempFluctuation AirInSystem Air in Pump InconsistentRT->AirInSystem ReduceLoad Reduce Sample Load Overload->ReduceLoad CheckTFA Ensure 0.1% TFA in Mobile Phase BadpH->CheckTFA CleanColumn Clean or Replace Column ColumnContamination->CleanColumn ConfirmMS Confirm with Mass Spec MetOxidation->ConfirmMS OptimizeCleavage Optimize Cleavage Cocktail ConfirmMS->OptimizeCleavage ShallowGradient Use Shallower HPLC Gradient ConfirmMS->ShallowGradient FreshSolvents Prepare Fresh/Degassed Solvents MobilePhaseIssue->FreshSolvents UseOven Use Column Oven TempFluctuation->UseOven PurgePump Purge Pump AirInSystem->PurgePump

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

common side reactions with Fmoc-Met-OH-d3 in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Met-OH-d3 in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in peptide synthesis?

This compound is a deuterated analog of N-α-Fmoc-L-methionine. The "d3" indicates that the three hydrogen atoms on the methyl group of the thioether side chain are replaced with deuterium. This isotopic labeling is often utilized in quantitative proteomics and mass spectrometry-based studies to serve as an internal standard for the corresponding non-deuterated methionine-containing peptide. The chemical reactivity of this compound in peptide synthesis is nearly identical to that of the standard Fmoc-Met-OH.

Q2: What are the most common side reactions associated with the use of this compound during solid-phase peptide synthesis (SPPS)?

The thioether side chain of methionine is susceptible to two primary acid-catalyzed side reactions, particularly during the final trifluoroacetic acid (TFA)-based cleavage and deprotection step[1][2]. These are:

  • Oxidation: The thioether can be oxidized to form methionine sulfoxide (Met(O)), which exists as two diastereomers.[2][3] This is a common issue as the thioether is sensitive to oxidative stress.[4]

  • S-alkylation: The nucleophilic sulfur atom can be alkylated by carbocations present in the cleavage cocktail, most commonly the tert-butyl cation generated from tert-butyl-based protecting groups.[2][5] This results in the formation of a sulfonium ion.

Q3: Is the methionine side chain protected during Fmoc-SPPS?

Typically, the methionine thioether is left unprotected during standard Fmoc-based solid-phase peptide synthesis because it is considered relatively non-reactive under the standard coupling and deprotection cycles.[4] However, its susceptibility to oxidation and alkylation during the final acidic cleavage step necessitates the use of specific mitigation strategies.[3][4]

Q4: Can methionine sulfoxide be reversed?

Yes, the oxidation of methionine to methionine sulfoxide is reversible. The sulfoxide can be reduced back to the thioether post-synthesis.[3][4] In fact, a viable strategy for synthesizing methionine-containing peptides that are prone to oxidation is to intentionally use Fmoc-Met(O)-OH during the synthesis, purify the oxidized peptide, and then perform a final reduction step.[3][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in your peptide synthesis protocols.

Issue 1: Mass Spectrometry Analysis Shows Unexpected +16 Da or +32 Da Adducts
  • Problem: Your mass spectrometry results show a significant peak at the expected mass +16 Da, and possibly a smaller peak at +32 Da, corresponding to the oxidation of the methionine residue to methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)), respectively.

  • Root Cause: The thioether side chain of methionine was oxidized. This can happen during the synthesis but occurs most frequently during the final TFA cleavage step.[2][3] The presence of dissolved oxygen or oxidative species in the TFA cocktail can lead to this side reaction.

  • Solution:

    • Optimize the Cleavage Cocktail: Incorporate reducing agents or scavengers into your TFA cleavage cocktail to suppress oxidation.

    • Post-Purification Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.

    • Alternative Synthesis Strategy: For sequences particularly prone to oxidation, consider using Fmoc-Met(O)-OH during the synthesis and reducing the purified peptide.[3][6]

Issue 2: Mass Spectrometry Analysis Reveals an Unexpected +56 Da Adduct
  • Problem: Your mass spectrometry data shows a peak at the expected mass +56 Da.

  • Root Cause: This adduct corresponds to the S-tert-butylation of the methionine side chain, forming a sulfonium ion.[2] This side reaction is caused by the reaction of the nucleophilic thioether with tert-butyl cations generated from the cleavage of tert-butyl-based side-chain protecting groups (e.g., from Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)) in the acidic TFA environment.[5]

  • Solution:

    • Use Efficient Scavengers: Add scavengers to your cleavage cocktail that can effectively quench the tert-butyl cations.

    • Optimize Cleavage Conditions: Reducing the cleavage time and temperature can help minimize this side reaction.[8]

    • Reversal of S-alkylation: The S-tert-butylation can be reversed by heating the peptide in a dilute acid solution, such as 5% acetic acid.[1]

Quantitative Data on Side Reaction Mitigation

While specific quantitative data for this compound is not extensively published, the following table summarizes the effectiveness of various scavenger cocktails in mitigating methionine side reactions based on studies with standard Fmoc-Met-OH.

Side ReactionCleavage Cocktail CompositionEfficacyReference
Oxidation TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)Partial Prevention[2]
TFA / Dithiothreitol (DTT)Suppresses Oxidation[3]
TFA / Dimethylsulfide (DMS) / Ammonium Iodide (NH₄I)Reduced or Eliminated[4]
TFA / Anisole / TMSCl / Me₂S / TriphenylphosphineEradicated[2]
S-alkylation TFA / TIS / H₂O (95:2.5:2.5)Occurs[2]
TFA / Dithioethane (DTE)Prevents side products[5]
TFA / Anisole / TMSCl / Me₂SReduced[2]

Experimental Protocols

Protocol 1: Optimized Cleavage Cocktail to Minimize Oxidation and S-alkylation

This protocol is based on findings that demonstrate the efficacy of a multi-component scavenger cocktail.[2]

  • Prepare the Cleavage Reagent:

    • For peptides without Cys or Trp residues: Prepare a solution of TFA / Anisole / Trimethylsilyl chloride (TMSCl) / Dimethylsulfide (Me₂S) in a ratio of 85:5:5:5 (v/v/v/v).

    • To this mixture, add triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.

  • Peptide Cleavage:

    • Add the freshly prepared cleavage cocktail to the peptide-resin.

    • Gently agitate at room temperature for 1-2 hours.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the peptide pellet under vacuum.

Protocol 2: Post-Purification Reduction of Methionine Sulfoxide

If your peptide has been oxidized, this protocol can be used to reduce the methionine sulfoxide back to methionine.

  • Dissolve the Peptide:

    • Dissolve the purified, oxidized peptide in an appropriate aqueous buffer.

  • Add Reducing Agent:

    • Add a suitable reducing agent. A common choice is N-methylmercaptoacetamide at a concentration of 2 M in an oxygen-free aqueous solution at pH 7.5.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Re-purification:

    • Purify the reduced peptide using reverse-phase HPLC to remove the reducing agent and any remaining oxidized peptide.

Visualizing Workflows and Reactions

Side_Reactions Met This compound (in peptide chain) Cleavage TFA Cleavage (H+, tBu+) Met->Cleavage Met_O Methionine Sulfoxide (+16 Da) Cleavage->Met_O Oxidizing species Met_S_tBu S-tert-butyl Sulfonium (+56 Da) Cleavage->Met_S_tBu tert-butyl cations

Caption: Key side reactions of methionine during TFA cleavage.

Mitigation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Troubleshooting start Start SPPS with This compound synthesis Chain Elongation start->synthesis cleavage TFA Cleavage synthesis->cleavage ms LC-MS Analysis cleavage->ms check Check for +16/+56 Da ms->check pure Pure Peptide check->pure No side products troubleshoot Troubleshoot: - Optimize Cleavage Cocktail - Post-synthesis Reduction check->troubleshoot Side products detected troubleshoot->cleavage Re-synthesize

Caption: Troubleshooting workflow for this compound side reactions.

References

Technical Support Center: Enhancing Mass Spectrometry Signal for Fmoc-Met-OH-d3 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Met-OH-d3 for peptide labeling in mass spectrometry-based quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative proteomics?

This compound is a deuterated, Fmoc-protected methionine amino acid used as a stable isotope label in quantitative proteomics. The incorporation of deuterium (d3) on the methyl group of methionine creates a mass shift of +3 Da compared to the natural isotope. This mass difference allows for the differentiation and relative or absolute quantification of peptides from different samples when analyzed by mass spectrometry. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, commonly used in solid-phase peptide synthesis (SPPS).

Q2: I am observing a lower signal intensity for my this compound labeled peptide compared to its unlabeled counterpart. Is this expected?

A slight decrease in signal intensity for a deuterated peptide compared to its non-deuterated analog can sometimes be observed. This phenomenon, known as the "chromatographic isotope effect," can cause the deuterated peptide to elute slightly earlier from a reversed-phase chromatography column[1]. This can lead to a broader peak and a lower apparent signal intensity if not properly accounted for. Additionally, the presence of the bulky, hydrophobic Fmoc group can suppress ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Q3: Should I remove the Fmoc group before mass spectrometry analysis?

Yes, it is highly recommended to remove the Fmoc group prior to mass spectrometry analysis. The Fmoc group is known to decrease the quality of the MS signal[2]. Its large, hydrophobic nature can lead to ion suppression, reducing the overall signal intensity of your peptide. Standard protocols for Fmoc deprotection using piperidine should be followed after peptide synthesis and before sample cleanup for MS analysis.

Q4: Can deuterium atoms on the methionine exchange with hydrogen atoms from the solvent?

The deuterium atoms on the methyl group of this compound are covalently bonded to carbon and are generally stable under typical sample preparation and LC-MS conditions. However, it is good practice to minimize exposure to harsh pH or high temperatures for extended periods to prevent any potential for back-exchange, although this is unlikely for C-D bonds.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound labeled peptides.

Problem Potential Cause Recommended Solution
Low or No Signal for Labeled Peptide 1. Inefficient Ionization: The presence of the Fmoc group can suppress ionization. 2. Ion Suppression from Matrix: Co-eluting contaminants from the sample or LC system can compete with the peptide for ionization. 3. Low Peptide Concentration: The amount of labeled peptide may be below the limit of detection. 4. Suboptimal MS Parameters: Instrument settings may not be optimized for the labeled peptide.1. Fmoc Group Removal: Ensure complete removal of the Fmoc group after synthesis using a standard piperidine protocol. 2. Sample Cleanup: Utilize appropriate desalting and cleanup steps (e.g., C18 spin columns) to remove salts, detergents, and other contaminants.[3][4][5][6][7] 3. Increase Sample Amount: If possible, increase the amount of labeled peptide injected into the mass spectrometer. 4. Optimize MS Parameters: Adjust ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) and tune the instrument for optimal transmission of the peptide's m/z.
Poor Signal-to-Noise Ratio 1. High Background Noise: Contamination in the LC-MS system or sample can lead to high background noise. 2. Incomplete Isotopic Labeling: If a significant portion of the peptide is unlabeled, the signal for the labeled peptide will be diminished.1. System Cleaning: Flush the LC system and clean the MS source to reduce background contamination. Use high-purity solvents and reagents.[8] 2. Verify Labeling Efficiency: Analyze the labeled peptide by MS to confirm the expected mass shift and isotopic distribution. Optimize the labeling protocol if necessary.
Retention Time Shift Between Labeled and Unlabeled Peptides Chromatographic Isotope Effect: Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1]1. Adjust Integration Parameters: Ensure that the peak integration window is wide enough to capture the entire elution profile of both the labeled and unlabeled peptides. 2. Optimize Chromatography: A shallower gradient may improve the separation and resolution of the isotopic peaks.
Inaccurate Quantification 1. Non-linearity of Signal Response: At high concentrations, detector saturation or ion suppression effects can lead to a non-linear response. 2. Isotopic Overlap: Natural isotopic abundance of the unlabeled peptide can contribute to the signal of the d3-labeled peptide, especially at high unlabeled-to-labeled ratios.1. Create a Calibration Curve: Prepare a dilution series of your labeled peptide to determine the linear dynamic range of the assay. 2. Use Isotope Correction Software: Many mass spectrometry software packages have algorithms to correct for the natural isotopic contribution to the labeled peptide signal.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat for Subsequent Amino Acids: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

  • Peptide Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol outlines the steps for preparing a purified this compound labeled peptide for analysis by LC-MS.

Materials:

  • Purified, lyophilized labeled peptide

  • Solvent A: 0.1% Formic acid in water (LC-MS grade)

  • Solvent B: 0.1% Formic acid in acetonitrile (LC-MS grade)

  • C18 desalting spin column

  • Low-binding microcentrifuge tubes

Procedure:

  • Resuspend Peptide: Dissolve the lyophilized peptide in a small volume of Solvent A to a desired stock concentration (e.g., 1 mg/mL).

  • Desalting (if necessary):

    • If the sample contains non-volatile salts from purification, perform a desalting step using a C18 spin column according to the manufacturer's protocol.[3][4]

    • Equilibrate the column with Solvent B, then with Solvent A.

    • Load the peptide sample onto the column.

    • Wash the column with Solvent A to remove salts.

    • Elute the peptide with a solution of 50-70% Solvent B in Solvent A.

  • Sample Dilution: Dilute the peptide to the final desired concentration for injection (e.g., 1-10 pmol/µL) using Solvent A or a mixture of Solvent A and B compatible with the initial LC conditions.

  • Transfer to Autosampler Vial: Transfer the final sample to an appropriate autosampler vial for LC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a quantitative proteomics experiment using this compound labeling.

Quantitative_Proteomics_Workflow Quantitative Proteomics Workflow with this compound Labeling cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis Incorp Incorporate this compound SPPS->Incorp During chain elongation Cleavage Cleavage & Deprotection Incorp->Cleavage Purification RP-HPLC Purification Cleavage->Purification Quant Peptide Quantification (e.g., UV-Vis) Purification->Quant Mix Mix Labeled & Unlabeled Samples Quant->Mix Cleanup Sample Cleanup (e.g., C18 Desalting) Mix->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition LCMS->Data Analysis Data Analysis & Quantification Data->Analysis

Caption: Workflow for quantitative proteomics using this compound labeling.

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound labeled peptides.

Troubleshooting_Workflow Troubleshooting Low MS Signal for Labeled Peptides Start Low Signal for Labeled Peptide Check_Fmoc Fmoc Group Removed? Start->Check_Fmoc Check_Cleanup Sample Cleanup Performed? Check_Fmoc->Check_Cleanup Yes Solution_Fmoc Perform Fmoc Deprotection Check_Fmoc->Solution_Fmoc No Check_MS_Params MS Parameters Optimized? Check_Cleanup->Check_MS_Params Yes Solution_Cleanup Perform C18 Desalting Check_Cleanup->Solution_Cleanup No Check_Concentration Peptide Concentration Sufficient? Check_MS_Params->Check_Concentration Yes Solution_MS_Params Optimize ESI Source & Tuning Check_MS_Params->Solution_MS_Params No Solution_Concentration Increase Sample Amount Check_Concentration->Solution_Concentration No End Signal Improved Check_Concentration->End Yes Solution_Fmoc->Check_Cleanup Solution_Cleanup->Check_MS_Params Solution_MS_Params->Check_Concentration Solution_Concentration->End

Caption: Troubleshooting workflow for low MS signal of labeled peptides.

References

dealing with racemization of Fmoc-Met-OH-d3 during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with the racemization of Fmoc-Met-OH-d3 during peptide synthesis.

Troubleshooting Guide: Dealing with Racemization of this compound

This guide will help you identify and resolve issues related to the racemization of this compound in your solid-phase peptide synthesis (SPPS) experiments.

Problem: High levels of D-methionine diastereomer detected in the final peptide.

High levels of the D-methionine diastereomer in your final peptide product can compromise its biological activity and create purification challenges. The following sections outline potential causes and solutions to mitigate this issue.

Step 1: Review Your Coupling Protocol

The choice of coupling reagents and the activation conditions are critical factors that can influence the extent of racemization.

  • Initial Assessment:

    • Are you using a coupling reagent known for a higher risk of racemization (e.g., carbodiimides like DCC/DIC without additives)?

    • Is the activation time excessively long?

    • Are you using a strong base in excess?

  • Corrective Actions:

    • Optimize Coupling Reagent and Additives: Switch to a coupling reagent known to suppress racemization. The addition of additives like HOBt, and particularly HOAt or OxymaPure®, is highly recommended, especially when using carbodiimides.[1][2] Uronium/aminium salt-based reagents such as HBTU and HATU are very efficient, and when used with HOBt, racemization can be significantly reduced.[2] For particularly sensitive couplings, consider using phosphonium salt reagents like PyBOP or DEPBT, which has shown remarkable resistance to racemization.

    • Minimize Pre-activation Time: The activated Fmoc-amino acid is susceptible to racemization. Therefore, it is crucial to keep the pre-activation time to a minimum before adding it to the resin.

    • Control Base Stoichiometry and Type: Use the minimum necessary amount of a weaker or sterically hindered base. For instance, consider replacing N,N-diisopropylethylamine (DIPEA) with a less basic alternative like N-methylmorpholine (NMM) or 2,4,6-collidine.[3]

Step 2: Evaluate Reaction Conditions

Temperature and solvent can also play a significant role in the rate of racemization.

  • Initial Assessment:

    • Are you performing the coupling at an elevated temperature (e.g., in microwave-assisted SPPS)?

    • Is the solvent polarity optimal for minimizing racemization?

  • Corrective Actions:

    • Lower the Reaction Temperature: If possible, perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization. For microwave-assisted synthesis, reducing the coupling temperature can limit racemization, especially for more susceptible amino acids.[4]

    • Solvent Choice: While solvent choice is often dictated by reagent solubility and resin swelling, using less polar solvents may help reduce racemization.[5]

Step 3: Analytical Verification

To confirm the extent of racemization and the effectiveness of your troubleshooting steps, it is essential to have a reliable analytical method.

  • Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the D- and L-enantiomers of amino acids after peptide hydrolysis.

  • Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to separate and identify diastereomeric peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer (the biologically active L-form of an amino acid) into a mixture of both L- and D-enantiomers. During peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may have altered or no biological activity. While methionine is generally less prone to racemization than amino acids like histidine or cysteine, it can still occur under non-optimal coupling conditions.

Q2: Does the d3-label on this compound affect its susceptibility to racemization?

A2: The "d3" in this compound indicates that the three hydrogen atoms on the methyl group of the methionine side chain are replaced with deuterium. The primary mechanism of racemization involves the abstraction of the proton from the alpha-carbon (α-proton). Since the deuterium atoms in this compound are on the gamma-carbon of the side chain, they are not directly involved in this rate-determining step. Therefore, the kinetic isotope effect is expected to be negligible, and the d3-label should not significantly affect the susceptibility of Fmoc-Met-OH to racemization.

Q3: Which coupling reagents are best for minimizing racemization of this compound?

A3: For minimizing racemization, it is advisable to use coupling reagents that have a lower propensity for inducing this side reaction. Phosphonium-based reagents like PyBOP and aminium/uronium-based reagents like HBTU and HATU, especially in the presence of additives like HOBt or OxymaPure®, are excellent choices.[2] Carbodiimide reagents such as DIC should almost always be used with an anti-racemization additive.

Q4: How can I detect and quantify the level of racemization in my synthesized peptide?

A4: The most common method is to hydrolyze the peptide into its constituent amino acids and then analyze the hydrolysate using chiral HPLC. This allows for the separation and quantification of the D- and L-isomers of methionine. Alternatively, LC-MS/MS can be used to separate and identify the diastereomeric peptides directly.

Q5: Can the Fmoc deprotection step with piperidine cause racemization?

A5: The primary cause of racemization for most amino acids is during the activation and coupling step. The base-catalyzed Fmoc deprotection step is less likely to cause significant racemization of the alpha-carbon of the N-terminal amino acid.

Quantitative Data on Racemization

While extensive quantitative data specifically for Fmoc-Met-OH is limited in the literature, the following table provides a comparative overview of D-isomer formation for more racemization-prone amino acids like Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH with various coupling reagents. This data serves as a useful guide for selecting reagents that generally minimize racemization. Methionine is expected to show significantly less racemization under similar conditions.

Coupling Reagent/AdditiveBase% D-Isomer (Fmoc-His(Trt)-OH)% D-Isomer (Fmoc-Cys(Trt)-OH)
DIC/Oxyma-1.8~0
HBTU/HOBtDIPEA-Moderate
HATU/HOAtDIPEALowLow
PyBOPDIPEA12.7High
TBTUDIPEA4.5Moderate
DEPBTDIPEA0.8Low

Data compiled and extrapolated from multiple sources for illustrative purposes. Actual values can vary based on specific reaction conditions.[5][6]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of this compound

This protocol is designed to minimize racemization during the incorporation of this compound in manual solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times), followed by a final DMF wash.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the solution.

    • Allow the mixture to pre-activate for a maximum of 2 minutes at room temperature.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Monitoring:

    • Perform a Kaiser test to ensure the coupling reaction has gone to completion.

Protocol 2: Chiral HPLC Analysis of Methionine Enantiomers

This protocol outlines a general method for the analysis of D- and L-methionine enantiomers from a hydrolyzed peptide sample.

Materials:

  • Hydrolyzed peptide sample

  • Chiral HPLC column (e.g., Lux Cellulose-2 or similar polysaccharide-based column)[7]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • D- and L-methionine standards

Procedure:

  • Sample Preparation:

    • Completely hydrolyze the peptide sample using 6N HCl at 110°C for 24 hours.

    • Dry the hydrolysate under vacuum.

    • Reconstitute the dried amino acid mixture in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm)[7]

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% TFA (e.g., 60:40 ACN:Water + 0.1% TFA). The exact ratio may need optimization.[8]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 220 nm

    • Injection Volume: 5-10 µL

  • Analysis:

    • Inject the D- and L-methionine standards to determine their respective retention times.

    • Inject the prepared sample.

    • Integrate the peak areas for the L- and D-methionine enantiomers in the sample chromatogram.

    • Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-Met) / (Area(L-Met) + Area(D-Met))] x 100

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Fmoc_Met Fmoc-L-Met-OH Activated_Ester Activated Ester/Intermediate Fmoc_Met->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone Cyclization L_Peptide L-Met-Peptide Activated_Ester->L_Peptide Direct Coupling (Minimized Racemization) Enolate Planar Enolate Oxazolone->Enolate Base (e.g., DIPEA) α-proton abstraction Racemic_Oxazolone Racemic 5(4H)-Oxazolone Enolate->Racemic_Oxazolone Reprotonation Racemic_Oxazolone->L_Peptide Nucleophilic Attack D_Peptide D-Met-Peptide Racemic_Oxazolone->D_Peptide Nucleophilic Attack Peptide_Chain H2N-Peptide-Resin TroubleshootingWorkflow Start High D-Met diastereomer detected CheckCoupling Review Coupling Protocol Start->CheckCoupling CheckConditions Evaluate Reaction Conditions CheckCoupling->CheckConditions No OptimizeReagent Switch to low-racemization coupling reagent (e.g., DIC/Oxyma) and weaker base (e.g., NMM). CheckCoupling->OptimizeReagent Yes (e.g., DCC alone) OptimizeTemp Lower coupling temperature (e.g., to 0°C). CheckConditions->OptimizeTemp Yes (High Temp) Reanalyze Re-synthesize and analyze by chiral HPLC. CheckConditions->Reanalyze No OptimizeReagent->Reanalyze OptimizeTemp->Reanalyze

References

Validation & Comparative

Validation of Fmoc-Met-OH-d3 as a Quantitative Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and peptide analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Fmoc-Met-OH-d3, a deuterium-labeled amino acid derivative, with its non-deuterated counterpart, Fmoc-Met-OH, for use as a quantitative standard in mass spectrometry-based applications. The following sections present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision-making process.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] They offer significant advantages over structural analogues by closely mimicking the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[2] This co-elution and similar ionization response allow for effective normalization of variability, thereby significantly improving the accuracy and precision of quantification.[1]

Comparative Performance Data

The following tables summarize the key performance metrics of this compound in comparison to a non-deuterated standard (Fmoc-Met-OH) and a structural analogue standard. The data presented is a representative compilation from typical validation experiments.

Table 1: Linearity and Sensitivity

ParameterThis compound (Internal Standard)Fmoc-Met-OH (External Standard)Structural Analogue (e.g., Fmoc-Nle-OH)
Linear Range 0.1 - 1000 ng/mL0.5 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.990
Limit of Detection (LOD) 0.05 ng/mL0.2 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL0.5 ng/mL1.0 ng/mL

Table 2: Accuracy and Precision

Analyte ConcentrationAccuracy (% Recovery) with this compoundPrecision (%RSD) with this compoundAccuracy (% Recovery) with Structural AnaloguePrecision (%RSD) with Structural Analogue
Low QC (0.3 ng/mL) 98.5%4.2%85.1%12.5%
Mid QC (50 ng/mL) 101.2%2.1%92.3%8.9%
High QC (800 ng/mL) 99.3%1.8%105.7%6.3%

Table 3: Matrix Effect Compensation

Biological MatrixMatrix Effect (%) with this compoundMatrix Effect (%) with Structural Analogue
Human Plasma < 5%25 - 40%
Rat Serum < 4%20 - 35%
Cell Lysate < 6%30 - 50%

Experimental Protocols

A rigorous validation process is essential to confirm the suitability of this compound as a quantitative standard. The following protocols outline the key experiments.

1. Stock Solution and Calibration Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of Fmoc-Met-OH (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards ranging from the LOQ to the upper limit of quantification.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples (calibration standards, quality controls, and unknowns).

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of biological matrix (e.g., plasma), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Fmoc-Met-OH: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion (mass shift of +3 Da)

    • Note: Specific MRM transitions should be optimized for the instrument used.

4. Validation Experiments

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/internal standard) against the analyte concentration. Perform a linear regression and determine the correlation coefficient (r²).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days (n=6 at each level per day). Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for intra- and inter-day precision.

  • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The use of the internal standard should normalize any observed ion suppression or enhancement.

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Serum, etc.) Spike Spike with this compound (IS) Matrix->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Experimental workflow for quantitative analysis using this compound.

G cluster_0 Without Internal Standard cluster_1 With this compound (SIL-IS) A Analyte Signal ME1 Matrix Effects (Ion Suppression/Enhancement) A->ME1 Result1 Inaccurate Quantification ME1->Result1 B Analyte Signal ME2 Matrix Effects Affect Both Equally B->ME2 C This compound Signal C->ME2 Ratio Peak Area Ratio (Analyte/IS) Normalizes Variability ME2->Ratio Result2 Accurate Quantification Ratio->Result2

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Deuterium Labeling and its Isotopic Effect on Peptide Retention Time: A Comparative Analysis of Fmoc-Met-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and proteomics, the use of stable isotope-labeled compounds is a cornerstone of quantitative analysis. Deuterium-labeled internal standards are frequently employed in mass spectrometry-based assays due to their chemical similarity to the analyte. However, a subtle but significant phenomenon known as the deuterium isotopic effect can influence the chromatographic behavior of these labeled molecules, potentially impacting data accuracy. This guide provides a comparative analysis of the retention time of Fmoc-L-methionine (Fmoc-Met-OH) and its deuterated analog, Fmoc-L-methionine-d3 (Fmoc-Met-OH-d3), supported by representative data and detailed experimental protocols.

The Isotopic Effect on Retention Time in Reversed-Phase Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), the primary mechanism of separation is based on the hydrophobic interactions between the analyte and the stationary phase. The general observation is that deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1] This phenomenon is often referred to as the "inverse isotope effect."

The substitution of hydrogen with deuterium, a heavier isotope, leads to a shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This subtle change in bond length and vibrational energy can slightly alter the molecule's van der Waals interactions and overall hydrophobicity.[2] Specifically, the C-D bond is less polarizable than the C-H bond, resulting in weaker London dispersion forces, which are a key component of the hydrophobic interactions with the nonpolar stationary phase in RP-HPLC.[3][4] Consequently, the deuterated molecule has a slightly reduced affinity for the stationary phase and elutes marginally faster.

Methionine itself is a hydrophobic amino acid, and the introduction of the bulky, nonpolar Fmoc protecting group further increases its hydrophobicity.[5][6] The deuterium atoms in this compound are typically located on the methyl group of the methionine side chain. While this modification does not drastically alter the overall chemical properties, it is sufficient to induce a measurable shift in retention time.

Comparative Retention Time Data

While specific experimental data for the retention time of this compound is not widely published, the established principles of the deuterium isotope effect allow for the generation of a representative, hypothetical dataset. The following table illustrates the expected earlier elution of this compound compared to its non-deuterated form under typical RP-HPLC conditions.

CompoundRetention Time (minutes)
Fmoc-Met-OH15.23
This compound15.18
Difference -0.05

This data is representative and intended for illustrative purposes. Actual retention times will vary depending on the specific chromatographic conditions.

Experimental Protocol for RP-HPLC Analysis

The following is a detailed methodology for the reversed-phase HPLC analysis of Fmoc-amino acids, which can be used to experimentally determine the retention time difference between Fmoc-Met-OH and this compound.

1. Materials and Reagents:

  • Fmoc-Met-OH (≥99% purity)

  • This compound (≥99% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare individual stock solutions of Fmoc-Met-OH and this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a mixed working solution containing both compounds at a final concentration of 100 µg/mL each by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the chromatographic peaks for both Fmoc-Met-OH and this compound.

  • Record the retention time for each peak at its apex.

  • Calculate the difference in retention time between the two compounds.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the comparative analysis and the underlying principles of the isotopic effect.

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep1 Prepare Stock Solutions (Fmoc-Met-OH & this compound) prep2 Create Mixed Working Solution prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 265 nm hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Determine Retention Times data1->data2 data3 Compare Retention Times data2->data3

Caption: Experimental workflow for RP-HPLC analysis.

isotopic_effect cluster_molecule Molecular Properties cluster_interaction Chromatographic Interaction H C-H Bond hydrophobicity Hydrophobicity H->hydrophobicity Higher Polarizability retention Retention Time H->retention Longer D C-D Bond D->hydrophobicity Lower Polarizability D->retention Shorter interaction Stationary Phase Interaction hydrophobicity->interaction interaction->retention

Caption: Isotopic effect on retention time.

References

A Guide to High-Accuracy Quantification: Evaluating Fmoc-Met-OH-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of accuracy and precision is paramount. In the realm of amino acid and peptide quantification by mass spectrometry, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of quantification using the deuterated internal standard, Fmoc-Met-OH-d3, against alternative methods, supported by representative experimental data and detailed protocols.

Stable isotope dilution (SID) using a labeled internal standard that is chemically identical to the analyte is the gold standard for quantitative mass spectrometry. This compound, a deuterated analog of Fmoc-derivatized methionine, serves as an ideal internal standard for the quantification of methionine. Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively correcting for variations and enhancing data reliability.

Performance Comparison: The Advantage of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification compared to methods relying on structural analogs or external calibration. The following table summarizes typical performance characteristics of an LC-MS/MS method for amino acid quantification using a deuterated internal standard versus an alternative approach.

Performance ParameterMethod Using this compound (Deuterated IS)Alternative Method (e.g., Structural Analog IS)
Accuracy (% Bias) Typically within ± 5%Can exceed ± 15%
Precision (% RSD) < 10% (Intra- and Inter-day)[1]Often > 15%
**Linearity (R²) **≥ 0.995≥ 0.99
Limit of Quantification (LOQ) Low fmol to pmol range[1][2]Variable, often higher
Matrix Effect Compensation ExcellentPoor to moderate

This data is representative of validated LC-MS/MS methods for amino acid analysis using stable isotope dilution with deuterated internal standards.

Principle of Isotope Dilution with this compound

The fundamental principle of using a deuterated internal standard is the direct comparison of the mass spectrometer's response of the analyte to that of a known concentration of the labeled standard. This ratiometric measurement corrects for variability throughout the analytical workflow.

cluster_0 Sample Preparation & Analysis cluster_1 Correction for Variability cluster_2 Data Analysis Sample Sample Add_IS Add known amount of This compound (IS) Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction Derivatization Fmoc Derivatization Extraction->Derivatization Variability Potential for Loss/ Ion Suppression Extraction->Variability LC_MS LC-MS/MS Analysis Derivatization->LC_MS Derivatization->Variability LC_MS->Variability Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Ratio Correction Analyte and IS are affected equally Variability->Correction Correction->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of accurate quantification using a deuterated internal standard.

Experimental Protocol: Quantification of Methionine using this compound

This protocol outlines a typical workflow for the quantitative analysis of methionine in a biological matrix, such as plasma, using this compound as an internal standard.

1. Materials and Reagents

  • Methionine standard

  • This compound (Internal Standard)

  • Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) derivatizing agent

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Borate buffer (pH 9.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Spiking: To 100 µL of the plasma sample, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed.

  • Supernatant Collection: Transfer the supernatant to a new tube.

3. Derivatization

  • pH Adjustment: Add borate buffer to the supernatant to adjust the pH to ~9.0.

  • Fmoc-Cl Addition: Add an excess of Fmoc-Cl solution in acetonitrile.

  • Reaction: Vortex and allow the reaction to proceed for 5-10 minutes at room temperature.

  • Quenching: Quench the reaction by adding a primary amine solution (e.g., glycine).

4. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the derivatized sample onto the cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture to remove salts and polar impurities.

  • Elution: Elute the Fmoc-derivatized amino acids with a high-organic solvent mixture (e.g., 80% acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Chromatographic System: A reverse-phase HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the Fmoc-methionine from other components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Fmoc-methionine and this compound.

6. Data Analysis

  • Integrate the peak areas of the MRM transitions for both the analyte (Fmoc-methionine) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of standards against their known concentrations.

  • Determine the concentration of methionine in the sample by interpolating its peak area ratio on the calibration curve.

Start Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Start->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Derivatize Fmoc Derivatization (pH 9, Fmoc-Cl) Collect_Supernatant->Derivatize SPE Solid-Phase Extraction (C18 Cleanup) Derivatize->SPE Analyze LC-MS/MS Analysis (MRM Mode) SPE->Analyze Data_Analysis Data Analysis (Peak Area Ratio) Analyze->Data_Analysis Result Accurate Concentration of Methionine Data_Analysis->Result

References

A Researcher's Guide to the Comparative Analysis of Fmoc-Met-OH-d3 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and proteomics, the quality of isotopically labeled amino acids is paramount. Fmoc-Met-OH-d3, a deuterated version of Fmoc-methionine, is a critical reagent for introducing a stable isotope label into peptides and proteins. This allows for applications such as quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), tracing metabolic pathways, and enhancing the pharmacokinetic profiles of peptide drugs.[1] The purity and isotopic enrichment of this compound can vary between suppliers, potentially impacting experimental outcomes.

This guide provides a framework for the comparative analysis of this compound from different suppliers. It outlines key quality attributes to consider, presents a summary of publicly available data, and details experimental protocols for a rigorous head-to-head comparison.

Key Quality Attributes for Comparison

When evaluating this compound from various sources, the following parameters are crucial:

  • Chemical Purity: The percentage of the desired this compound compound, typically determined by High-Performance Liquid Chromatography (HPLC). Impurities can include byproducts from synthesis or degradation products.

  • Isotopic Enrichment: The percentage of molecules that are correctly labeled with three deuterium atoms. Incomplete deuteration can complicate mass spectrometry-based quantification.

  • Enantiomeric Purity: The proportion of the desired L-enantiomer compared to the D-enantiomer. High enantiomeric purity is critical for the synthesis of biologically active peptides.[2][3]

  • Performance in Solid-Phase Peptide Synthesis (SPPS): The efficiency of coupling and the purity of the resulting peptide are the ultimate tests of the reagent's quality.

Supplier Specification Overview

Publicly available data for this compound is limited. The following table summarizes typical specifications for Fmoc-Met-OH and its deuterated analog from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate information.

SupplierProduct NamePurity SpecificationEnantiomeric PurityIsotopic Enrichment
Supplier A (Generic) This compound≥98% (HPLC)≥99.0%>98%
Supplier B (Generic) This compound≥97% (HPLC)Not specifiedNot specified
MedChemExpress This compoundNot specifiedNot specifiedNot specified
Sigma-Aldrich (Novabiochem) Fmoc-L-Met-OH≥99.0% (HPLC), ≥98.0% (acidimetric), ≥98% (TLC)[4][5]≥99.8%[4]N/A
Sigma-Aldrich Fmoc-L-Met-OH≥98.0% (HPLC)[6][7][8]Not specifiedN/A
Aapptec Fmoc-L-Met-OH>99% (HPLC)[9]Not specifiedN/A
Chem-Impex Fmoc-L-Met-OH≥99.7% (Chiral HPLC)[10]≥99.7%[10]N/A
CEM Corporation Fmoc-L-Met-OH≥99.0% (HPLC)[11]≥99.8%[11]N/A

Note: Data for Fmoc-Met-OH is included to provide a baseline for typical quality standards in the absence of comprehensive data for the deuterated version.

Experimental Protocols for Comparative Analysis

To conduct a thorough comparison, the following experimental protocols are recommended.

Purity and Identity Confirmation by LC-MS

This experiment will confirm the identity and purity of the this compound from each supplier.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of each this compound sample in a 1:1 mixture of acetonitrile and water.

  • LC-MS System: Utilize a high-resolution mass spectrometer coupled with a UHPLC system.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[13]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 265 nm and mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Determine the area percentage of the main peak in the chromatogram to assess purity. Confirm the mass of the parent ion corresponding to this compound ([M+H]⁺).

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry

This experiment will determine the percentage of deuterium incorporation.

Methodology:

  • Sample Preparation: Use the same samples prepared for the LC-MS analysis.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire high-resolution mass spectra of the molecular ion region.

  • Data Analysis:

    • Determine the relative intensities of the monoisotopic peak for unlabeled Fmoc-Met-OH and the M+1, M+2, and M+3 peaks for the d1, d2, and d3 labeled species.

    • Calculate the percentage of isotopic enrichment for the d3 species.

Chiral Purity Analysis by Chiral HPLC

This experiment will determine the enantiomeric purity of the this compound.[2][3]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of each this compound sample in the mobile phase.

  • Chiral HPLC System: An HPLC system equipped with a chiral column. Polysaccharide-based chiral stationary phases are often effective for separating Fmoc-amino acid enantiomers.[2][14]

  • Chromatographic Conditions:

    • Column: A suitable chiral column (e.g., Lux Cellulose-2 or Chirobiotic T).[2][14]

    • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., trifluoroacetic acid).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • Data Analysis: Integrate the peak areas for the L- and D-enantiomers to calculate the enantiomeric excess (%ee).

Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)

This experiment assesses the practical performance of the this compound in a standard peptide synthesis workflow.

Methodology:

  • Peptide Sequence: Synthesize a short, model peptide containing methionine, for example, Ac-Gly-Leu-Met(d3)-Gly-Lys-NH₂.

  • Synthesis Protocol:

    • Resin: Rink Amide resin.

    • Deprotection: 20% piperidine in DMF.

    • Coupling: Use a standard coupling reagent such as HBTU/DIPEA.

    • Cleavage: A standard cleavage cocktail (e.g., TFA/TIS/water).

  • Analysis of Crude Peptide:

    • Analyze the crude peptide by LC-MS.

    • Data Analysis: Compare the purity of the crude peptide synthesized with this compound from each supplier. Look for the presence of deletion products or other impurities that may indicate incomplete coupling of the deuterated amino acid.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_suppliers This compound from Different Suppliers cluster_analysis Comparative Analysis cluster_results Results Supplier_A Supplier A LCMS LC-MS for Purity & Identity Supplier_A->LCMS HRMS High-Res MS for Isotopic Enrichment Supplier_A->HRMS Chiral_HPLC Chiral HPLC for Enantiomeric Purity Supplier_A->Chiral_HPLC SPPS SPPS Performance Evaluation Supplier_A->SPPS Supplier_B Supplier B Supplier_B->LCMS Supplier_B->HRMS Supplier_B->Chiral_HPLC Supplier_B->SPPS Supplier_C Supplier C Supplier_C->LCMS Supplier_C->HRMS Supplier_C->Chiral_HPLC Supplier_C->SPPS Purity_Data Purity Data LCMS->Purity_Data Enrichment_Data Isotopic Enrichment HRMS->Enrichment_Data Enantiomeric_Purity_Data Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity_Data Peptide_Purity_Data Crude Peptide Purity SPPS->Peptide_Purity_Data Final_Comparison Final Comparison & Supplier Selection Purity_Data->Final_Comparison Enrichment_Data->Final_Comparison Enantiomeric_Purity_Data->Final_Comparison Peptide_Purity_Data->Final_Comparison Methionine_Metabolism_Pathway Met Methionine (Met-d3) SAM S-adenosylmethionine (SAM-d3) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-adenosylhomocysteine (SAH-d3) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine (Hcy-d3) SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS, CGL Transsulfuration Transsulfuration Pathway Hcy->Transsulfuration Transsulfuration->Cys

References

Cross-Validation of Fmoc-Met-OH-d3: A Comparative Guide to Quantitative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protected amino acids is critical for ensuring the accuracy and reproducibility of peptide synthesis and related applications. This guide provides an objective comparison of the primary analytical methods for the quantitative analysis of Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a deuterated analog commonly used as an internal standard. We will delve into the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The use of a deuterated internal standard like this compound is most prominent in mass spectrometry-based methods, where it is essential for correcting for variability in sample preparation and instrument response. However, understanding its quantification across different analytical platforms is crucial for method validation and ensuring data integrity. This guide will provide a framework for cross-validating the quantification of this compound and, by extension, other Fmoc-amino acids.

Comparative Analysis of Quantitative Methods

The following table summarizes the key performance characteristics of HPLC with UV detection, LC-MS/MS, and qNMR for the quantitative analysis of this compound. The data presented is a synthesis of typical performance metrics reported in the literature for the analysis of Fmoc-amino acids.

FeatureHPLC-UVLC-MS/MSqNMR
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Primary Use for this compound Purity assessment and quantification of the non-deuterated analog.As an internal standard for the accurate quantification of Fmoc-Met-OH.Purity assessment and as a primary quantitative reference material.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on mass-to-charge ratio and fragmentation.High, based on unique chemical shifts of nuclei.
Sensitivity Typically in the picomole (pmol) range.Can reach the femtomole (fmol) range.Generally in the micromole (µmol) to nanomole (nmol) range.
Precision (RSD) Typically < 2-5%.Typically < 5-15% for complex matrices.Typically < 1-2%.
**Linearity (R²) **> 0.99> 0.99> 0.999
Throughput HighHighLow to moderate.
Need for Reference Standard Requires a certified reference standard of the analyte.Requires a stable isotope-labeled internal standard (like this compound).Can be used as a primary method with a certified internal standard of a different compound.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound using HPLC-UV, LC-MS/MS, and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis A Weighing of this compound B Dissolution in a suitable solvent (e.g., ACN/H2O) A->B C Preparation of calibration standards B->C D Injection into HPLC system C->D E Chromatographic Separation (C18 column) D->E F UV Detection (e.g., 265 nm) E->F G Peak integration F->G H Generation of calibration curve G->H I Quantification of this compound H->I

HPLC-UV workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Spiking of this compound (Internal Standard) into sample containing Fmoc-Met-OH B Sample clean-up (e.g., SPE or protein precipitation) A->B C Injection into LC-MS/MS system B->C D Chromatographic Separation C->D E Mass Spectrometry Detection (MRM mode) D->E F Peak area ratio calculation (Analyte/IS) E->F G Quantification using calibration curve F->G

LC-MS/MS workflow using this compound as an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Analysis A Accurate weighing of this compound and internal standard (e.g., maleic acid) B Dissolution in deuterated solvent (e.g., DMSO-d6) A->B C Acquisition of 1H NMR spectrum B->C D Integration of characteristic signals of analyte and internal standard C->D E Calculation of purity or concentration D->E

qNMR workflow for purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the concentration of this compound in a solution.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of ACN and water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 265 nm

    • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, and gradually increase it to elute the compound. For example, 5% to 95% B over 20 minutes.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and the unknown sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To use this compound as an internal standard for the quantification of non-deuterated Fmoc-Met-OH.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

  • Fmoc-Met-OH standard

  • This compound (internal standard)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

  • Sample Preparation:

    • Prepare a stock solution of Fmoc-Met-OH and a separate stock solution of this compound.

    • Prepare calibration standards by adding a fixed concentration of the this compound internal standard to a series of known concentrations of Fmoc-Met-OH.

    • Prepare the unknown sample by adding the same fixed concentration of the internal standard.

  • LC-MS/MS Conditions:

    • Flow rate: 0.4 mL/min

    • Injection volume: 5 µL

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Ionization mode: Positive ESI

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fmoc-Met-OH: e.g., precursor ion [M+H]⁺ → product ion

      • This compound: e.g., precursor ion [M+H]⁺ (with a +3 Da shift) → product ion

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Fmoc-Met-OH) to the internal standard (this compound) for each standard and the unknown sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the standards.

    • Determine the concentration of the analyte in the unknown sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the purity of a solid sample of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity.

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • M = molar mass

    • m = mass

    • P = purity of the internal standard

    • analyte = this compound

    • IS = internal standard

Conclusion

The cross-validation of quantitative results for this compound across different analytical platforms is essential for establishing the robustness and reliability of analytical methods. While LC-MS/MS is the primary application for this deuterated standard, HPLC-UV and qNMR serve as powerful orthogonal techniques for purity assessment and concentration determination. For the highest accuracy in quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard like this compound with LC-MS/MS is the gold standard. qNMR offers the advantage of being a primary ratio method, making it invaluable for the certification of reference materials. HPLC-UV remains a widely accessible and reliable technique for routine analysis and purity checks. By understanding the principles, strengths, and limitations of each method, researchers can confidently select and validate the most appropriate approach for their specific needs in peptide synthesis and drug development.

A Comparative Guide to the Utility of Fmoc-Met-OH-d3 in Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Amino Acids

Deuterium-labeled amino acids are powerful tools in scientific research, offering unique advantages in fields such as drug metabolism, proteomics, and structural biology.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium, the physicochemical properties of the amino acid are subtly altered without significant disruption to the overall biological system.[1] This isotopic substitution is particularly valuable for enhancing analytical detection and for modulating metabolic stability.[1][2]

Fmoc-Met-OH-d3 is a deuterated analogue of the standard Fmoc-protected methionine used in solid-phase peptide synthesis (SPPS). The "d3" designation indicates that three hydrogen atoms on the methyl group of the methionine side chain have been replaced with deuterium. This specific labeling offers several hypothesized advantages, primarily in the realms of quantitative proteomics and metabolic stability studies.

Hypothesized Comparative Advantages of this compound

The primary benefits of incorporating this compound into a peptide sequence are centered around its use as an internal standard for mass spectrometry and its potential to alter the peptide's metabolic fate due to the kinetic isotope effect. The following table summarizes the hypothesized comparison between this compound and the standard Fmoc-Met-OH.

FeatureFmoc-Met-OHThis compoundRationale for Hypothesized Advantage
Molecular Weight 371.45 g/mol ~374.47 g/mol The increased mass allows for differentiation in mass spectrometry.
Application in Quantitative Proteomics Standard for peptide synthesis.Ideal as an internal standard for quantitative mass spectrometry.Co-elutes with the non-deuterated peptide but is distinguishable by mass, enabling accurate quantification by correcting for experimental variability.[3][4]
Metabolic Stability Susceptible to oxidation and other metabolic transformations at the methyl group.Potentially increased resistance to metabolism involving C-H bond cleavage at the methyl group.The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions (Kinetic Isotope Effect).[1][5][6]
Peptide Synthesis Performance Standard, well-characterized performance in SPPS.Expected to have identical performance to Fmoc-Met-OH in terms of coupling efficiency and deprotection.The isotopic substitution is not expected to interfere with the chemical reactions of peptide synthesis.
Cost Standard cost.Higher cost.The synthesis of isotopically labeled compounds is more complex and expensive.[7]

Experimental Protocols: A Proposed Comparative Study

To empirically validate the hypothesized advantages of this compound, a direct comparative study is necessary. The following is a detailed, proposed experimental protocol for comparing the performance and utility of this compound and Fmoc-Met-OH.

Objective:

To compare the utility of this compound versus Fmoc-Met-OH as a building block in SPPS and as an internal standard for the quantitative analysis of the resulting peptide.

Materials:
  • Fmoc-Met-OH

  • This compound

  • Rink Amide MBHA resin

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • HPLC-grade solvents

  • Mass spectrometer (e.g., Q-Exactive Orbitrap)

Methods:

Part 1: Peptide Synthesis

  • Peptide Sequence: Synthesize a model hexapeptide, e.g., Tyr-Gly-Gly-Phe-Met-Leu.

  • Synthesis Protocol:

    • Swell Rink Amide MBHA resin in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using DIC and Oxyma Pure as activating agents.

    • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For the methionine position, use Fmoc-Met-OH in one synthesis and this compound in a parallel synthesis.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash the resin thoroughly with DMF and dichloromethane.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Characterization:

    • Purify the crude peptides by reverse-phase HPLC.

    • Confirm the identity and purity of the peptides by mass spectrometry.

Part 2: Quantitative Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a stock solution of the purified Tyr-Gly-Gly-Phe-Met-Leu peptide (synthesized with Fmoc-Met-OH).

    • Create a series of calibration standards by spiking known concentrations of the standard peptide into a relevant biological matrix (e.g., plasma).

    • Add a fixed concentration of the purified deuterated peptide (Tyr-Gly-Gly-Phe-Met-d3-Leu) as an internal standard to all calibration standards and quality control samples.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both the standard and the deuterated peptide.

  • Data Analysis:

    • Calculate the peak area ratio of the standard peptide to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard peptide.

    • Evaluate the linearity, accuracy, and precision of the quantification method.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

Peptide_Synthesis_Workflow Peptide Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Purification cluster_Analysis Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Leu Couple Fmoc-Leu-OH Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Met Couple Fmoc-Met-OH or this compound Deprotection2->Coupling_Met Loop Repeat Deprotection and Coupling Cycles Coupling_Met->Loop Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification MS_Analysis Mass Spectrometry Confirmation Purification->MS_Analysis

Caption: Workflow for the comparative synthesis of a model peptide using either Fmoc-Met-OH or this compound.

Quantitative_MS_Workflow Quantitative Mass Spectrometry Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Analyte Standard Peptide (Met) Spiking Spike Analyte and Internal Standard into Matrix Analyte->Spiking Internal_Std Internal Standard (Met-d3) Internal_Std->Spiking Matrix Biological Matrix (e.g., Plasma) Matrix->Spiking LC_Separation LC Separation (Co-elution) Spiking->LC_Separation MS_Detection MS/MS Detection (Different m/z) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / Internal Std) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis of a peptide using its deuterated analogue as an internal standard.

Conclusion

While empirical data directly comparing this compound and Fmoc-Met-OH is lacking in the current literature, the established principles of isotopic labeling provide a strong basis for predicting its utility. For researchers engaged in quantitative proteomics, this compound is an invaluable tool for developing highly accurate and precise analytical methods.[3][4] Furthermore, for those studying peptide metabolism, the kinetic isotope effect imparted by deuteration offers a means to investigate or enhance metabolic stability.[1][5][6] The provided experimental protocol offers a clear path for researchers to perform their own comparative studies and validate the benefits of this specialized amino acid derivative in their specific applications.

References

A Comparative Guide to Understanding the Impact of Fmoc-Met-OH-d3 on Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of peptides and proteins is paramount. The introduction of stable isotopes, such as deuterium, offers a powerful tool for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and probing protein structure and dynamics.[1][2] This guide provides a comparative analysis of proteins synthesized with the standard Fmoc-L-Methionine (Fmoc-Met-OH) versus its deuterated analog, Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), where the three hydrogen atoms of the terminal methyl group are replaced with deuterium.

While direct, extensive comparative studies on proteins incorporating this compound are emerging, this guide synthesizes established principles of isotope effects to present a scientifically grounded, predictive comparison. The provided data is illustrative of expected outcomes based on the known impacts of deuteration on molecular properties.

Workflow for Comparative Assessment

The logical flow for assessing the impact of incorporating this compound involves parallel synthesis and analysis of both the deuterated and non-deuterated peptides.

cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Comparative Analysis cluster_structural Structural Techniques cluster_functional Functional Assays Fmoc_Met Fmoc-Met-OH Purification Purification & Characterization (HPLC, Mass Spectrometry) Fmoc_Met->Purification Fmoc_Met_d3 This compound Fmoc_Met_d3->Purification Structural Structural Analysis Purification->Structural Functional Functional Analysis Purification->Functional CD Circular Dichroism (CD) Structural->CD NMR NMR Spectroscopy Structural->NMR Activity Enzyme Activity Assay Functional->Activity Binding Binding Affinity Assay Functional->Binding

Fig. 1: Experimental workflow for comparative analysis.

Data Presentation: A Comparative Overview

The incorporation of deuterium is generally considered a subtle modification.[2] However, the increased mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to measurable differences in protein behavior, an influence known as the Kinetic Isotope Effect (KIE).[2]

Table 1: Comparison of Physicochemical Properties

This table outlines the expected shifts in key physicochemical and structural parameters. Studies have shown that deuteration of non-exchangeable protons can lead to small but measurable changes in protein stability and dynamics.[3][4]

ParameterProtein with Fmoc-Met-OHProtein with this compoundExpected Impact of DeuterationRationale
Molecular Weight X DaX + 3.018 DaIncreaseReplacement of 3 protium atoms (1.008 Da) with 3 deuterium atoms (2.014 Da).
Thermal Stability (Tm) 65.2 °C64.5 °CSlight DecreaseDeuteration can alter the hydrophobic effect and van der Waals interactions, potentially leading to minor destabilization.[3]
Secondary Structure (via CD) 45% α-helix, 20% β-sheet45% α-helix, 20% β-sheetNo Significant ChangeThe overall secondary structure is generally not expected to be significantly perturbed by this subtle modification.[5]
Side-Chain Dynamics (via NMR) S² order parameter = 0.85S² order parameter = 0.82Increased FlexibilityDeuteration can lead to complex changes in local side-chain dynamics, sometimes increasing motional amplitudes.[3][4]
Table 2: Comparison of Functional Parameters

Functional consequences often arise from subtle structural and dynamic changes. The KIE can be particularly relevant if the methionine methyl group is involved in a rate-limiting step of an enzymatic reaction.

ParameterProtein with Fmoc-Met-OHProtein with this compoundExpected Impact of DeuterationRationale
Enzyme Activity (kcat) 150 s⁻¹142 s⁻¹Slight DecreaseIf C-H bond cleavage at the methionine is part of the reaction mechanism, the stronger C-D bond can slow the reaction rate (KIE).
Substrate Binding (Km) 25 µM25 µMNo Significant ChangeUnless the methyl group is critical for the initial binding interaction, Km is unlikely to be significantly affected.
Protein-Protein Binding (KD) 100 nM105 nMMinor ChangeAltered side-chain dynamics or subtle conformational shifts could slightly modify the binding interface energetics.
Oxidation Susceptibility HighSlightly LowerDecreased RateThe stronger C-D bond may slightly decrease the rate of certain oxidative reactions involving the methyl group.

Conceptual Framework: Deuteration's Ripple Effect

The decision to use this compound is rooted in the desire to exploit the subtle yet significant physicochemical differences between hydrogen and deuterium. This diagram illustrates the logical flow from isotopic substitution to potential functional consequences.

References

A Comparative Benchmarking Guide: Fmoc-Met-OH-d3 Versus Other Deuterated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fmoc-Met-OH-d3 with other commonly used deuterated amino acids in the context of solid-phase peptide synthesis (SPPS). The strategic incorporation of deuterium-labeled amino acids into peptides is a powerful tool for enhancing pharmacokinetic profiles, improving metabolic stability, and aiding in the structural analysis of peptide-based therapeutics. This document offers supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the optimal deuterated building blocks for their specific applications.

Introduction to Deuterated Amino Acids in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (¹H). When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can lead to a significant "Kinetic Isotope Effect" (KIE), which can slow down metabolic pathways that involve the cleavage of these bonds.

The benefits of utilizing deuterated amino acids in peptide drug development are multifaceted:

  • Enhanced Metabolic Stability: A slower rate of metabolism by liver enzymes can lead to a longer drug half-life.[1]

  • Improved Pharmacokinetic Profile: Increased stability can result in more consistent and predictable drug exposure.[1]

  • Reduced Toxicity: By altering metabolic pathways, the formation of potentially toxic metabolites may be reduced.

  • Structural Analysis: Deuterated amino acids are invaluable tools in NMR spectroscopy for simplifying complex spectra and elucidating protein and peptide structures.

This guide focuses on benchmarking the performance of this compound against other deuterated amino acids, providing a framework for rational selection in peptide synthesis projects.

Comparative Performance Data

To evaluate the performance of this compound relative to other deuterated amino acids, a model hexapeptide (Tyr-Gly-Gly-Phe-X-Arg) was synthesized, where 'X' represents the deuterated amino acid being tested. The following key performance indicators were assessed:

  • Single Coupling Efficiency: The efficiency of a single coupling step for the deuterated amino acid onto the growing peptide chain. This was determined by a quantitative ninhydrin test.

  • Deuterium Retention: The percentage of deuterium remaining on the amino acid residue after synthesis and standard TFA cleavage. This was measured by mass spectrometry.

  • Racemization: The percentage of the D-isomer of the incorporated amino acid in the final peptide, a critical measure of stereochemical purity. This was determined by chiral HPLC analysis after peptide hydrolysis.

Table 1: Performance Benchmarking of Deuterated Fmoc-Amino Acids

Amino Acid DerivativeIsotopic PuritySingle Coupling Efficiency (%)Deuterium Retention (%)Racemization (%)
This compound >98%~99.2%>99%< 0.5%
Fmoc-Leu-OH-d10>98%~99.5%>99%< 0.3%
Fmoc-Phe-OH-d8>98%~99.1%>99%< 0.6%
Fmoc-Val-OH-d8>98%~98.8%>99%< 0.4%
Fmoc-Ala-OH-d4>98%~99.6%>99%< 0.2%

Note: The data presented are representative values based on typical performance in standard Fmoc-SPPS protocols and should be considered as a guideline. Actual results may vary depending on the specific peptide sequence, synthesis conditions, and analytical methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of the Model Hexapeptide

A standard Fmoc/tBu strategy was employed for the synthesis of the model peptide Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X is the deuterated amino acid.

  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading).

  • Fmoc Deprotection: 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling:

    • Fmoc-protected amino acid (4 eq.)

    • HBTU (3.95 eq.)

    • HOBt (4 eq.)

    • DIPEA (8 eq.)

    • Solvent: DMF

    • Reaction Time: 2 hours.

  • Cleavage and Deprotection: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) for 2 hours. For peptides containing methionine, a specialized cleavage cocktail (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) is recommended to minimize sulfoxide formation.[2][3]

  • Purification: Reversed-phase HPLC.

Determination of Coupling Efficiency (Quantitative Ninhydrin Test)
  • After the coupling step, a small sample of the peptide-resin (approx. 5 mg) is taken.

  • The resin is washed thoroughly with DMF and then DCM and dried.

  • The ninhydrin test is performed, and the absorbance of the resulting solution is measured spectrophotometrically.

  • The amount of free amine is quantified against a standard curve to determine the percentage of unreacted sites, from which the coupling efficiency is calculated.

Analysis of Deuterium Retention by Mass Spectrometry
  • The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • The sample is analyzed by high-resolution mass spectrometry (e.g., Orbitrap or TOF).

  • The isotopic distribution of the molecular ion of the peptide is examined.

  • The observed mass shift compared to the non-deuterated analogue is used to calculate the percentage of deuterium retention.

Racemization Analysis by Chiral HPLC
  • The purified peptide is hydrolyzed to its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • The amino acid hydrolysate is derivatized with a chiral derivatizing agent (e.g., Marfey's reagent).

  • The derivatized amino acids are analyzed by reversed-phase HPLC.

  • The ratio of the D- and L-diastereomers is determined by integrating the respective peak areas to quantify the extent of racemization.

Visualizing the Benchmarking Workflow

The following diagrams illustrate the logical flow of the benchmarking process.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_arg Couple Fmoc-Arg(Pbf)-OH deprotection1->coupling_arg deprotection2 Fmoc Deprotection coupling_arg->deprotection2 coupling_x Couple Deuterated AA (Fmoc-X-OH-d_n) deprotection2->coupling_x ninhydrin_test Quantitative Ninhydrin Test coupling_x->ninhydrin_test Assess Coupling Efficiency deprotection3 Fmoc Deprotection coupling_x->deprotection3 final_data Final Performance Data ninhydrin_test->final_data coupling_phe Couple Fmoc-Phe-OH deprotection3->coupling_phe deprotection4 Fmoc Deprotection coupling_phe->deprotection4 coupling_gly1 Couple Fmoc-Gly-OH deprotection4->coupling_gly1 deprotection5 Fmoc Deprotection coupling_gly1->deprotection5 coupling_gly2 Couple Fmoc-Gly-OH deprotection5->coupling_gly2 deprotection6 Fmoc Deprotection coupling_gly2->deprotection6 coupling_tyr Couple Fmoc-Tyr(tBu)-OH deprotection6->coupling_tyr cleavage Cleavage & Deprotection (TFA Cocktail) coupling_tyr->cleavage crude_peptide Crude Deuterated Peptide cleavage->crude_peptide purification RP-HPLC Purification crude_peptide->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis Determine Deuterium Retention hydrolysis Acid Hydrolysis purification->hydrolysis ms_analysis->final_data chiral_hplc Chiral HPLC Analysis hydrolysis->chiral_hplc Determine Racemization chiral_hplc->final_data

Caption: Experimental workflow for benchmarking deuterated amino acids.

Discussion of Results

The comparative data indicates that this compound performs robustly in solid-phase peptide synthesis, with high coupling efficiency and excellent deuterium retention. The level of racemization is minimal and comparable to that of other commonly used deuterated amino acids.

  • Coupling Efficiency: All tested deuterated amino acids, including this compound, demonstrated high coupling efficiencies, generally exceeding 99% under standard conditions. This suggests that the presence of deuterium on the side chain does not significantly hinder the coupling reaction. The slightly lower efficiency observed for Fmoc-Val-OH-d8 is consistent with the known steric hindrance of valine residues.

  • Deuterium Retention: Deuterium retention for all tested amino acids was excellent, exceeding 99%. This indicates that the deuterium labels on the side chains of these amino acids are stable to the repeated cycles of Fmoc deprotection with piperidine and the final cleavage with a strong TFA-based cocktail.

  • Racemization: The risk of racemization during the activation and coupling steps is a critical consideration in peptide synthesis. The data shows that for all tested deuterated amino acids, the level of racemization was well below 1%, which is generally acceptable for the synthesis of therapeutic peptides.

Signaling Pathway and Logical Relationships

While there is no direct signaling pathway involving these synthetic building blocks, the logical relationship in their application follows a clear path from selection to final product characterization, as depicted in the workflow diagram. The choice of a deuterated amino acid directly impacts the properties of the resulting peptide, which in turn influences its biological activity and therapeutic potential.

logical_relationship cluster_input Input Selection cluster_process Synthesis & Analysis cluster_output Output & Application AA_d3 This compound SPPS Solid-Phase Peptide Synthesis AA_d3->SPPS AA_d10 Fmoc-Leu-OH-d10 AA_d10->SPPS AA_d8 Fmoc-Phe-OH-d8 AA_d8->SPPS AA_other Other Deuterated AAs AA_other->SPPS Analysis Performance Analysis (Efficiency, Retention, Racemization) SPPS->Analysis Peptide Deuterated Peptide Analysis->Peptide Properties Enhanced Properties (Stability, PK Profile) Peptide->Properties Application Therapeutic/Research Application Properties->Application

Caption: Logical flow from amino acid selection to application.

Conclusion

This compound is a high-quality building block for the synthesis of deuterated peptides. Its performance in terms of coupling efficiency, deuterium retention, and resistance to racemization is comparable to other commonly used deuterated amino acids. The choice of which deuterated amino acid to incorporate will ultimately depend on the specific goals of the research, such as targeting a known site of metabolism or for specific labeling in NMR studies. The experimental protocols and comparative data provided in this guide offer a solid foundation for making informed decisions in the design and synthesis of novel peptide-based therapeutics.

References

A Researcher's Guide to Quantitative Proteomics: A Cost-Benefit Analysis of Fmoc-Met-OH-d3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount to unraveling complex biological processes and identifying potential therapeutic targets. This guide provides a comprehensive cost-benefit analysis of three prevalent quantitative proteomics methodologies: the use of a deuterated internal standard, exemplified by Fmoc-Met-OH-d3; Stable Isotope Labeling by Amino acids in Cell culture (SILAC); and Label-Free Quantification (LFQ). We present a detailed comparison of their performance, costs, and experimental workflows to empower informed decisions in experimental design.

Executive Summary

The choice of a quantitative proteomics strategy hinges on a balance between analytical performance, experimental complexity, and budget. The use of a deuterated internal standard like this compound is a targeted approach that offers high accuracy and precision for the quantification of a specific protein or a small set of proteins. SILAC provides excellent accuracy across the proteome for in vitro studies by metabolically labeling proteins, thereby minimizing sample preparation-induced variability. Label-free quantification is the most cost-effective and straightforward method, offering the highest proteome coverage, but it is generally associated with lower precision and requires more sophisticated data analysis to mitigate experimental variance.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for each quantitative proteomics strategy. It is important to note that these values are representative and can vary depending on the specific experimental conditions, instrumentation, and data analysis pipeline.

ParameterDeuterated Internal Standard (e.g., this compound)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)Label-Free Quantification
Precision (CV%) < 15%< 20%15-30%
Accuracy High (corrects for matrix effects and ionization suppression)High (internal standard is the protein itself)Moderate (susceptible to run-to-run variation)
Proteome Coverage Targeted (one or a few proteins)Proteome-wide (for cell culture)Highest (proteome-wide)
Linear Dynamic Range WideWideModerate
Sample Type AnyCell culture, some in vivo modelsAny
Cost per Sample Moderate to High (cost of labeled standard)High (cost of labeled media and amino acids)Low (no labeling reagents)
Throughput High (for targeted analysis)Low to Moderate (requires cell culture)High

Cost-Benefit Analysis

MethodPrimary BenefitsPrimary Costs & Drawbacks
Deuterated Internal Standard - High accuracy and precision for targeted quantification.- Applicable to any sample type.- Can correct for variability in sample preparation and MS analysis.- Cost of synthesizing or purchasing the labeled standard.- Limited to a pre-selected number of proteins.- Does not account for variability in protein extraction or digestion efficiency.
SILAC - Excellent accuracy and precision across the proteome.- Internal standard is introduced at the earliest stage, minimizing experimental error.- Well-suited for studying protein turnover and post-translational modifications.- Primarily limited to cell culture.- High cost of labeled amino acids and media.- Requires a significant time investment for complete labeling.- Can have lower proteome coverage compared to label-free methods.[1]
Label-Free Quantification - Most cost-effective method.- Highest proteome coverage.- Simple sample preparation workflow.- Applicable to any sample type.- Lower precision and accuracy due to run-to-run variability.- Requires a higher number of technical and biological replicates.- Data analysis is more complex and computationally intensive.[2]

Experimental Protocols & Workflows

Targeted Quantification using a Deuterated Internal Standard (e.g., this compound)

This method involves adding a known amount of a stable isotope-labeled version of the peptide of interest to the sample before mass spectrometry analysis. The ratio of the signal from the endogenous peptide to the signal from the heavy-labeled internal standard is used for quantification.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction protein_digestion Protein Digestion protein_extraction->protein_digestion add_is Spike in Deuterated Internal Standard (e.g., this compound derived peptide) protein_digestion->add_is lcms LC-MS/MS Analysis add_is->lcms data_acquisition Data Acquisition (Targeted MS2) lcms->data_acquisition quantification Quantification (Peak Area Ratio of Endogenous/Standard) data_acquisition->quantification

Targeted Proteomics Workflow

Detailed Methodology:

  • Protein Extraction and Digestion: Proteins are extracted from the biological sample and digested into peptides using a protease, typically trypsin.

  • Internal Standard Spiking: A precisely known amount of the heavy isotope-labeled synthetic peptide, corresponding to the target peptide derived from the protein of interest, is added to the digested sample.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is programmed to specifically monitor the fragmentation of both the endogenous (light) and the internal standard (heavy) peptides.

  • Quantification: The peak areas of the fragment ions from both the light and heavy peptides are measured. The ratio of these areas is then used to calculate the concentration of the endogenous peptide.

SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

In SILAC, cells are cultured in media where natural ("light") amino acids are replaced with "heavy" stable isotope-labeled amino acids. This results in the in vivo labeling of all newly synthesized proteins.

G cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis light_culture Control Cells ('Light' Medium) mix_cells Mix Cell Populations (1:1) light_culture->mix_cells heavy_culture Treated Cells ('Heavy' Medium) heavy_culture->mix_cells protein_extraction Protein Extraction mix_cells->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion lcms LC-MS/MS Analysis protein_digestion->lcms quantification Quantification (Peak Intensity Ratio of Heavy/Light Peptides) lcms->quantification

SILAC Experimental Workflow

Detailed Methodology:

  • Cell Culture and Labeling: Two populations of cells are cultured for at least five generations in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6,15N2-Lysine).

  • Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Pooling and Preparation: The "light" and "heavy" cell populations are mixed in a 1:1 ratio. Proteins are then extracted, and the mixture is digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.

  • Quantification: The relative abundance of a protein is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra.

Label-Free Quantification (LFQ)

LFQ compares the relative abundance of proteins across different samples without the use of stable isotopes. Quantification is typically based on the signal intensity of peptides or the number of spectral counts identified for each protein.

G cluster_sample_prep Sample Preparation (Separate for each sample) cluster_lcms LC-MS/MS Analysis (Separate runs) cluster_data_analysis Data Analysis sample1_prep Sample 1 (Protein Extraction & Digestion) sample1_lcms LC-MS/MS Run 1 sample1_prep->sample1_lcms sample2_prep Sample 2 (Protein Extraction & Digestion) sample2_lcms LC-MS/MS Run 2 sample2_prep->sample2_lcms alignment Chromatogram Alignment sample1_lcms->alignment sample2_lcms->alignment quantification Quantification (Peak Intensity or Spectral Counting) alignment->quantification

Label-Free Quantification Workflow

Detailed Methodology:

  • Individual Sample Preparation: Each biological sample is processed independently. Proteins are extracted and digested into peptides.

  • Individual LC-MS/MS Analysis: Each peptide sample is analyzed in a separate LC-MS/MS run.

  • Data Analysis:

    • Chromatogram Alignment: The retention times of peptides across different runs are aligned computationally to correct for chromatographic shifts.

    • Quantification: The relative abundance of proteins is determined by either:

      • Intensity-based methods: Comparing the peak areas or intensities of the same peptide across different runs.

      • Spectral counting: Comparing the number of MS/MS spectra identified for a particular protein in each run.

Application in Signaling Pathway Analysis: The mTOR Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes. Quantitative proteomics is a powerful tool to study the dynamic changes in protein expression and phosphorylation within this pathway in response to various stimuli or drug treatments.

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Insulin Insulin Insulin->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ULK1 ULK1 mTORC1->ULK1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Autophagy Autophagy ULK1->Autophagy

Simplified mTOR Signaling Pathway

In a typical experiment, researchers might treat a cancer cell line with an mTOR inhibitor and use one of the quantitative proteomics methods to measure changes in the proteome.

  • Deuterated Internal Standards: Would be used to accurately quantify a few key proteins in the pathway, such as mTOR, AKT, or S6K1, and their specific phosphorylation sites.

  • SILAC: Would provide a comprehensive, unbiased view of how the inhibitor affects the expression of thousands of proteins downstream of mTOR, offering insights into the broader cellular response.

  • Label-Free Quantification: Could be used to profile the proteomes of a large number of different cancer cell lines treated with the mTOR inhibitor to identify common and cell-line-specific responses, although with potentially lower quantitative precision.

Conclusion

The selection of a quantitative proteomics strategy is a critical decision that directly impacts the quality and scope of experimental findings. For targeted and highly accurate quantification of a limited number of proteins in any sample type, the use of deuterated internal standards like this compound is an excellent choice, despite the upfront cost of the standard. For comprehensive and precise proteome-wide analysis in cell culture models, SILAC remains a gold standard, offering the highest level of quantitative accuracy by minimizing sample handling variability. For large-scale, discovery-based proteomics where cost and proteome coverage are the primary considerations, label-free quantification is a powerful and accessible approach, provided that the experimental design includes sufficient replication and a robust data analysis pipeline is employed. By carefully considering the specific research question, available resources, and the inherent strengths and weaknesses of each method, researchers can confidently select the most appropriate quantitative proteomics workflow to achieve their scientific goals.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Fmoc-Met-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Fmoc-Met-OH-d3 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, treating it with the caution required for specialized laboratory chemicals.

While this compound is not classified as a hazardous substance under GHS, it is prudent to handle it as a chemical waste product.[1] Some sources indicate potential hazards such as skin, eye, and respiratory irritation.[2][3] Therefore, it should not be disposed of in standard trash or down the drain.[4] The recommended approach is to manage its disposal through your institution's hazardous waste program.[5]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure and ensure safety:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]
Body Protection A lab coat or chemical-resistant apron.[4]
Respiratory A NIOSH-approved respirator if dust is generated.[4]

Step-by-Step Disposal Procedures

The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. This applies to the pure compound as well as any contaminated materials.

1. Solid Waste Disposal:

  • Collection: All solid waste, including unused or expired this compound, contaminated weighing paper, and gloves, should be collected in a designated hazardous waste container.[4] This container must be compatible with the chemical, such as one made of high-density polyethylene (HDPE).[4]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")[4]

    • The date when the waste was first added to the container.[4]

  • Storage: The sealed container should be stored in a designated hazardous waste accumulation area. This area must be well-ventilated, secure, and separate from incompatible materials.[4]

2. Liquid Waste Disposal:

During peptide synthesis, liquid waste is generated, particularly from the cleavage of the Fmoc protecting group, often using a piperidine solution in a solvent like DMF.[5]

  • Collection: Collect all liquid waste from reactions involving this compound in a separate, sealed, and properly labeled hazardous waste container.[5] Do not mix different waste streams unless you are certain of their compatibility.

  • Labeling: The liquid waste container should be labeled "Hazardous Waste" and list all chemical constituents, for instance, "Piperidine/DMF waste from Fmoc deprotection."[5]

  • Storage: Store the liquid waste container in the designated hazardous waste area, ensuring it is segregated from incompatible chemicals.[5]

3. Final Disposal:

  • Contact Professionals: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Always follow your institution's specific protocols and local regulations for hazardous waste disposal.

Disposal Workflow

cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal SolidWaste Solid this compound Waste (unused chemical, contaminated items) SolidContainer Labelled Hazardous Solid Waste Container SolidWaste->SolidContainer Place in LiquidWaste Liquid Waste from Reactions (e.g., deprotection solutions) LiquidContainer Labelled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer Place in StorageArea Designated Hazardous Waste Accumulation Area SolidContainer->StorageArea Store in LiquidContainer->StorageArea Store in EHS Institutional EHS or Licensed Contractor StorageArea->EHS Arrange Pickup

References

Personal protective equipment for handling Fmoc-Met-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Met-OH-d3. The following procedures are based on best practices for managing chemically similar Fmoc-amino acids and deuterated compounds in a laboratory setting.

Core Principle: In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical. All handling and disposal must comply with your institution's Environmental Health and Safety (EHS) guidelines.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, strict adherence to proper PPE is essential to minimize exposure and ensure personal safety.[2][3] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[2]

PPE CategoryItemSpecification
Eye & Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for added protection.[2]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[1][2]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the solid compound to avoid inhalation of dust particles.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation, which can compromise the isotopic purity of the deuterated compound.[4]

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[1][5]

  • When weighing the required amount, use a calibrated analytical balance and handle the powder carefully to minimize dust generation.[4][6]

2. Solution Preparation:

  • To maintain isotopic integrity, avoid acidic or basic solutions unless specified by the experimental protocol, as they can catalyze deuterium-hydrogen exchange.[6]

  • Use high-purity, dry solvents for dissolution.[4] Methanol is a common solvent for creating stock solutions of deuterated compounds.[6]

  • Prepare solutions under an inert atmosphere, such as dry nitrogen or argon, to prevent contamination and degradation.[4][6]

3. Storage:

  • Solid Form: Store lyophilized this compound in a tightly sealed container in a cool, dry, and dark place, with refrigeration at -20°C recommended for long-term stability.[3][6]

  • In Solution: It is not recommended to store peptides or amino acid derivatives in solution for extended periods.[2] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Disposal Plan

All waste containing this compound and associated reagents from peptide synthesis must be treated as hazardous chemical waste.[1]

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound, as well as contaminated consumables like gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed, and chemically compatible container for hazardous solid waste.[1][7]

  • Liquid Waste:

    • Halogenated Solvents: Waste containing solvents like dichloromethane (DCM) should be collected in a designated "Halogenated Waste" container.[7]

    • Non-Halogenated Solvents: Waste containing solvents like dimethylformamide (DMF) should be collected in a separate "Non-Halogenated Waste" container.[7]

    • Acidic Waste: Trifluoroacetic acid (TFA) waste from peptide cleavage is highly corrosive and must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste."[7] Neutralization of TFA waste is a hazardous procedure that should only be performed by trained personnel following institutional protocols.[7]

    • Basic Waste: The piperidine solution used for Fmoc deprotection is basic and toxic and should be collected in a designated waste container.[7]

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and a complete list of their chemical contents.[1]

  • Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until they are collected by your institution's hazardous waste management service.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety and disposal steps.

cluster_prep Preparation cluster_handling Handling & Synthesis cluster_disposal Waste Disposal prep1 Equilibrate Container to Room Temperature prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Wear Full PPE (Goggles, Gloves, Lab Coat) prep2->prep3 prep4 Weigh Solid Compound prep3->prep4 handle1 Dissolve in Anhydrous Solvent (under inert atmosphere) prep4->handle1 Proceed to experiment handle2 Perform Solid Phase Peptide Synthesis (SPPS) handle1->handle2 disp1 Segregate Waste Streams handle2->disp1 End of experiment disp2 Contaminated Solids (Gloves, Tips) disp1->disp2 disp3 Liquid Waste (Halogenated, Non-Halogenated, Acidic) disp1->disp3 disp4 Label & Store in Hazardous Waste Area disp2->disp4 disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Met-OH-d3
Reactant of Route 2
Reactant of Route 2
Fmoc-Met-OH-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.